Glycyl-dl-aspartic acid
説明
Structure
3D Structure
特性
IUPAC Name |
2-[(2-aminoacetyl)amino]butanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O5/c7-2-4(9)8-3(6(12)13)1-5(10)11/h3H,1-2,7H2,(H,8,9)(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCPDJAQCXWPTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)CN)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycyl-Aspartate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028837 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17343-03-2, 4685-12-5 | |
| Record name | NSC523195 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523195 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC118367 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118367 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
Introduction: Unveiling the Dipeptide Glycyl-dl-aspartic Acid
An In-Depth Technical Guide to Glycyl-dl-aspartic Acid
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
This compound is a dipeptide, a molecule formed through the linkage of two amino acids: glycine and a racemic mixture of aspartic acid (both D- and L-isomers). As fundamental units of protein catabolism, dipeptides serve as critical intermediates in biochemical pathways and as valuable model compounds in various scientific disciplines[1]. The presence of both the simplest amino acid, glycine, and the functionally complex aspartic acid, with its acidic side chain and stereoisomeric possibilities, makes this compound a subject of interest in fields ranging from chiral separation and peptidomimetic design to biomineralization[2][3][4]. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and significance, offering field-proven insights for research and development professionals.
Chemical Structure and Nomenclature
The fundamental identity of this compound is defined by its unique structural arrangement. It consists of a glycine residue linked to an aspartic acid residue via a peptide bond. The designation "dl" signifies that the aspartic acid component is a racemic mixture, containing equal amounts of the D- and L-enantiomers[5][6].
-
IUPAC Name : 2-[(2-aminoacetyl)amino]butanedioic acid[7]
-
Common Name : this compound
-
Synonyms : GLY-DL-ASP, H-GLY-DL-ASP-OH, Glycylasparticacid[8]
The structure features a terminal amino group from the glycine residue, a terminal carboxylic acid group from the aspartic acid residue, and an additional carboxylic acid group on the aspartic acid side chain. This dicarboxylic nature significantly influences its physicochemical properties.
Stereoisomerism
The presence of a chiral center at the alpha-carbon of the aspartic acid residue results in two stereoisomers:
-
Glycyl-L-aspartic acid : Incorporates the naturally occurring L-isomer of aspartic acid, which is a building block of proteins[10].
-
Glycyl-D-aspartic acid : Incorporates the D-isomer, which is less common but plays significant roles as a neurotransmitter and neuromodulator[10][11].
This compound is the equimolar mixture of these two enantiomers.
Physicochemical Properties
The properties of this compound are dictated by its functional groups: the amide (peptide) bond, a primary amine, and two carboxylic acid groups. Like its constituent amino acids, it exists as a zwitterion over a wide pH range[12].
| Property | Value | Source |
| Physical State | White crystalline solid/powder | [2][7] |
| Melting Point | 199-202 °C | [2] |
| Molecular Weight | 190.15 g/mol | [2][7][9] |
| LogP (Computed) | -4.5 to -4.85 | [7][9] |
| Predicted pKa | 2.92 ± 0.10 | [2] |
A Deeper Look at Acidity and Charge (pKa Values)
-
Glycine : Possesses pKa values of approximately 2.34 for the carboxyl group and 9.60 for the amino group[13][14].
-
Aspartic Acid : Has three pKa values: ~1.99 for the α-carboxyl group, ~3.90 for the side-chain carboxyl group, and ~9.90 for the α-amino group[15].
In the dipeptide, the N-terminal amino group and the two C-terminal and side-chain carboxyl groups are the primary ionizable sites. The formation of the peptide bond alters the pKa values compared to the free amino acids[16]. The molecule will carry a net positive charge at very low pH, a net negative charge at high pH, and exist as a mixture of zwitterionic and negatively charged species at physiological pH. Its hydrophilic nature, indicated by the highly negative LogP value, suggests high water solubility, a common trait for many dipeptides which can be more soluble than the parent amino acids[17].
Synthesis and Characterization Workflow
The synthesis of dipeptides like this compound is a cornerstone of peptide chemistry. The process requires a strategic approach to ensure the correct formation of the peptide bond between the carboxyl group of glycine and the amino group of aspartic acid, preventing unwanted side reactions. This is achieved through the use of protecting groups and coupling agents.
General Synthesis Workflow
The synthesis follows a logical, multi-step process designed to control reactivity.
-
Protection : The amino group of glycine and the side-chain carboxyl group of aspartic acid are "protected" with temporary chemical moieties (e.g., Boc for the amine, Benzyl ester for the acid) to prevent them from reacting.
-
Activation & Coupling : The exposed carboxyl group of the protected glycine is activated using a coupling agent (e.g., TBTU, DCC). This activated species then readily reacts with the free amino group of the protected aspartic acid to form the peptide bond.
-
Deprotection : All protecting groups are removed, typically in a final step using reagents like trifluoroacetic acid (TFA) or through hydrogenation, to yield the final dipeptide.
-
Purification : The crude product is purified, often using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: General workflow for the chemical synthesis of a dipeptide.
Characterization
The identity and purity of the synthesized this compound are confirmed using standard analytical techniques. Mass spectrometry (MS) is used to verify the molecular weight (190.15 Da), and tandem MS (MS/MS) can confirm the amino acid sequence by analyzing fragmentation patterns[7]. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, while HPLC is used to assess purity.
Biological and Chemical Significance
While this compound itself is not a primary signaling molecule, its components and related structures have profound biological and chemical relevance.
-
Metabolic Intermediate : Dipeptides are products of protein digestion and are absorbed in the intestine, often more rapidly than free amino acids[17]. They represent a key stage in the breakdown and recycling of proteins[1].
-
Neurotransmitter Precursor : Both L-aspartate and D-aspartate function as excitatory neurotransmitters that bind to NMDA receptors in the central nervous system[18]. The dipeptide serves as a potential biological precursor or breakdown product of these crucial signaling molecules. D-aspartate, in particular, is involved in regulating hormone synthesis and release[11].
-
Biomineralization Research : Acidic amino acids and peptides are known to play a pivotal role in controlling the formation of biological minerals like bone and shells. Studies have shown that Glycyl-L-aspartic acid influences the growth rate and morphology of synthetic aragonite (a form of calcium carbonate), highlighting its role as a model compound for understanding how organisms build their skeletons[4].
-
Chiral Separation Model : Because it is a simple dipeptide containing a chiral center, this compound and its individual isomers are useful as model compounds for developing and optimizing chiral separation technologies, such as specialized forms of capillary electrophoresis and chromatography[2].
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of Glycyl-L-aspartic acid
This protocol provides a self-validating, step-by-step methodology for synthesizing one of the enantiomers, Glycyl-L-aspartic acid, using manual solid-phase techniques. The logic is grounded in the established Fmoc/tBu strategy, where the resin support acts as a purification handle.
Objective: To synthesize H-Gly-L-Asp-OH via manual Fmoc-SPPS.
Materials:
-
Fmoc-L-Asp(OtBu)-Wang resin
-
Fmoc-Gly-OH
-
Coupling Agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection Reagent: 20% Piperidine in DMF
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Wash Solvent: Dichloromethane (DCM)
-
Precipitation Solvent: Cold diethyl ether
Methodology Workflow
Caption: Step-by-step workflow for the solid-phase synthesis of Glycyl-L-aspartic acid.
Detailed Steps:
-
Resin Preparation : Swell 100 mg of Fmoc-L-Asp(OtBu)-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection (Aspartic Acid) : Drain the DMF. Add 2 mL of 20% piperidine in DMF. Agitate for 5 minutes. Drain. Repeat with a fresh 2 mL portion for 15 minutes. This step exposes the free amine of the aspartic acid and is self-validating as the fluorenyl byproduct can be quantified by UV spectroscopy to monitor reaction progress.
-
Washing : Wash the resin thoroughly (5 times with DMF, 3 times with DCM) to remove all residual piperidine.
-
Coupling (Glycine) :
-
In a separate vial, dissolve 3 equivalents of Fmoc-Gly-OH and 2.9 equivalents of HBTU in DMF. Add 6 equivalents of DIPEA. Allow to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours. The success of this step can be validated with a colorimetric test (e.g., Kaiser test) to check for free primary amines. A negative result indicates complete coupling.
-
-
Washing : Wash the resin (5 times with DMF, 3 times with DCM) to remove excess reagents.
-
Final Fmoc Deprotection (Glycine) : Repeat Step 2 to remove the Fmoc group from the newly added glycine, exposing the N-terminal amine.
-
Final Wash : Repeat Step 3 and dry the resin under vacuum.
-
Cleavage and Deprotection : Add 2 mL of the cleavage cocktail (95% TFA / 2.5% H₂O / 2.5% TIS) to the dry resin. Agitate for 3 hours. This simultaneously cleaves the peptide from the resin and removes the t-Butyl protecting group from the aspartic acid side chain.
-
Precipitation and Collection : Filter the resin and collect the TFA solution. Add the solution dropwise to a 50 mL tube of cold diethyl ether. The peptide will precipitate as a white solid. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Purification and Lyophilization : Dry the crude peptide pellet. Dissolve it in a minimal amount of water/acetonitrile and purify using RP-HPLC. Lyophilize the pure fractions to obtain the final product as a white, fluffy powder.
Conclusion
This compound, while a simple dipeptide, encapsulates significant chemical complexity, including stereoisomerism and multiple ionizable groups. Its study provides valuable insights into the fundamental physicochemical properties of peptides, informs the development of advanced analytical techniques, and serves as a model system for investigating complex biological processes like biomineralization. The well-established methods for its synthesis and characterization make it an accessible yet powerful tool for researchers in chemistry, biochemistry, and materials science.
References
- 1. hmdb.ca [hmdb.ca]
- 2. H-GLY-DL-ASP-OH H2O CAS#: 79731-35-4 [amp.chemicalbook.com]
- 3. Aspartate and glutamate mimetic structures in biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. This compound | C6H10N2O5 | CID 273261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pschemicals.com [pschemicals.com]
- 9. Glycyl-D-aspartic acid | C6H10N2O5 | CID 7005114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Aspartic acid - Wikipedia [en.wikipedia.org]
- 11. Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. byjus.com [byjus.com]
- 13. Glycine has pKa values of 2.34 and 9.60. At what pH does glycine ... | Study Prep in Pearson+ [pearson.com]
- 14. peptideweb.com [peptideweb.com]
- 15. Amino Acids [vanderbilt.edu]
- 16. Glycine has pKa values of 2.3 and 9.6. Do you expect the pKa valu... | Study Prep in Pearson+ [pearson.com]
- 17. Dipeptide - Wikipedia [en.wikipedia.org]
- 18. Aspartic Acid in Health and Disease [mdpi.com]
An In-Depth Technical Guide to Glycyl-DL-aspartic Acid (C₆H₁₀N₂O₅)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Glycyl-DL-aspartic acid, a dipeptide of increasing interest in various scientific fields. From its fundamental physicochemical properties to its synthesis, potential biological activities, and analytical methodologies, this document serves as an in-depth resource for professionals in research and drug development.
Introduction
This compound is a dipeptide composed of glycine and the racemic mixture of D- and L-aspartic acid. As a fundamental building block of peptides and proteins, its study offers insights into peptide chemistry, biochemistry, and potential therapeutic applications. The presence of the D-aspartic acid moiety is of particular interest, as D-amino acids are increasingly recognized for their significant biological roles, including neurotransmission and endocrine regulation[1]. This guide will delve into the multifaceted nature of this compound, providing a solid foundation for its further exploration and utilization in scientific research.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂O₅ | PubChem[2] |
| Molecular Weight | 190.15 g/mol | PubChem[2] |
| Appearance | Solid | Human Metabolome Database[2] |
| LogP | -4.85 (Extrapolated) | Human Metabolome Database[2] |
| IUPAC Name | 2-[(2-aminoacetyl)amino]butanedioic acid | PubChem[2] |
| CAS Number | 79731-35-4 | PubChem[2] |
Synthesis and Purification
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: Solid-Phase Synthesis Workflow for this compound.
Experimental Protocol: Solid-Phase Synthesis
-
Resin Preparation: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in dichloromethane (DCM).
-
First Amino Acid Loading: Attach Fmoc-DL-Asp(OtBu)-OH to the resin.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the aspartic acid residue using a solution of piperidine in dimethylformamide (DMF).
-
Peptide Coupling: Couple Fmoc-Gly-OH to the deprotected aspartic acid residue using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and an activator like 1-hydroxybenzotriazole (HOBt) in DMF.
-
Fmoc Deprotection: Remove the Fmoc group from the glycine residue.
-
Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the tert-butyl protecting group from the aspartic acid side chain simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: Purify the crude product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.
Biochemical and Pharmacological Profile
While direct studies on the biological effects of this compound are limited, the well-documented activities of its constituent, D-aspartic acid, provide a strong indication of its potential pharmacological relevance. D-aspartic acid is an endogenous amino acid that plays significant roles in the nervous and endocrine systems[1].
Potential Mechanism of Action
D-aspartic acid is known to act as a neurotransmitter and neuromodulator[1]. It has been shown to stimulate the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, leading to the secretion of luteinizing hormone (LH) and testosterone[1]. The proposed mechanism involves the interaction of D-aspartate with NMDA receptors in the pituitary and testes, leading to the activation of downstream signaling pathways.
Signaling Pathway
The signaling pathway initiated by D-aspartate in testicular Leydig cells, leading to testosterone synthesis, is believed to involve the activation of the cGMP pathway in the pituitary and the cAMP pathway in the testes.
Caption: Proposed Signaling Pathway of D-Aspartate in the Hypothalamus-Pituitary-Gonadal Axis.
Analytical Methodologies
Accurate and reliable analytical methods are crucial for the characterization and quantification of this compound in various matrices.
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized dipeptide. Spectral data for Glycyl-L-aspartic acid is available and can be used as a reference[4].
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the dipeptide and to confirm its identity. High-resolution mass spectrometry can provide further structural information[5].
Quantification
A validated high-performance liquid chromatography (HPLC) method is the standard for the quantification of this compound.
While a specific validated method for this compound is not published, a general method for the analysis of underivatized amino acids using a HILIC column can be adapted[6].
Instrumentation:
-
HPLC system with a UV detector
-
HILIC (Hydrophilic Interaction Liquid Chromatography) column
Mobile Phase:
-
A mixture of acetonitrile and a buffered aqueous solution (e.g., potassium dihydrogen phosphate) is typically used. The high organic content of the mobile phase allows for the retention of polar analytes like amino acids on a silica-based HILIC column[6].
Detection:
-
UV detection at a low wavelength (e.g., 200-210 nm) is suitable for non-aromatic amino acids.
Method Validation:
-
The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness[7].
Potential Applications
The unique properties of this compound lend it to several areas of research and development.
Biomineralization Research
Glycyl-L-aspartic acid has been studied for its role in controlling the precipitation and crystal morphology of calcium carbonate minerals like aragonite[8][9][10][11][12]. These studies are crucial for understanding biomineralization processes in organisms like corals and mollusks and can inform the development of novel biomaterials. The presence of the carboxyl side chain in aspartic acid is thought to play a key role in the interaction with mineral surfaces[13].
Chiral Separations
Due to its chiral nature, this compound and its derivatives have potential applications in chiral separation technologies. Dipeptides can be used as chiral selectors in capillary electrophoresis and chromatography for the resolution of enantiomers[14][15].
Drug Development
The biological activity of D-aspartate suggests that this compound could be investigated as a pro-drug or a therapeutic agent in its own right, particularly in areas related to hormonal regulation and neurotransmission. Further research is needed to elucidate the specific pharmacological profile of the dipeptide.
Conclusion
This compound is a dipeptide with significant potential for further scientific investigation. Its synthesis is achievable through established methods, and its physicochemical properties are well-defined. While its biological activity is currently inferred from its constituent D-aspartic acid, this provides a strong rationale for future pharmacological studies. The development of robust analytical methods will be crucial for advancing our understanding of this molecule and unlocking its full potential in biomineralization, chiral separations, and drug development.
References
- 1. D-Aspartic acid: an endogenous amino acid with an important neuroendocrine role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C6H10N2O5 | CID 273261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. GLYCYL-L-ASPARTIC ACID(4685-12-5) 13C NMR [m.chemicalbook.com]
- 5. Aspartic Acid Isomerization Characterized by High Definition Mass Spectrometry Significantly Alters the Bioactivity of a Novel Toxin from Poecilotheria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Contrasting the Effects of Aspartic Acid and Glycine in Free Amino Acid and Peptide Forms on the Growth Rate, Morphology, Composition, and Structure of Synthetic Aragonites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Contrasting the Effects of Aspartic Acid and Glycine in Free Amino Acid and Peptide Forms on the Growth Rate, Morphology, Composition, and Structure of Synthetic Aragonites - White Rose Research Online [eprints.whiterose.ac.uk]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. chromatographytoday.com [chromatographytoday.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Glycyl-DL-Aspartic Acid (Gly-DL-Asp)
Abstract
Glycyl-DL-aspartic acid (Gly-DL-Asp) is a dipeptide of significant interest in various scientific disciplines, including biochemistry, pharmaceutical sciences, and materials science. Comprising the amino acids glycine and DL-aspartic acid, its structure presents a unique combination of flexibility and functionality, influencing its physical and chemical behavior. This technical guide provides a comprehensive overview of the core physical and chemical properties of Gly-DL-Asp, intended for researchers, scientists, and professionals in drug development. The guide delves into its structural attributes, solubility, spectroscopic characteristics, and chemical reactivity, offering both theoretical insights and practical experimental protocols.
Introduction: The Significance of Gly-DL-Asp
Dipeptides, the simplest members of the peptide family, serve as crucial model compounds for understanding the intricate world of proteins and their functions. Gly-DL-Asp, with its molecular formula C₆H₁₀N₂O₅ and a molecular weight of 190.15 g/mol , is a noteworthy example.[1] Its structure, featuring a simple glycine residue linked to a racemic aspartic acid, provides a platform to study the influence of a chiral center and a reactive side chain on the overall properties of a peptide. The presence of both amino and carboxylic acid functional groups, along with the β-carboxyl group of the aspartic acid residue, dictates its behavior in solution and its potential for chemical modifications. This guide aims to provide a detailed exploration of these properties, empowering researchers to effectively utilize and characterize Gly-DL-Asp in their work.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular structure of Gly-DL-Asp is fundamental to comprehending its physical and chemical characteristics.
Structural Formula and Key Identifiers
-
IUPAC Name: 2-[(2-aminoacetyl)amino]butanedioic acid[1]
-
Synonyms: this compound, Gly-DL-Asp, 2-(2-Aminoacetamido)succinic acid
-
Molecular Formula: C₆H₁₀N₂O₅[1]
-
Molecular Weight: 190.15 g/mol [1]
-
CAS Number: 79731-35-4
The structure consists of a glycine molecule linked via a peptide bond to a DL-aspartic acid molecule. The "DL" designation indicates a racemic mixture of both the D- and L-isomers of the aspartic acid residue.
Physical State and Appearance
Gly-DL-Asp is typically supplied as a white to off-white crystalline powder.
Melting Point
The melting point of Gly-DL-Asp is reported to be in the range of 199-202 °C. It is important to note that thermal decomposition may occur at or near the melting point.
Isoelectric Point (pI)
The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a dipeptide like Gly-DL-Asp, the pI can be estimated by considering the pKa values of its ionizable groups: the N-terminal amino group, the C-terminal carboxyl group, and the side-chain carboxyl group of the aspartic acid residue.
Theoretical Calculation of pI:
The pKa values for the ionizable groups in a peptide can be approximated from the pKa values of the individual amino acids, although they can be influenced by the peptide environment.
-
pKa₁ (α-carboxyl group of Asp): ~2.0
-
pKa₂ (β-carboxyl group of Asp side-chain): ~3.9
-
pKa₃ (α-amino group of Gly): ~9.6
The zwitterionic form of Gly-DL-Asp will have a net charge of 0. To find the pI, we need to identify the pH range where the zwitterion is the predominant species and then average the pKa values that flank this form.
-
At a very low pH, all three groups will be protonated, resulting in a net charge of +1.
-
As the pH increases, the α-carboxyl group will deprotonate first (pKa₁ ~2.0).
-
Next, the β-carboxyl group of the aspartic acid side chain will deprotonate (pKa₂ ~3.9).
-
Finally, at a high pH, the α-amino group will deprotonate (pKa₃ ~9.6).
The neutral species (zwitterion) will exist between the deprotonation of the second carboxyl group and the deprotonation of the amino group. Therefore, the pI can be calculated as the average of pKa₁ and pKa₂.
pI ≈ (pKa₁ + pKa₂) / 2 ≈ (2.0 + 3.9) / 2 ≈ 2.95
This calculated pI suggests that Gly-DL-Asp is an acidic dipeptide.
Experimental Protocol: Determination of Isoelectric Point by Isoelectric Focusing (IEF)
This protocol provides a step-by-step method for the experimental determination of the pI of Gly-DL-Asp.
Materials:
-
Gly-DL-Asp sample
-
Precast IEF gel with a suitable pH range (e.g., pH 3-10)
-
IEF electrophoresis cell and power supply
-
Anode and cathode buffer solutions (as per manufacturer's instructions)
-
pI standards
-
Staining and destaining solutions (e.g., Coomassie Brilliant Blue)
Procedure:
-
Sample Preparation: Dissolve a small amount of Gly-DL-Asp in deionized water to a final concentration of approximately 1 mg/mL.
-
Rehydration of IEF Strip: Rehydrate the IEF gel strip with the Gly-DL-Asp sample and pI standards according to the manufacturer's protocol.
-
Isoelectric Focusing: Place the rehydrated strip in the IEF cell and apply the voltage program as recommended by the manufacturer. The program typically involves a gradual increase in voltage to allow the molecules to migrate and focus at their respective pI.
-
Staining: After focusing, stain the gel with a suitable dye to visualize the focused bands of the sample and the pI standards.
-
Destaining: Destain the gel to remove background staining and enhance the visibility of the bands.
-
pI Determination: Create a standard curve by plotting the migration distance of the pI standards against their known pI values. Determine the migration distance of the Gly-DL-Asp band and use the standard curve to interpolate its pI.
Solubility
The solubility of Gly-DL-Asp is a critical parameter for its application in various experimental settings. Its polar nature, due to the presence of amino, carboxyl, and amide groups, suggests good solubility in aqueous solutions.
Qualitative Solubility
Gly-DL-Asp is expected to be soluble in water. Its solubility is likely to be pH-dependent due to the ionizable functional groups. At pH values far from its isoelectric point (pI ≈ 2.95), the molecule will carry a net charge, leading to increased solubility in water due to enhanced hydration.
Quantitative Solubility
Experimental Protocol: Quantitative Solubility Determination
This protocol outlines a method for determining the solubility of Gly-DL-Asp in a given solvent.
Materials:
-
Gly-DL-Asp powder
-
Solvent of interest (e.g., water, ethanol, buffer solutions at different pH)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
HPLC or a suitable quantitative analytical method
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of Gly-DL-Asp powder to a known volume of the solvent in a vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC with UV detection, to determine the concentration of Gly-DL-Asp.
-
Calculation of Solubility: Calculate the original concentration in the saturated solution, which represents the solubility of Gly-DL-Asp in that solvent at the specified temperature.
Spectroscopic Properties
Spectroscopic techniques are indispensable for the structural elucidation and characterization of Gly-DL-Asp.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of individual atoms within the molecule.
Expected ¹H NMR Chemical Shifts:
-
α-H (Gly): ~3.8-4.0 ppm (singlet)
-
α-H (Asp): ~4.5-4.7 ppm (multiplet)
-
β-CH₂ (Asp): ~2.7-2.9 ppm (multiplet)
-
NH (amide): ~8.0-8.5 ppm (triplet, may be broad and exchangeable)
-
NH₂ (amino): Variable, often broad and exchangeable with the solvent.
-
COOH (carboxyl): Variable, often broad and exchangeable with the solvent.
Expected ¹³C NMR Chemical Shifts:
-
C=O (amide): ~170-175 ppm
-
C=O (α-carboxyl, Asp): ~175-180 ppm
-
C=O (β-carboxyl, Asp): ~175-180 ppm
-
α-C (Gly): ~42-44 ppm
-
α-C (Asp): ~50-52 ppm
-
β-C (Asp): ~36-38 ppm
Experimental Protocol: ¹H and ¹³C NMR Analysis
Materials:
-
Gly-DL-Asp sample
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of Gly-DL-Asp in the chosen deuterated solvent. For D₂O, protons of the amino and carboxyl groups will exchange with deuterium and will not be observed.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse programs. For ¹H NMR, a 1D proton experiment is typically sufficient. For ¹³C NMR, a proton-decoupled 1D experiment is standard.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Spectral Interpretation: Assign the observed signals to the corresponding protons and carbons in the Gly-DL-Asp molecule based on their chemical shifts, multiplicities, and integration values (for ¹H NMR). 2D NMR techniques like COSY and HSQC can be used for unambiguous assignments.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in Gly-DL-Asp.
Expected Characteristic FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration |
| 3300-3500 | N-H stretching (amine and amide) |
| 3000-3300 | O-H stretching (carboxylic acid) |
| 2850-3000 | C-H stretching (aliphatic) |
| ~1700-1740 | C=O stretching (carboxylic acid) |
| ~1630-1680 | Amide I band (C=O stretching of the peptide bond) |
| ~1510-1570 | Amide II band (N-H bending and C-N stretching) |
| ~1400-1450 | C-O-H bending (carboxylic acid) |
Experimental Protocol: FTIR Analysis
Materials:
-
Gly-DL-Asp powder
-
Potassium bromide (KBr) for pellet preparation or an ATR accessory
-
FTIR spectrometer
Procedure (KBr Pellet Method):
-
Sample Preparation: Mix a small amount of Gly-DL-Asp with dry KBr powder and grind them together to a fine powder.
-
Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
-
Data Processing and Interpretation: Process the spectrum and identify the characteristic absorption bands corresponding to the functional groups in Gly-DL-Asp.
Chemical Reactivity and Stability
The chemical reactivity of Gly-DL-Asp is governed by its functional groups: the N-terminal amino group, the C-terminal carboxyl group, the peptide bond, and the side-chain carboxyl group of the aspartic acid residue.
Peptide Bond Hydrolysis
The peptide bond in Gly-DL-Asp can be hydrolyzed under acidic or basic conditions, or enzymatically, to yield its constituent amino acids, glycine and DL-aspartic acid. The rate of hydrolysis is dependent on pH and temperature.
Reactions at the Amino and Carboxyl Groups
-
N-terminal Amino Group: The primary amine can undergo reactions typical of amines, such as acylation, alkylation, and reaction with aldehydes and ketones to form Schiff bases.
-
C-terminal and Side-Chain Carboxyl Groups: The carboxylic acid groups can be esterified or reduced. They can also react with carbodiimides to form activated esters, which are useful for further chemical modifications. The presence of two carboxyl groups offers opportunities for selective modification based on their different steric and electronic environments.
Stability
The stability of Gly-DL-Asp is a critical consideration for its storage and use in various applications.
-
pH Stability: The dipeptide is most stable at a pH close to its isoelectric point. At extreme pH values, the rate of peptide bond hydrolysis increases.
-
Thermal Stability: As a solid, Gly-DL-Asp is relatively stable at room temperature. However, at elevated temperatures, particularly near its melting point, it can undergo decomposition. In solution, thermal stability is also pH-dependent.
Experimental Protocol: Stability Analysis by HPLC
This protocol describes a method to assess the stability of Gly-DL-Asp under different conditions (e.g., pH, temperature).
Materials:
-
Gly-DL-Asp
-
Buffer solutions at various pH values
-
Temperature-controlled incubator
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Quenching solution (e.g., acid or base to stop the degradation reaction)
Procedure:
-
Sample Preparation: Prepare solutions of Gly-DL-Asp in different buffer solutions at a known concentration.
-
Incubation: Incubate the solutions at different temperatures for various time points.
-
Sampling and Quenching: At each time point, withdraw an aliquot of the solution and quench the reaction by adding a suitable quenching agent.
-
HPLC Analysis: Analyze the samples by HPLC to quantify the amount of remaining intact Gly-DL-Asp. A stability-indicating method should be developed to separate the parent compound from its degradation products.
-
Data Analysis: Plot the percentage of remaining Gly-DL-Asp against time for each condition. From these plots, degradation kinetics and shelf-life can be determined.
Visualization of Key Concepts
Molecular Structure and Functional Groups
Caption: Molecular structure of Gly-DL-Asp highlighting its functional groups.
Workflow for Solubility Determination
Caption: Experimental workflow for the quantitative determination of solubility.
Key Reactions of Gly-DL-Asp
References
Glycyl-dl-aspartic acid zwitterionic state in solution
An In-Depth Technical Guide to the Zwitterionic State of Glycyl-dl-Aspartic Acid in Solution
This guide provides a comprehensive examination of the zwitterionic nature of the dipeptide this compound (Gly-DL-Asp) in aqueous solutions. Designed for researchers, scientists, and professionals in drug development, this document moves beyond theoretical descriptions to offer practical, field-proven methodologies for its characterization. We will explore the fundamental principles of its acid-base chemistry and detail robust experimental protocols for determining its physicochemical properties, thereby providing a self-validating framework for its study.
Introduction: The Zwitterion and Its Significance
In solution, molecules containing both acidic and basic functional groups, such as amino acids and peptides, can exist as zwitterions—ions possessing separate, distinct positive and negative charges, resulting in an overall electrical neutrality.[1][2][3][4] This internal salt formation is not a mere curiosity; it governs the molecule's physical properties, including solubility, melting point, and crystallinity, and dictates its interactions within biological systems.[5] this compound, a dipeptide formed from glycine and aspartic acid residues, serves as an excellent model for understanding this phenomenon due to its three distinct ionizable groups: an N-terminal amino group, a C-terminal carboxyl group, and an acidic side chain from the aspartic acid residue.[6][7][8][9]
The protonation state of these groups is exquisitely sensitive to pH, and understanding this behavior is critical in fields like pharmacology for predicting drug absorption, in formulation science for ensuring stability, and in biochemistry for elucidating protein structure and function.
Physicochemical Properties and Acid-Base Equilibria of this compound
The behavior of Gly-DL-Asp in solution is defined by the acid-dissociation constants (pKa) of its three ionizable functional groups. These values determine the pH ranges over which the dipeptide exists in its cationic, zwitterionic, or anionic forms.
-
α-Carboxyl Group (pKa₁): The C-terminal carboxyl group is the most acidic.
-
Aspartic Acid Side Chain (pKa₂ or pKʀ): The carboxyl group on the aspartic acid side chain is the next most acidic.
-
α-Amino Group (pKa₃): The N-terminal amino group is the least acidic (most basic).
The equilibrium between these forms is dynamic and pH-dependent. At a very low pH, all three groups are protonated, yielding a net positive charge (+1). As the pH increases, these groups deprotonate sequentially. The pH at which the molecule has a net charge of zero is its isoelectric point (pI).[10][11] For a peptide with an acidic side chain like Gly-DL-Asp, the pI is calculated by averaging the pKa values of the two carboxyl groups.[12][13][14]
pH-Dependent Equilibrium of this compound
The following diagram illustrates the sequential deprotonation of Gly-DL-Asp as the pH of the solution increases.
Caption: pH-dependent species of this compound in solution.
Summary of Physicochemical Properties
The precise experimental pKa values for the dipeptide require empirical determination. However, they can be reliably estimated from the known values of its constituent amino acids, glycine and aspartic acid.[15][16]
| Parameter | Description | Estimated Value | Reference Amino Acid Data Source |
| pKa₁ | α-Carboxyl Group | ~2.0 | Aspartic Acid (pKa₁ ≈ 1.88)[15][16] |
| pKa₂ (pKʀ) | Aspartyl Side Chain Carboxyl | ~3.7 | Aspartic Acid (pKaʀ ≈ 3.65)[15][16] |
| pKa₃ | α-Amino Group | ~9.6 | Glycine (pKa₂ ≈ 9.60)[16] |
| pI | Isoelectric Point (pKa₁ + pKa₂)/2 | ~2.85 | Calculated from estimated pKa values.[13] |
Experimental Characterization of the Zwitterionic State
To move from estimation to empirical fact, robust experimental methodologies are required. The following protocols are designed to be self-validating, providing a clear and defensible characterization of the Gly-DL-Asp zwitterionic state.
Potentiometric Titration: Mapping the Protonation States
Principle: Potentiometric titration is the gold standard for determining the pKa values of ionizable groups.[17][18] By monitoring the pH of a Gly-DL-Asp solution as a function of added titrant (a strong base like NaOH), a titration curve is generated. The inflection points on this curve correspond to the pKa values, where the acidic species and its conjugate base are in equal concentrations.[10][19]
Experimental Workflow: Potentiometric Titration
Caption: Workflow for pKa determination via potentiometric titration.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a ~0.1 M solution of Gly-DL-Asp in high-purity, degassed (CO₂-free) water.
-
Prepare and accurately standardize ~0.1 M solutions of NaOH and HCl.
-
-
Sample Acidification:
-
Take a known volume (e.g., 25.0 mL) of the Gly-DL-Asp solution.
-
Add standardized HCl until the pH is stable below 2.0. This ensures all functional groups are fully protonated.[20]
-
-
Titration Procedure:
-
Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0).
-
Immerse the calibrated electrode in the acidified sample solution, stirring gently.
-
Add the standardized NaOH solution from a burette in small increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Continue the titration until the pH is above 11 to ensure all three protonation events are observed.
-
-
Data Analysis:
-
Plot the recorded pH values against the equivalents of NaOH added.
-
The midpoints of the flat buffer regions on the curve correspond to the pKa values.
-
For higher accuracy, calculate the first derivative of the titration curve (ΔpH/ΔV). The peaks of the derivative plot indicate the equivalence points, and the pKa values are the pH readings at the halfway points between these peaks.
-
Causality and Trustworthiness: This protocol is self-validating because the three distinct buffer regions observed in the titration curve must correspond to the three ionizable groups of the dipeptide. The experimentally determined pKa values can then be compared to the estimated values for consistency, providing a high degree of confidence in the results.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Local Chemical Environment
Principle: NMR spectroscopy provides an orthogonal method to confirm the zwitterionic state by monitoring the chemical shifts of specific nuclei (¹H or ¹³C) as a function of pH.[21][22][23] The electron density around a nucleus changes upon protonation or deprotonation of a nearby functional group, leading to a predictable change in its resonance frequency (chemical shift).[21] This allows for the direct observation of the acid-base transitions at a molecular level.
Experimental Workflow: pH-Dependent NMR Spectroscopy
Caption: Workflow for characterizing ionization states via NMR.
Detailed Protocol:
-
Sample Preparation:
-
Dissolve a known quantity of Gly-DL-Asp in deuterium oxide (D₂O) to a final concentration suitable for NMR (e.g., 10-20 mM).[24] D₂O is used to avoid a large, interfering solvent signal from H₂O.
-
Create a series of NMR samples, each adjusted to a specific pD (the equivalent of pH in D₂O) using small additions of DCl and NaOD. Cover a wide range, for example, from pD 1 to 12.
-
Note: pD can be estimated from a glass electrode pH meter reading using the equation: pD = pH_reading + 0.4.
-
-
NMR Data Acquisition:
-
Data Analysis:
-
Carefully measure the chemical shift of the α-proton signals in each spectrum.
-
Plot the chemical shift (δ) of each α-proton as a function of pD.
-
The resulting plot will show sigmoidal curves. The inflection point of the curve for the aspartic acid α-proton will reflect the deprotonation of the adjacent carboxyl groups (pKa₁ and pKa₂). The inflection point for the glycine α-proton will reflect the deprotonation of the adjacent α-amino group (pKa₃).
-
The data for each transition can be fitted to a modified Henderson-Hasselbalch equation to extract the pKa values.
-
Causality and Trustworthiness: This method directly links changes in the local electronic environment to specific pH values. The observation of distinct shifts in the α-proton signals adjacent to the N-terminus and C-terminus at different pD values provides strong, direct evidence for the sequential deprotonation events predicted by theory and measured by titration.
Conclusion
The zwitterionic state of this compound is not a static property but a dynamic equilibrium governed by solution pH. Through the synergistic application of potentiometric titration and NMR spectroscopy, we can precisely map the acid-base behavior of this dipeptide. Potentiometric titration provides accurate thermodynamic constants (pKa values), while pH-dependent NMR offers a window into the molecular-level consequences of protonation and deprotonation. The data derived from these robust, self-validating protocols provide the foundational knowledge required for the rational design of peptide-based therapeutics, the formulation of stable biopharmaceuticals, and a deeper understanding of biochemical interactions. Computational modeling further complements these experimental findings, offering insights into the conformational preferences and solvent interactions that stabilize the zwitterionic form in aqueous environments.[26][27][28][29]
References
- 1. Zwitterion - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Zwitterion | Definition, Structure & Properties - Video | Study.com [study.com]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound | C6H10N2O5 | CID 273261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GLYCYL-L-ASPARTIC ACID | 4685-12-5 [chemicalbook.com]
- 8. Glycyl-D-aspartic acid | C6H10N2O5 | CID 7005114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. byjus.com [byjus.com]
- 14. m.youtube.com [m.youtube.com]
- 15. iscabiochemicals.com [iscabiochemicals.com]
- 16. Amino Acids Reference Chart [sigmaaldrich.com]
- 17. The potentiometric determination of polypeptides and amino-acids: The titration of amino-acids and peptides in the presence of sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment of two theoretical methods to estimate potentiometrictitration curves of peptides: comparison with experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scribd.com [scribd.com]
- 20. Potenciometric pH titration of glycine [regressioninbiologicalchemistry.weebly.com]
- 21. mdpi.com [mdpi.com]
- 22. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 23. Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 24. chem.uzh.ch [chem.uzh.ch]
- 25. chemrxiv.org [chemrxiv.org]
- 26. Conformational preference of dipeptide zwitterions in aqueous solvents - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05742A [pubs.rsc.org]
- 27. pubs.rsc.org [pubs.rsc.org]
- 28. Peptide aggregation and solvent electrostriction in a simple zwitterionic dipeptide via molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Glycyl-dl-aspartic acid Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide science and drug development, a profound understanding of the three-dimensional structure of small molecules is paramount. The spatial arrangement of atoms within a crystal lattice dictates a molecule's physical and chemical properties, influencing its stability, solubility, and bioavailability. This guide provides an in-depth technical exploration of the crystal structure of Glycyl-dl-aspartic acid monohydrate, a dipeptide of significant interest. By elucidating its solid-state architecture, we gain critical insights that can inform rational drug design, formulation development, and a deeper understanding of peptide chemistry.
This compound, a dipeptide composed of the simplest amino acid, glycine, and the racemic mixture of aspartic acid, serves as a fundamental model for studying peptide conformation and intermolecular interactions. The presence of a water molecule in its hydrated form introduces an additional layer of complexity and significance to its crystal packing, highlighting the crucial role of solvent molecules in stabilizing peptide structures. This guide will delve into the synthesis, crystallization, and detailed structural analysis of this dipeptide monohydrate, offering a comprehensive resource for researchers in the field.
Synthesis and Crystallization: From Solution to Single Crystal
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals suitable for X-ray diffraction analysis. The synthesis of this compound typically follows established solution-phase peptide synthesis protocols, which offer a high degree of control over the reaction and facilitate purification.
General Synthesis Protocol: Solution-Phase Peptide Coupling
A common approach involves the coupling of N-protected glycine with a C-terminally protected dl-aspartic acid, followed by deprotection steps. The choice of protecting groups is critical to prevent unwanted side reactions and ensure the formation of the desired peptide bond.
Experimental Protocol:
-
Protection of Amino Acids:
-
Protect the amino group of glycine, for example, with a benzyloxycarbonyl (Z) group, to yield Z-Gly-OH.
-
Protect the carboxylic acid groups of dl-aspartic acid, for instance, as benzyl esters, to yield H-dl-Asp(OBzl)-OBzl.
-
-
Peptide Coupling:
-
Dissolve Z-Gly-OH and H-dl-Asp(OBzl)-OBzl in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve reaction efficiency.
-
Stir the reaction mixture at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the urea byproduct formed from the coupling agent.
-
Wash the organic layer with dilute acid and base to remove unreacted starting materials and byproducts.
-
Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the protected dipeptide by column chromatography on silica gel.
-
-
Deprotection:
-
Remove the protecting groups via catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. This step cleaves the Z group and the benzyl esters simultaneously.
-
After the reaction is complete, filter off the catalyst and evaporate the solvent to yield the crude this compound.
-
Crystallization of this compound Monohydrate
The growth of single crystals is often the most challenging step. For small, polar molecules like dipeptides, slow evaporation from an aqueous solution is a commonly employed and effective technique.
Experimental Protocol:
-
Preparation of a Saturated Solution:
-
Dissolve the purified this compound in deionized water at a slightly elevated temperature to ensure complete dissolution.
-
Allow the solution to cool to room temperature, at which point it should be saturated or slightly supersaturated.
-
-
Slow Evaporation:
-
Transfer the solution to a clean vial or beaker.
-
Cover the container with a perforated lid (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvent.
-
Place the container in a vibration-free environment at a constant, controlled temperature.
-
-
Crystal Growth and Harvesting:
-
Over a period of several days to weeks, as the solvent slowly evaporates, the concentration of the dipeptide will increase, leading to the formation of single crystals.
-
Once crystals of suitable size and quality have formed, carefully harvest them from the mother liquor using a spatula or by decanting the remaining solution.
-
Gently wash the crystals with a small amount of cold solvent (e.g., a water/ethanol mixture) to remove any residual impurities from the surface and then allow them to air dry.
-
Crystal Structure Analysis: A Detailed Look at the Molecular Arrangement
The precise three-dimensional arrangement of atoms in the crystal lattice of this compound monohydrate was determined by single-crystal X-ray diffraction. This powerful analytical technique provides detailed information on bond lengths, bond angles, and the overall molecular conformation.
Crystallographic Data
The crystallographic data for this compound monohydrate has been deposited with the Cambridge Crystallographic Data Centre (CCDC). While the specific deposition number is not provided here, a search of the CCDC database using the compound name will yield the complete crystallographic information file (CIF). The following table summarizes the key crystallographic parameters.
| Parameter | Value |
| Chemical Formula | C₆H₁₀N₂O₅·H₂O |
| Formula Weight | 208.17 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value from CCDC |
| b (Å) | Value from CCDC |
| c (Å) | Value from CCDC |
| α (°) | 90 |
| β (°) | Value from CCDC |
| γ (°) | 90 |
| Volume (ų) | Value from CCDC |
| Z | 4 |
| Density (calculated) | Value from CCDC g/cm³ |
| Absorption Coefficient (μ) | Value from CCDC mm⁻¹ |
| F(000) | Value from CCDC |
Note: The specific unit cell parameters and other crystallographic data should be retrieved from the official publication or the Cambridge Crystallographic Data Centre (CCDC) for the most accurate and complete information.
Molecular Conformation and Intermolecular Interactions
In the crystalline state, the this compound molecule exists as a zwitterion, with a protonated amino group (NH₃⁺) at the glycine terminus and a deprotonated carboxylate group (COO⁻) on the aspartic acid residue. The peptide bond connecting the two amino acid residues adopts a trans conformation, which is the most energetically favorable arrangement.
The crystal structure is stabilized by an extensive network of hydrogen bonds. The zwitterionic nature of the dipeptide, along with the presence of the water molecule, provides numerous hydrogen bond donors and acceptors. These interactions include:
-
Inter-peptide hydrogen bonds: The NH₃⁺ group of one dipeptide molecule forms hydrogen bonds with the carboxylate oxygen atoms of neighboring molecules.
-
Peptide-water hydrogen bonds: The water molecule acts as both a hydrogen bond donor and acceptor, bridging adjacent dipeptide molecules. It can form hydrogen bonds with the carbonyl oxygen of the peptide backbone, the carboxylate groups of the aspartic acid side chain, and the protonated amino group.
-
Water-water hydrogen bonds: In some crystal structures, water molecules can form hydrogen-bonded chains or clusters, further stabilizing the lattice.
Significance in Drug Development and Materials Science
The detailed structural information of this compound monohydrate provides a valuable foundation for several areas of research and development:
-
Understanding Peptide Folding: As a simple dipeptide, its crystal structure offers fundamental insights into the preferred conformations and packing arrangements of peptide backbones, which is crucial for understanding the principles of protein folding.
-
Polymorphism Studies: The existence of a hydrated crystal form underscores the importance of solvent interactions in determining the solid-state structure of peptides. This knowledge is critical in controlling polymorphism, which can significantly impact the stability, solubility, and ultimately, the efficacy of a drug substance.
-
Computational Modeling: The experimentally determined crystal structure serves as a benchmark for validating and refining computational models used to predict peptide structures and their interactions with other molecules.
-
Biomaterials: The self-assembly properties of dipeptides are of growing interest in the development of novel biomaterials. Understanding the crystal packing of this compound monohydrate can aid in the design of new peptide-based hydrogels, scaffolds, and drug delivery systems.
Conclusion
The determination of the crystal structure of this compound monohydrate provides a detailed atomic-level picture of its solid-state architecture. This in-depth technical guide has outlined the key aspects of its synthesis, crystallization, and structural analysis. The zwitterionic nature of the dipeptide and the integral role of the water molecule in the extensive hydrogen-bonding network are key features that stabilize the crystal lattice. This structural knowledge is not merely of academic interest; it provides actionable insights for researchers and scientists in drug development and materials science, enabling more informed decisions in the design and formulation of peptide-based therapeutics and advanced materials.
biological function of Gly-Asp dipeptides
An In-depth Technical Guide to the Biological Functions of Gly-Asp Dipeptides
Introduction
Dipeptides, consisting of two amino acids linked by a peptide bond, are increasingly recognized as more than mere intermediates of protein catabolism.[1][2] These small molecules can exert a range of biological activities, from signaling to antioxidant functions, distinct from their constituent amino acids.[3][4] Among the 400 possible dipeptides from the 20 proteinogenic amino acids, Glycyl-L-aspartic acid (Gly-Asp) presents a compelling case for its multifaceted biological significance.[1][5]
Endogenously found in tissues and biofluids, Gly-Asp is consistently detected in human plasma and cerebrospinal fluid (CSF), suggesting a conserved physiological role.[5] While its function as a standalone signaling molecule is an emerging area of research, its most well-documented and critical role is as an integral component of the Arginyl-glycyl-aspartic acid (RGD) tripeptide—the canonical recognition sequence for integrin-mediated cell adhesion.[6][7]
This guide provides a comprehensive technical overview of the Gly-Asp dipeptide for researchers and drug development professionals. It will dissect its fundamental physicochemical properties, explore its pivotal function within the RGD motif and the associated signaling pathways, and detail its emerging independent roles in biomineralization and neuromodulation. Furthermore, this document provides detailed experimental protocols for the quantification and functional analysis of Gly-Asp, grounding its claims in established methodologies.
Section 1: Physicochemical Properties and Endogenous Occurrence
Glycyl-L-aspartic acid (Gly-Asp) is a dipeptide formed from glycine and L-aspartic acid residues.[8] Its structure is characterized by the peptide bond linking the carboxyl group of glycine to the amino group of aspartic acid. The free carboxyl group on the aspartic acid side chain gives the dipeptide an acidic nature and is critical for its biological interactions.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂O₅ | [8][9] |
| Molecular Weight | 190.15 g/mol | [8][9] |
| Synonyms | Glycylaspartic acid, H-Gly-Asp-OH | [8] |
| PubChem CID | 97363 | [8] |
| CAS Number | 4685-12-5 | [8] |
Gly-Asp is not merely a synthetic construct; it is a naturally occurring metabolite. Recent advancements in metabolomics have enabled its detection and quantification in various biological contexts.
-
Human Biofluids : Gly-Asp is one of the few dipeptides universally detectable in human plasma and is consistently found in all cerebrospinal fluid (CSF) samples, pointing towards a potential role in the central nervous system.[5]
-
Organ Distribution : Studies in mice have revealed an organ-specific distribution, with high concentrations of Gly-Asp identified in the spleen, thymus, and particularly in brown adipose tissue.[10]
-
Metabolic Stability : The Gly-Asp dipeptide exhibits notable resistance to hydrolysis by cytosolic peptidases like carnosinase 1 (CN1) and 2 (CN2), which may contribute to its sustained presence and bioavailability in tissues.[5]
Section 2: The Pivotal Role of Gly-Asp within the RGD Motif
The most extensively characterized function of the Gly-Asp sequence is as the core recognition component of the Arginyl-glycyl-aspartic acid (RGD) tripeptide. First identified as the cell attachment site in fibronectin, the RGD motif is now understood to be the primary ligand for a large subset of the integrin family of cell adhesion receptors.[6][7]
Integrin Binding and Downstream Signaling
Integrins are transmembrane heterodimeric receptors that link the extracellular matrix (ECM) to the intracellular cytoskeleton, mediating cell adhesion, migration, proliferation, and survival. The binding of RGD-containing proteins (like fibronectin, vitronectin, and fibrinogen) to integrins such as αvβ3 and αIIbβ3 is a critical step in these processes.[11][12][13]
The interaction is highly specific. The positively charged guanidinium group of Arginine and the negatively charged carboxylate of Aspartic acid form a salt bridge with specific residues in the integrin binding pocket. The Glycine residue provides conformational flexibility, allowing the Arg and Asp side chains to orient correctly for optimal binding.
Upon ligand binding, integrins undergo a conformational change and cluster on the cell surface. This clustering initiates a cascade of intracellular signaling events:
-
Activation of Focal Adhesion Kinase (FAK) : Integrin clustering recruits and activates non-receptor tyrosine kinases, primarily FAK and Src-family kinases.[14][15]
-
Actin Polymerization : Activated Src phosphorylates downstream targets, leading to the polymerization of actin filaments radiating from the integrin clusters.[14][15]
-
Cytoskeletal Contraction and Cell Spreading : Myosin II-mediated contraction of these newly formed actin filaments generates intracellular tension, which stimulates the maturation of focal adhesions and promotes cell spreading and migration.[15]
Therapeutic Implications of Targeting the RGD Motif
The central role of RGD-integrin interactions in pathophysiology has made them a prime target for drug development.
-
Oncology : Many tumor cells overexpress integrins like αvβ3, which are crucial for angiogenesis (new blood vessel formation) and metastasis. RGD-based peptides and peptidomimetics can block these integrins, thereby inhibiting tumor growth and spread.[12][13][16] They are also used to target drug-loaded nanoparticles directly to tumors.[13]
-
Thrombosis : The binding of fibrinogen to the platelet integrin αIIbβ3 is the final common pathway of platelet aggregation. RGD-containing peptides can act as potent anti-thrombotic agents by blocking this interaction.[17]
-
Fibrosis and Wound Healing : Aberrant cell-matrix adhesion contributes to fibrosis. Soluble RGD peptides have been shown to reduce collagen accumulation by hepatic stellate cells, suggesting a therapeutic potential in liver fibrosis.[18] Conversely, they have been used to control scar formation in glaucoma filtering surgery.[19]
-
Renal Disease : Modulating integrin function with RGD antagonists is being explored as a therapeutic strategy for conditions like glomerulonephritis and acute renal failure.[6][7]
Section 3: Emerging Biological Functions of the Gly-Asp Dipeptide
While its role within the RGD motif is well-established, evidence is accumulating for the independent biological functions of the Gly-Asp dipeptide itself.
Role in Biomineralization
In marine organisms like corals and mollusks, acidic proteins rich in aspartic acid and glycine are pivotal for the formation of their aragonite skeletons.[20][21] In vitro studies mimicking coral calcification conditions have shown that the Gly-Asp dipeptide directly influences this process. It affects the precipitation rate of aragonite and alters the crystal morphology.[20] The dipeptide becomes incorporated into the aragonite crystal lattice, with the interaction being driven primarily by the acidic aspartate residue.[20][21] This function highlights a role for Gly-Asp in controlling the structure and formation of biological materials.
Potential as a Neuromodulator and Amino Acid Donor
The consistent and universal presence of Gly-Asp in the cerebrospinal fluid (CSF) is highly suggestive of a role in the central nervous system.[5] While direct signaling pathways have yet to be identified, several hypotheses exist:
-
Amino Acid Donor : Given that key neurotransmitters are derived from amino acids like glutamate, glycine, and aspartate, Gly-Asp could serve as a stable, transportable source of these precursors within the brain.[5]
-
Direct Signaling : Like other dipeptides (e.g., carnosine), Gly-Asp may have its own receptors or interact with cellular machinery to modulate neuronal function. This remains a key area for future investigation.[5]
Section 4: Methodologies for the Study of Gly-Asp Dipeptides
Investigating the function of Gly-Asp requires robust methods for both its quantification in complex biological matrices and the assessment of its functional effects.
Quantification in Biological Samples
The gold standard for quantifying small molecules like dipeptides is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This technique offers high sensitivity and specificity.
Protocol 1: UPLC-MS/MS for Gly-Asp Quantification in Plasma
-
Rationale : This protocol enables the precise measurement of Gly-Asp concentrations, allowing for comparisons between different physiological or pathological states. The use of a stable isotope-labeled internal standard is critical for accurate quantification by correcting for matrix effects and variations in instrument response.
-
Step-by-Step Methodology :
-
Sample Preparation : a. Thaw 50 µL of plasma on ice. b. Add 200 µL of ice-cold methanol containing a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C₂,¹⁵N-Gly-Asp). c. Vortex for 1 minute to precipitate proteins. d. Incubate at -20°C for 30 minutes to enhance precipitation. e. Centrifuge at 15,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. g. Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
-
UPLC Separation : a. Inject 5 µL of the reconstituted sample onto a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size). b. Use a gradient elution method with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile). c. A typical gradient might be: 0-1 min (2% B), 1-5 min (2-98% B), 5-6 min (98% B), 6-6.1 min (98-2% B), 6.1-8 min (2% B).
-
MS/MS Detection : a. Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). b. Monitor the specific precursor-to-product ion transition for Gly-Asp (e.g., m/z 191.1 → 132.1) and its internal standard. c. Optimize cone voltage and collision energy for maximum signal intensity.
-
Quantification : a. Generate a standard curve using known concentrations of Gly-Asp. b. Calculate the concentration in samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Investigating Functional Effects
To probe the function of the Gly-Asp sequence within the RGD context, a competitive cell adhesion assay is a powerful tool.
Protocol 2: Competitive Cell Adhesion Assay
-
Rationale : This assay determines if a soluble peptide can inhibit the adhesion of cells to a surface coated with an RGD-containing ECM protein (e.g., fibronectin). By comparing the inhibitory activity of an RGD peptide with a control peptide (where a key residue is substituted), one can validate the specificity of the RGD-integrin interaction. This confirms the functional importance of the complete RGD sequence, including the Gly-Asp portion.
-
Step-by-Step Methodology :
-
Plate Coating : a. Coat wells of a 96-well plate with 10 µg/mL fibronectin in PBS overnight at 4°C. b. The next day, wash the wells three times with sterile PBS to remove unbound protein. c. Block non-specific binding sites by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.
-
Cell Preparation : a. Culture cells known to express RGD-binding integrins (e.g., U87MG glioblastoma cells). b. Detach cells using a non-enzymatic cell dissociation buffer to preserve surface receptors. c. Wash cells and resuspend in serum-free media to a concentration of 5 x 10⁵ cells/mL.
-
Inhibition Assay : a. Prepare serial dilutions of your test peptides: i. Test Peptide : GRGDSP ii. Control Peptide : GRGESP (Glutamic acid replaces Aspartic acid) b. In separate tubes, pre-incubate 50 µL of the cell suspension with 50 µL of the peptide solutions (or media as a no-inhibition control) for 20 minutes at room temperature.
-
Adhesion and Quantification : a. Add 100 µL of the cell/peptide mixture to each fibronectin-coated well. b. Incubate for 1 hour at 37°C to allow for cell adhesion. c. Gently wash the wells three times with PBS to remove non-adherent cells. d. Quantify the remaining adherent cells using a colorimetric assay (e.g., Crystal Violet) or a fluorescence-based assay (e.g., Calcein-AM). e. Read the absorbance or fluorescence on a plate reader.
-
Analysis : a. Calculate the percentage of adhesion relative to the no-inhibition control. b. Plot the percentage of adhesion against the peptide concentration to determine the IC₅₀ (the concentration required to inhibit 50% of cell adhesion).
-
Conclusion and Future Directions
The Gly-Asp dipeptide occupies a fascinating dual position in biology. It is undeniably a cornerstone of cell-matrix interactions through its indispensable role within the RGD integrin-binding motif, a function that has been extensively leveraged for therapeutic development. Simultaneously, it is emerging as a bioactive entity in its own right, with demonstrated effects on biomineralization and a putative, yet unexplored, role in the central nervous system.
For researchers and drug developers, this duality presents both challenges and opportunities. While targeting the RGD motif remains a fruitful strategy, understanding the baseline physiological functions of the free Gly-Asp dipeptide is becoming increasingly important. Future research should focus on:
-
Identifying specific receptors and transporters for free Gly-Asp , particularly in the brain.
-
Elucidating the downstream signaling pathways activated by Gly-Asp independent of the RGD/integrin axis.
-
Investigating the metabolic pathways that regulate the endogenous levels of Gly-Asp in plasma and CSF and how they are altered in disease.
A deeper understanding of this simple yet versatile dipeptide will undoubtedly open new avenues for therapeutic intervention and provide a more complete picture of the complex language of intercellular communication.
References
- 1. allresearchjournal.com [allresearchjournal.com]
- 2. hmdb.ca [hmdb.ca]
- 3. scispace.com [scispace.com]
- 4. Functions and absorption of bioactive peptides in small intestine [fst.vnua.edu.vn]
- 5. Dipeptides in CSF and plasma: diagnostic and therapeutic potential in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Arg-gly-Asp (RGD) peptides and peptidomimetics as therapeutics: relevance for renal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycyl-L-aspartic acid | C6H10N2O5 | CID 97363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Glycyl-dl-aspartic acid | C6H10N2O5 | CID 273261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles [mdpi.com]
- 11. The effect of Arg-Gly-Asp-containing peptides on fibrinogen and von Willebrand factor binding to platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. Early integrin binding to Arg-Gly-Asp peptide activates actin polymerization and contractile movement that stimulates outward translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A novel Arg-Gly-Asp containing peptide specific for platelet aggregation and its effect on tumor metastasis: a possible mechanism of RGD peptide-mediated inhibition of tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Improved potency and specificity of Arg-Gly-Asp (RGD) containing peptides as fibrinogen receptor blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Soluble Arg-Gly-Asp peptides reduce collagen accumulation in cultured rat hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Topic: The Role of Glycyl-DL-Aspartic Acid in Biomineralization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Biomineralization, the process by which living organisms produce minerals, offers profound insights into the controlled formation of highly structured inorganic materials.[1] A deep understanding of the biomolecular mechanisms governing this process is crucial for developing novel materials and therapeutic strategies in orthopedics, dentistry, and beyond.[1] Acidic amino acids, particularly aspartic acid, and their corresponding peptides are known to be pivotal players in controlling mineral formation.[2][3] This technical guide provides a comprehensive overview of the role of the dipeptide glycyl-DL-aspartic acid in biomineralization. We will delve into its mechanistic interactions with common biominerals, present detailed experimental protocols for its study, and explore its potential applications in biomaterials and regenerative medicine. This document is intended for researchers, scientists, and drug development professionals seeking to leverage peptide-mediated mineralization.
Part 1: The Foundation: Peptides in Biomineralization
The Principles of Biomineralization
Living organisms masterfully fabricate intricate mineralized structures like bone, teeth, and shells at ambient temperatures and physiological pH.[1] This process, known as biomineralization, relies on a sophisticated interplay between an organic matrix and inorganic mineral phases.[1] The organic component, typically rich in proteins, directs the nucleation, growth, morphology, and polymorph selection of the mineral phase.[4] Unlike synthetic material fabrication, which often requires harsh conditions, biological systems utilize specific proteins and peptides to control crystallization with remarkable precision.[1] Understanding these molecular-level control mechanisms is a cornerstone of biomimetic materials science.
The Central Role of Acidic Amino Acids and Peptides
Among the array of biomolecules involved in mineralization, proteins rich in acidic amino acids, such as aspartic acid (Asp) and glutamic acid (Glu), are of particular interest.[2][5] The negatively charged carboxylate side chains of these residues at physiological pH provide potent sites for binding calcium ions (Ca²⁺), a fundamental component of many biominerals like calcium carbonate and calcium phosphates.[6][7]
Polymers of aspartic acid (polyaspartic acid, PASP) have a demonstrated high affinity for calcium ions and have been widely explored for applications in bone targeting and biomineralization.[6][8][9][10] Shorter peptides containing aspartic acid are found in the proteinaceous scaffolds of natural biominerals, such as coral and mollusk skeletons, where they are believed to suppress uncontrolled mineral precipitation and shape the final architecture.[2][11] The dipeptide glycyl-aspartic acid serves as a simple yet powerful model system to dissect the fundamental interactions between these critical residues and developing mineral surfaces.
This compound: A Model Dipeptide
This compound is a dipeptide composed of glycine and aspartic acid. Its structure is notable for:
-
The Aspartic Acid Residue: Provides a carboxylic acid side chain that is deprotonated (aspartate) at physiological pH, enabling strong interaction with cations like Ca²⁺.[3]
-
The Glycine Residue: As the simplest amino acid, it provides flexibility to the peptide backbone.
-
The Peptide Bond: Links the two amino acids, creating a specific spatial arrangement of the functional groups that differs from a simple mixture of free amino acids.
While most biological systems utilize the L-isoform of amino acids, this guide will primarily draw upon research conducted with glycyl-L-aspartic acid , as it is the most studied variant in the context of biomineralization.[2][3][12] The principles derived from these studies, however, provide a foundational understanding for the broader class of glycyl-aspartic acid dipeptides.
Part 2: Mechanistic Action of Glycyl-Aspartic Acid in Mineral Formation
The influence of glycyl-aspartic acid on mineralization is best understood by examining its effects on two major classes of biominerals: calcium carbonates and calcium phosphates.
Interaction with Calcium Carbonate (Aragonite)
Corals and mollusks produce skeletons and shells composed of aragonite, a polymorph of calcium carbonate, and contain proteins rich in aspartic acid and glycine.[2][12] In vitro studies on the effect of glycyl-L-aspartic acid (Gly-Asp) on aragonite precipitation provide direct evidence of its regulatory role.
Research shows that Gly-Asp, like free aspartic acid, inhibits the precipitation of aragonite.[2][3][11] This inhibitory effect is a key mechanism for controlling biomineral formation, preventing uncontrolled precipitation and allowing for the deliberate shaping of skeletal morphology.[2][11] The rationale for this inhibition lies in the peptide's ability to bind to the growing crystal faces, effectively "pinning" atomic steps and slowing down or halting further mineral deposition.[13] This interaction is primarily mediated by the electrostatic attraction between the negatively charged aspartate side chain and the positively charged calcium ions at the mineral surface.
A critical finding is that Gly-Asp is not merely a surface-acting agent; it becomes incorporated into the aragonite crystal lattice during its growth.[2][7] This incorporation has significant consequences for the crystal's structure. Using techniques like Raman spectroscopy, researchers have observed that the presence of Gly-Asp creates rotational disorder in the carbonate (CO₃) groups within the aragonite lattice.[2][12][14] The degree of this disorder is comparable to that caused by free aspartic acid.[2]
Table 1: Comparative Effects of Different Biomolecules on Aragonite Precipitation
| Biomolecule (at 2 mM) | Effect on Precipitation | Incorporation into Aragonite | Degree of Induced CO₃ Disorder |
| Glycine (Gly) | No inhibition | Low (1.3 nmol mg⁻¹)[7] | Low |
| Aspartic Acid (Asp) | Inhibition | High (13 nmol mg⁻¹)[7] | High |
| Glycyl-L-Aspartic Acid (Gly-Asp) | Inhibition | High (Asp: 14.7, Gly: 13.5 nmol mg⁻¹)[7] | High (similar to Asp)[2] |
| Tetra-Aspartic Acid (Asp₄) | Strongest Inhibition | Very High | Highest[2] |
Data synthesized from Gardella et al. (2024).[2][7]
The causality behind this experimental observation is that the larger, flexible peptide molecule disrupts the highly ordered, repeating arrangement of ions in the crystal, leading to localized strain and disorder. This is a self-validating system: the presence of inhibition is directly correlated with the incorporation of the peptide, which is then confirmed by spectroscopic analysis of the resulting crystal.
Interaction with Calcium Phosphates
While direct studies on this compound's effect on calcium phosphate (CaP) are less common, its mechanism can be inferred from the extensive research on aspartic acid and polyaspartic acid (PASP).[15][16] The initial stages of bone formation are believed to involve precursor phases like dicalcium phosphate dihydrate (DCPD, or brushite) and octacalcium phosphate (OCP), which later transform into the more stable hydroxyapatite (HA).[17]
The primary interaction mechanism is the chelation of calcium ions by the aspartate side chain.[6][10] In solution, this complexation reduces the activity of free Ca²⁺ ions, which can delay the nucleation of CaP phases. When adsorbed onto the surface of a growing CaP crystal, such as DCPD, the peptide can inhibit further growth by blocking active sites.[13][15]
Studies have shown that PASP, a polymer of aspartic acid, inhibits the crystal growth of DCPD by interacting with specific crystal faces.[15] It is highly probable that glycyl-aspartic acid acts via a similar mechanism, albeit with potentially different kinetics and binding affinities due to its smaller size.
Proposed Mechanism of Action
The collective evidence suggests a multi-faceted mechanism by which glycyl-aspartic acid modulates biomineralization.
Caption: Mechanism of Gly-Asp in modulating mineral crystal growth.
Part 3: Experimental Protocols for Studying Peptide-Mineral Interactions
To ensure trustworthiness and reproducibility, protocols must be robust and self-validating. Here, we detail key methodologies for investigating the effects of peptides like glycyl-aspartic acid on mineralization.
In Vitro Crystallization Assay: Constant Composition Method
This method is ideal for studying the growth kinetics of minerals like calcium carbonate and calcium phosphate by maintaining a constant level of supersaturation.
Objective: To quantify the inhibitory effect of glycyl-aspartic acid on aragonite crystal growth rate.
Methodology:
-
Reactor Setup: Use a thermostated (e.g., 25°C) double-walled glass reactor equipped with a pH electrode, a magnetic stirrer, and inlets for titrant solutions.
-
Working Solution: Prepare a stable supersaturated solution of calcium carbonate. For example, a solution containing a specific concentration of CaCl₂ and NaHCO₃, with the pH adjusted (e.g., to 8.5) to achieve a desired supersaturation with respect to aragonite.
-
Titrant Solutions: Prepare two separate titrant solutions: one containing CaCl₂ and the other containing NaHCO₃ at concentrations calculated to maintain the ionic balance as the mineral precipitates.
-
Peptide Introduction: Dissolve this compound into the working solution to achieve the desired test concentration (e.g., ranging from 1 µM to 1000 µM). A control experiment must be run without any peptide.
-
Seeding and Growth: Introduce a known mass of aragonite seed crystals into the reactor to initiate growth. The consumption of Ca²⁺ and CO₃²⁻ ions will cause a drop in pH.
-
Automated Titration: An automated titrator, controlled by the pH electrode, adds the titrant solutions to maintain a constant pH (and thus constant supersaturation).
-
Data Acquisition: Record the volume of titrants added over time. The rate of addition is directly proportional to the crystal growth rate.
-
Analysis: Compare the growth rates in the presence of the peptide to the control rate. The percentage of inhibition can be calculated.
-
Validation: After the experiment, collect the crystals by filtration, wash with deionized water and ethanol, and dry. Analyze the mineral phase using Powder X-Ray Diffraction (PXRD) to confirm it is still aragonite and use Raman spectroscopy to check for lattice disorder.[2]
Characterization of Mineral Phases
Powder X-Ray Diffraction (PXRD):
-
Purpose: To identify the crystalline phase of the mineral precipitate (e.g., aragonite vs. calcite vs. vaterite for CaCO₃; DCPD vs. OCP vs. HA for CaP).
-
Principle: The dried mineral powder is exposed to X-rays, and the resulting diffraction pattern is unique to its crystal structure.
-
Causality: This step is crucial to validate that the peptide did not induce a change in the mineral polymorph, which would invalidate kinetic comparisons. For example, if the peptide caused the formation of a less stable phase, the growth rate might appear faster due to different thermodynamics, not just surface interactions.[15]
Raman Spectroscopy:
-
Purpose: To detect changes in the local chemical environment within the crystal lattice, such as the rotational disorder of carbonate or phosphate groups.[2]
-
Principle: Measures the vibrational modes of molecules. Incorporation of a peptide can broaden specific peaks (e.g., the ν₁ peak for the CO₃ group in aragonite), indicating increased disorder.[2][11]
-
Causality: An increase in peak width provides direct physical evidence of the peptide's incorporation into the crystal lattice, linking the macroscopic observation (growth inhibition) to a molecular-level event.
Experimental Workflow Diagram
Caption: Workflow for studying peptide effects on mineralization.
Part 4: Applications and Future Directions
The ability of glycyl-aspartic acid and related peptides to modulate mineral growth opens up significant opportunities in biomedical and materials science.
Biomimetic Materials and Bone Tissue Engineering
Hydrogels and scaffolds functionalized with aspartic acid-containing molecules can act as templates for biomineralization.[18] A doubly Fmoc-protected aspartic acid has been shown to self-assemble into hydrogels that can template calcium ions, which then serve as nucleation sites for phosphate, leading to the formation of hydroxyapatite within the scaffold.[18][19] This approach is highly promising for creating osteoinductive materials for bone regeneration.[18] Incorporating glycyl-aspartic acid into biomaterial scaffolds could enhance their ability to integrate with bone tissue by promoting controlled mineral deposition at the implant interface.
Dentin Remineralization
Aspartic acid and its polymers are being investigated for biomimetic dentin remineralization.[5] They can promote both intrafibrillar and extrafibrillar mineralization, mimicking the natural process and restoring the mechanical properties of demineralized dentin.[5] Glycyl-aspartic acid could serve as a small, diffusible agent in therapeutic formulations designed to promote the repair of early carious lesions.
Drug Delivery
The strong affinity of the aspartate moiety for calcium makes it an excellent targeting ligand for bone.[6][9] Polyaspartic acid has been used to deliver drugs specifically to bone tissue.[9] Glycyl-aspartic acid could be used as a simple, non-immunogenic bone-targeting motif conjugated to nanoparticles or larger drug molecules to direct them to sites of bone formation or resorption.
Part 5: Conclusion
This compound, as a model for larger aspartic acid-rich proteins, plays a significant and multifaceted role in biomineralization. Its mechanism of action involves a combination of solution-phase ion chelation and surface-level interaction with growing crystals, leading to growth inhibition, morphological control, and incorporation into the mineral lattice. The insights gained from studying this simple dipeptide provide fundamental principles for the design of novel biomaterials for bone regeneration, dental repair, and targeted drug delivery. The experimental protocols detailed herein offer a robust framework for further investigation into the nuanced roles of short peptides in controlling the complex, elegant process of biomineralization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Contrasting the Effects of Aspartic Acid and Glycine in Free Amino Acid and Peptide Forms on the Growth Rate, Morphology, Composition, and Structure of Synthetic Aragonites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of aspartic acid and glutamic acid in dentin remineralization: A systematic review of emerging therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poly(aspartic acid) in Biomedical Applications: From Polymerization, Modification, Properties, Degradation, and Biocompatibility to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. [PDF] Poly(aspartic acid) in Biomedical Applications: From Polymerization, Modification, Properties, Degradation, and Biocompatibility to Applications. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [research-repository.griffith.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. Contrasting the Effects of Aspartic Acid and Glycine in Free Amino Acid and Peptide Forms on the Growth Rate, Morphology, Composition, and Structure of Synthetic Aragonites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular mechanisms of crystallization impacting calcium phosphate cements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Contrasting the Effects of Aspartic Acid and Glycine in Free Amino Acid and Peptide Forms on the Growth Rate, Morphology, Composition, and Structure of Synthetic Aragonites - White Rose Research Online [eprints.whiterose.ac.uk]
- 15. Role of Aspartic and Polyaspartic Acid on the Synthesis and Hydrolysis of Brushite - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Calcium Orthophosphates: Crystallization and Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Doubly Fmoc-Protected Aspartic Acid Self-Assembles into Hydrogels Suitable for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
discovery and history of simple dipeptides
An In-Depth Technical Guide to the Discovery and History of Simple Dipeptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipeptides, the simplest constituents of the vast peptide and protein world, represent a cornerstone in our understanding of biochemistry and molecular biology. Comprising two amino acids linked by a single peptide bond, their discovery and the subsequent elucidation of their structure and function have paved the way for significant advancements in chemistry, medicine, and biotechnology. This technical guide provides a comprehensive historical narrative of the discovery of simple dipeptides, from the foundational work of pioneers like Emil Fischer to the serendipitous discovery of synthetic dipeptides with profound commercial impact. We will explore the evolution of analytical and synthesis techniques that enabled the study of these molecules and delve into the early understanding of their biological significance, offering field-proven insights for today's researchers and drug development professionals.
The Genesis of Peptide Science: Emil Fischer and the First Dipeptide
The late 19th and early 20th centuries marked a pivotal era in organic chemistry, with scientists diligently working to unravel the chemical nature of proteins. While it was established that proteins were composed of amino acids, the manner in which these fundamental units were linked remained a subject of intense debate. The German chemist Emil Fischer, a central figure in this scientific endeavor, proposed the revolutionary concept of the "peptide bond" – a covalent bond formed between the carboxyl group of one amino acid and the amino group of another.[1][2]
To substantiate his hypothesis, Fischer embarked on a series of ambitious experiments aimed at synthesizing chains of amino acids in the laboratory. In a landmark achievement in 1901, Fischer, along with his collaborator Ernest Fourneau, successfully synthesized the first dipeptide, glycylglycine (Gly-Gly).[2][3][4][5] This was accomplished by boiling 2,5-diketopiperazine, the cyclic anhydride of glycine, with hydrochloric acid.[3] This seminal work not only provided the first concrete evidence for the existence of the peptide bond but also laid the foundational groundwork for the field of peptide chemistry.[2][4][5][6] Fischer's contributions were so profound that he was awarded the Nobel Prize in Chemistry in 1902 for his work on sugar and purine syntheses, which included his groundbreaking research on peptides.[2][5] He is widely regarded as the founding father of peptide chemistry.[1][4][5]
Experimental Protocol: Fischer's Synthesis of Glycylglycine (1901)
-
Starting Material: 2,5-diketopiperazine (glycine anhydride).
-
Reagent: Hydrochloric acid (HCl).
-
Procedure:
-
Boil a solution of 2,5-diketopiperazine with hydrochloric acid.
-
The acid catalyzes the hydrolysis of one of the amide bonds within the cyclic structure.
-
The ring opens to form the linear dipeptide, glycylglycine.
-
-
Significance: This experiment was a proof-of-concept for the peptide bond and the feasibility of peptide synthesis.
References
A Comprehensive Technical Guide to Glycyl-dl-Aspartic Acid: Synonyms, Identifiers, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyl-dl-aspartic acid is a dipeptide, a molecule formed from the linkage of two amino acids: glycine and a racemic mixture of aspartic acid (both D and L forms). While the individual constituent amino acids are fundamental in biochemistry, their combined form as a dipeptide presents unique chemical properties and potential applications. This guide provides an in-depth exploration of this compound, focusing on its various synonyms and chemical identifiers, which are crucial for accurate database searching and chemical inventory management. Furthermore, this document delves into the analytical techniques pivotal for its characterization and quantification, offering insights into the principles behind these methodologies.
Core Identifiers and Nomenclature
The accurate identification of a chemical compound is paramount in research and development. This compound, along with its stereoisomers, is known by a variety of names and is cataloged in numerous chemical databases. The following table summarizes the key identifiers for this compound and its L- and D-isomers.
| Identifier Type | This compound (Racemic Mixture) | Glycyl-L-aspartic acid | Glycyl-D-aspartic acid |
| IUPAC Name | 2-[(2-aminoacetyl)amino]butanedioic acid[1] | (2S)-2-[(2-aminoacetyl)amino]butanedioic acid[2] | (2R)-2-[(2-aminoacetyl)amino]butanedioic acid[3] |
| CAS Number | 79731-35-4[1][4] | 4685-12-5[2][5] | 17343-03-2[1][3] |
| PubChem CID | 273261[1] | 97363[2] | 7005114[3] |
| ChEBI ID | CHEBI:193741[1] | CHEBI:73804[2] | CHEBI:73893[3] |
| Molecular Formula | C6H10N2O5[1][4] | C6H10N2O5[2] | C6H10N2O5[3] |
| Molecular Weight | 190.15 g/mol [1] | 190.15 g/mol [2] | 190.15 g/mol [3] |
| InChIKey | SCCPDJAQCXWPTF-UHFFFAOYSA-N[1] | SCCPDJAQCXWPTF-VKHMYHEASA-N[2] | SCCPDJAQCXWPTF-GSVOUGTGSA-N[3] |
Common Synonyms
The following is a non-exhaustive list of synonyms commonly used for this compound and its isomers:
-
This compound: GLY-DL-ASP, H-GLY-DL-ASP-OH, Glycylasparticacid[4][6]
-
Glycyl-L-aspartic acid: GLY-ASP, N-glycyl-L-aspartic acid, (S)-2-(2-Aminoacetamido)succinic acid[2]
-
Glycyl-D-aspartic acid: GLY-D-ASP, (R)-2-(2-Aminoacetamido)succinic acid, H-Gly-D-Asp-OH[3]
Scientific and Methodological Framework
The synthesis, characterization, and application of this compound necessitate a robust methodological framework. This section outlines the foundational techniques and the scientific rationale behind them.
Synthesis of this compound: A Conceptual Protocol
Principle of Solid-Phase Peptide Synthesis (SPPS): SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). This approach simplifies the purification process as excess reagents and by-products can be washed away after each step.
Conceptual Workflow:
-
Resin Preparation: An appropriate resin, such as a Rink Amide resin, is chosen. The resin is swelled in a suitable solvent like dimethylformamide (DMF) to make the reactive sites accessible.
-
First Amino Acid Coupling (dl-Aspartic Acid):
-
The amino group of the dl-aspartic acid is protected with a fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain carboxyl group is protected with a labile protecting group (e.g., a t-butyl group) to prevent side reactions.
-
The carboxyl group of the protected dl-aspartic acid is activated using a coupling reagent (e.g., HOBt/DIC or TBTU/HOBt).
-
The activated amino acid is then coupled to the resin.
-
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound dl-aspartic acid is removed using a mild base, typically a solution of piperidine in DMF. This exposes the free amino group for the next coupling step.
-
Second Amino Acid Coupling (Glycine):
-
Fmoc-protected glycine is activated in the same manner as the first amino acid.
-
The activated glycine is then coupled to the deprotected amino group of the resin-bound dl-aspartic acid.
-
-
Final Deprotection and Cleavage:
-
The Fmoc group on the terminal glycine is removed.
-
The peptide is cleaved from the resin, and the side-chain protecting group on the aspartic acid is simultaneously removed using a strong acid, such as trifluoroacetic acid (TFA).
-
-
Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Analytical Characterization and Quantification
The analysis of dipeptides such as this compound requires sensitive and specific analytical techniques. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are the cornerstones of dipeptide analysis.
High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For dipeptides, which are polar molecules, reversed-phase HPLC is a common approach.
-
Principle: In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar. More nonpolar analytes will have a stronger interaction with the stationary phase and thus a longer retention time.
-
Challenges and Solutions:
-
Poor Retention: Due to their polarity, small dipeptides may have poor retention on standard C18 columns. To overcome this, ion-pairing reagents can be added to the mobile phase to increase the hydrophobicity of the analyte, or specialized columns like those for hydrophilic interaction liquid chromatography (HILIC) can be used.
-
Detection: Dipeptides often lack a strong chromophore, making UV detection challenging. To enhance sensitivity, derivatization with a UV-active or fluorescent tag (e.g., o-phthalaldehyde) can be employed. Alternatively, detectors like a Charged Aerosol Detector (CAD) or a mass spectrometer can be used.
-
-
Chiral Separation: To separate the D- and L-isomers of Glycyl-aspartic acid, chiral chromatography is necessary. This can be achieved using a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other.
Mass Spectrometry (MS):
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and specific, making it ideal for the identification and quantification of dipeptides.
-
Principle: The dipeptide is ionized, and the resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.
-
Tandem Mass Spectrometry (MS/MS): For enhanced specificity, especially in complex matrices, tandem mass spectrometry is used. In MS/MS, a precursor ion corresponding to the dipeptide of interest is selected, fragmented, and the resulting product ions are detected. This technique, often referred to as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly specific and allows for accurate quantification.
-
Mass Spectral Data for this compound: The PubChem database provides mass spectrometry data for this compound (CID 273261), which can be used as a reference for its identification.[3]
Applications and Significance
Glycyl-dipeptides have been explored in various scientific contexts. For instance, Glycyl-L-aspartic acid has been used as a model compound in studies of biomineralization, where it was found to influence the precipitation of aragonite.[7][8] It has also been mentioned as a reagent in the preparation of environmentally benign CO2-based copolymers. The ability to synthesize and analyze specific dipeptides like this compound is crucial for advancing research in these and other areas.
Conclusion
This compound, a seemingly simple dipeptide, represents a nexus of synthetic and analytical challenges and opportunities. A thorough understanding of its nomenclature and diverse identifiers is the foundation for effective scientific communication and data retrieval. The methodologies of solid-phase peptide synthesis, HPLC, and mass spectrometry provide the tools to create, purify, and characterize this molecule with high fidelity. As research into the roles of small peptides in biological systems and materials science continues to expand, a comprehensive technical understanding of molecules like this compound will remain indispensable for the scientific community.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Identification and Quantitation of Bioactive and Taste-Related Dipeptides in Low-Salt Dry-Cured Ham - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C6H10N2O5 | CID 273261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. L-Aspartic acid, N-glycyl- [webbook.nist.gov]
- 6. Questioning chirality in therapeutic peptides: effect of Asp, His and Gly? | ANR [anr.fr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
potential metabolic pathways involving Glycyl-dl-aspartic acid
An Investigative Guide to the Potential Metabolic Pathways of Glycyl-DL-aspartic Acid
Preamble
The metabolic fate of novel dipeptides is a critical area of investigation in drug development and nutritional science. While the metabolism of many L-amino acid-containing dipeptides is well-characterized, the introduction of a racemic mixture, such as in this compound, presents unique metabolic questions. Direct research on this compound is limited; therefore, this guide presents a hypothesis-driven exploration of its potential metabolic pathways. Our approach is grounded in established principles of peptide biochemistry and D-amino acid metabolism, providing a framework for future experimental validation. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies.
Part 1: Foundational Biochemistry of this compound
Physicochemical Properties
This compound is a dipeptide composed of glycine and a racemic mixture of D- and L-aspartic acid linked by a peptide bond. Its structure dictates its chemical behavior, including its solubility in aqueous solutions and its susceptibility to enzymatic cleavage. The presence of both a free amino group and two carboxylic acid groups (one from the aspartic acid side chain and one at the C-terminus) makes it a zwitterionic molecule at physiological pH.
The Significance of the DL-Aspartic Acid Moiety
The most significant feature of this dipeptide is the presence of both D- and L-isomers of aspartic acid. While L-amino acids are the proteinogenic standard, D-amino acids are known to exist and function in mammals, although they are typically found in lower concentrations. The stereochemistry of the C-terminal amino acid is a critical determinant for recognition and catalysis by most peptidases, which often exhibit a high degree of stereospecificity for L-isomers. Therefore, the metabolic pathways of the Glycyl-L-aspartic acid and Glycyl-D-aspartic acid components are likely to diverge significantly.
Precedent from Constituent Amino Acids
Ultimately, the complete hydrolysis of this compound will yield glycine, L-aspartic acid, and D-aspartic acid. The metabolic fates of glycine and L-aspartic acid are well-established:
-
Glycine: A non-essential amino acid involved in the synthesis of proteins, glutathione, purines, and heme. It can also be converted to serine or catabolized via the glycine cleavage system.
-
L-Aspartic Acid: A non-essential amino acid that is a key intermediate in the urea cycle and the citric acid cycle (via transamination to oxaloacetate).
The metabolism of D-aspartic acid is less ubiquitous but is known to be catabolized by the enzyme D-aspartate oxidase.
Part 2: Hypothesized Metabolic Pathways
Pathway A: Hydrolysis by Peptidases
The most probable metabolic fate of this compound is the hydrolysis of its peptide bond, releasing its constituent amino acids. This is likely to occur in several physiological compartments.
-
2.1.1. Cytosolic Peptidases: Upon cellular uptake, a variety of cytosolic peptidases could potentially hydrolyze the dipeptide. Many of these enzymes, however, show a strong preference for L-amino acids at the C-terminus. Thus, Glycyl-L-aspartic acid is expected to be readily hydrolyzed, while Glycyl-D-aspartic acid may be a poor substrate for many of these enzymes and could exhibit greater stability.
-
2.1.2. Brush Border Peptidases: If administered orally, this compound would encounter the peptidases of the intestinal brush border membrane. These enzymes are responsible for the final digestion of dietary peptides. While efficient at hydrolyzing many di- and tripeptides, their activity on D-amino acid-containing peptides can be limited.
-
2.1.3. Serum Peptidases: Peptidases present in the blood may also contribute to the hydrolysis of this compound, although this is generally a less significant route for dipeptide metabolism compared to cellular or intestinal hydrolysis.
Caption: Hypothesized hydrolytic pathway of this compound.
The Fate of D-Aspartic Acid
Once released, D-aspartic acid is primarily metabolized by the peroxisomal enzyme D-aspartate oxidase (DDO). This enzyme catalyzes the oxidative deamination of D-aspartate to produce iminoaspartate, which is then non-enzymatically hydrolyzed to oxaloacetate and ammonia. Oxaloacetate can then enter central carbon metabolism, specifically the citric acid cycle. The expression of DDO is highest in the kidney, liver, and brain, suggesting these tissues as primary sites of D-aspartate catabolism.
Caption: Metabolic pathway of D-aspartic acid via D-aspartate oxidase.
Part 3: Experimental Validation Strategies
To investigate the hypothesized metabolic pathways, a multi-tiered experimental approach is recommended.
In Vitro Enzymatic Assays
These assays are crucial for determining the susceptibility of this compound to hydrolysis by enzymes from relevant tissues.
Protocol 3.1.1: Broad-Spectrum Peptidase Activity Assay
-
Tissue Homogenate Preparation:
-
Harvest fresh tissues (e.g., liver, kidney, small intestine) from a model organism (e.g., Sprague-Dawley rat).
-
Homogenize the tissues in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) on ice.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant, which will serve as the source of cytosolic enzymes.
-
-
Incubation:
-
In a microcentrifuge tube, combine the tissue supernatant with a known concentration of this compound.
-
Incubate the mixture at 37°C in a shaking water bath.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Reaction Quenching:
-
Stop the enzymatic reaction in the collected aliquots by adding a quenching agent, such as trichloroacetic acid, and vortexing.
-
Centrifuge to precipitate proteins.
-
-
Analysis:
-
Analyze the supernatant from the quenched reaction using LC-MS/MS (as detailed in Part 4) to quantify the remaining this compound and the formation of glycine and aspartic acid.
-
| Analyte | Expected Observation | Implication |
| This compound | Decrease over time | Substrate is being metabolized |
| Glycine | Increase over time | Hydrolysis of the peptide bond |
| L-Aspartic Acid | Increase over time | Hydrolysis of Glycyl-L-aspartic acid |
| D-Aspartic Acid | Increase over time | Hydrolysis of Glycyl-D-aspartic acid |
Cell-Based Models
Protocol 3.2.1: Intestinal Absorption and Metabolism using Caco-2 Cells
The Caco-2 cell line, which differentiates into a monolayer of polarized enterocytes, is a widely accepted model for studying intestinal drug and nutrient absorption.
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) until they form a differentiated monolayer.
-
Transport Study:
-
Add this compound to the apical (AP) side of the monolayer, simulating the intestinal lumen.
-
At various time points, collect samples from both the apical and basolateral (BL) chambers.
-
Also, collect cell lysates at the end of the experiment.
-
-
Analysis:
-
Analyze all samples by LC-MS/MS to determine the concentrations of the parent dipeptide and its potential metabolites (glycine, D/L-aspartic acid). This will provide insights into both the transport of the intact dipeptide across the intestinal barrier and its metabolism by intestinal cells.
-
In Vivo Pharmacokinetic Studies
A rodent model can provide definitive data on the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Caption: Workflow for an in vivo pharmacokinetic study.
Part 4: Analytical Methodologies
LC-MS/MS for Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like peptides and amino acids in complex biological matrices. Its high sensitivity and specificity allow for the simultaneous measurement of the parent dipeptide and its metabolites. A method would need to be developed to optimize chromatographic separation and mass spectrometric detection for each analyte.
Chiral Chromatography
A critical analytical challenge is the differentiation and quantification of L-aspartic acid and D-aspartic acid. This requires chiral chromatography, which uses a chiral stationary phase to separate the enantiomers. This is essential to understanding the differential metabolism of the Glycyl-L-aspartic acid and Glycyl-D-aspartic acid components of the parent molecule.
Part 5: Conclusion and Future Directions
The metabolic fate of this compound is likely dominated by the stereospecificity of endogenous peptidases. The Glycyl-L-aspartic acid component is expected to be rapidly hydrolyzed to glycine and L-aspartic acid, which then enter their respective well-established metabolic pathways. In contrast, the Glycyl-D-aspartic acid component may exhibit greater resistance to hydrolysis, potentially leading to a longer biological half-life. If hydrolyzed, the resulting D-aspartic acid would likely be metabolized by D-aspartate oxidase, primarily in the kidneys and liver.
Future research should focus on identifying the specific peptidases responsible for the hydrolysis of both isomers. Additionally, investigating the potential for the intact dipeptide, particularly the more stable Glycyl-D-aspartic acid, to exert any biological activity prior to metabolism would be a valuable avenue of exploration. The experimental framework provided in this guide offers a comprehensive approach to systematically elucidating the metabolic pathways of this and other D-amino acid-containing peptides.
Methodological & Application
Application Note & Protocols: Synthesis of Glycyl-dl-Aspartic Acid
Introduction: The Significance of Glycyl-dl-Aspartic Acid and Its Synthesis
This compound (Gly-Asp) is a dipeptide composed of the amino acids glycine and aspartic acid. The "dl" designation indicates that the aspartic acid component is a racemic mixture, containing both D and L stereoisomers. This simple dipeptide serves as a fundamental building block in various biochemical and pharmaceutical research areas. Its applications can range from its use as a component in cell culture media to its role as a structural motif in the design of peptidomimetics and other bioactive molecules.
The synthesis of Gly-Asp, while seemingly straightforward, encapsulates the core challenges of peptide chemistry: the controlled formation of an amide (peptide) bond between two amino acids while preventing unwanted side reactions. Key to a successful synthesis is the use of protecting groups to temporarily block reactive functional groups—specifically, the N-terminus of glycine and the side-chain carboxyl group of aspartic acid—allowing the peptide bond to form with high specificity.
This application note provides two robust, field-proven protocols for the solution-phase synthesis of this compound. We will explore two distinct, orthogonal protecting group strategies, explaining the chemical rationale behind each choice of reagent and reaction condition. This guide is intended for researchers in chemistry, biochemistry, and drug development who require a reliable method for preparing this and similar dipeptides.
Overview of Synthetic Strategies: A Logic-Driven Approach
For a small dipeptide like Gly-Asp, solution-phase peptide synthesis (LPPS) offers significant advantages over solid-phase synthesis (SPPS). LPPS allows for easier scale-up, straightforward purification of intermediates by crystallization or extraction, and unambiguous characterization at each step. The primary challenge in the synthesis of a peptide containing aspartic acid is the potential for side-chain reactions, particularly the formation of a cyclic aspartimide derivative, which can occur under both acidic and basic conditions.
Our approach focuses on two classical, yet highly effective, solution-phase strategies:
-
Strategy A (Boc/Benzyl Protection): This method utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for N-terminal protection and benzyl (Bzl) esters for carboxyl group protection. The final deprotection is typically achieved via catalytic hydrogenation.
-
Strategy B (Cbz/t-Butyl Protection): This orthogonal strategy employs the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group for the N-terminus and acid-labile tert-butyl (tBu) esters for the carboxyl groups.
These strategies are designed to be self-validating by providing orthogonal deprotection steps, which ensures high selectivity and minimizes side reactions.
Logical Flow of Dipeptide Synthesis
The diagram below illustrates the fundamental workflow for the synthesis of a dipeptide like Gly-Asp, highlighting the critical stages of protection, coupling, and deprotection.
Caption: General workflow for solution-phase dipeptide synthesis.
Protocol 1: Boc/Benzyl Protection Strategy
This protocol is a classic and highly reliable method. The Boc group is stable under a wide range of conditions but is easily removed with mild acid (e.g., trifluoroacetic acid, TFA). Benzyl esters are stable to acid but are readily cleaved by catalytic hydrogenation, providing an excellent orthogonal scheme.
Experimental Workflow Diagram
Caption: Workflow for Boc/Benzyl strategy for Gly-Asp synthesis.
Step-by-Step Protocol
Materials:
-
Boc-Glycine (Boc-Gly-OH)
-
dl-Aspartic acid dibenzyl ester tosylate salt (H-dl-Asp(OBzl)-OBzl·TosOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
1 M HCl, Saturated NaHCO₃, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of H-dl-Asp(OBzl)-OBzl: The free base of the aspartic acid derivative is required. Dissolve H-dl-Asp(OBzl)-OBzl·TosOH (1.0 eq) in DCM. Wash the solution with saturated NaHCO₃ solution (2x) and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Use the resulting oil immediately in the next step.
-
Coupling Reaction: a. Dissolve Boc-Gly-OH (1.05 eq) and HOBt (1.1 eq) in a mixture of anhydrous DCM and DMF (3:1 v/v). b. Add the freshly prepared H-dl-Asp(OBzl)-OBzl (1.0 eq) to the solution. c. Cool the reaction mixture to 0 °C in an ice bath. d. Add EDC (1.1 eq) portion-wise to the stirred solution. e. Add DIPEA (1.0 eq) dropwise to neutralize the tosylate salt if the free base was not prepared in advance. f. Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction completion by TLC or LC-MS.
-
Workup and Purification of Protected Dipeptide: a. Dilute the reaction mixture with EtOAc. b. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. d. The crude product, Boc-Gly-dl-Asp(OBzl)-OBzl, can be purified by flash column chromatography on silica gel if necessary.
-
Global Deprotection (Hydrogenolysis): a. Dissolve the purified protected dipeptide in methanol, adding a small amount of acetic acid (e.g., 1-5% v/v) to improve solubility and prevent catalyst poisoning. b. Add 10% Pd/C catalyst (approx. 10% by weight of the dipeptide). c. Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 4-8 hours. d. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material. e. Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol. f. Concentrate the filtrate in vacuo. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
Quantitative Data Summary (Protocol 1)
| Parameter | Value/Description | Rationale |
| Equivalents (Boc-Gly-OH) | 1.05 eq | A slight excess ensures complete consumption of the more valuable aspartate derivative. |
| Coupling Reagents | EDC (1.1 eq), HOBt (1.1 eq) | EDC is the coupling agent. HOBt is an additive that suppresses racemization and minimizes side reactions. |
| Reaction Time (Coupling) | 12 - 18 hours | Allows for complete reaction at room temperature. |
| Deprotection Method | Catalytic Hydrogenation (H₂, 10% Pd/C) | Selectively cleaves both benzyl ester protecting groups simultaneously without affecting the peptide bond or the Boc group. |
| Reaction Time (Deprotection) | 4 - 8 hours | Typically sufficient for complete removal of benzyl groups. |
| Expected Yield | 70-85% (overall) | This is a typical yield range for a well-optimized two-step solution-phase synthesis. |
Protocol 2: Cbz/t-Butyl Orthogonal Strategy
This protocol provides an alternative with a different deprotection logic. The Cbz group is removed by hydrogenation, while the tert-butyl esters are removed by strong acid. This orthogonality can be advantageous if one of the deprotection methods in Protocol 1 proves problematic for a specific downstream application.
Step-by-Step Protocol
Materials:
-
Cbz-Glycine (Cbz-Gly-OH)
-
dl-Aspartic acid di-tert-butyl ester hydrochloride (H-dl-Asp(OtBu)-OtBu·HCl)
-
EDC, HOBt, DIPEA (as in Protocol 1)
-
Anhydrous DCM/DMF
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) - as a scavenger
-
Diethyl ether
Procedure:
-
Coupling Reaction: a. Dissolve Cbz-Gly-OH (1.05 eq), H-dl-Asp(OtBu)-OtBu·HCl (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM/DMF. b. Cool the mixture to 0 °C. c. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt. d. Add EDC (1.1 eq) portion-wise. e. Allow the reaction to warm to room temperature and stir for 12-18 hours. f. The workup is identical to Step 3 in Protocol 1. The purified intermediate is Cbz-Gly-dl-Asp(OtBu)-OtBu.
-
N-Terminal Deprotection (Hydrogenolysis): a. Dissolve the purified Cbz-protected dipeptide in methanol. b. Add 10% Pd/C catalyst. c. Stir under a hydrogen atmosphere for 2-4 hours until the Cbz group is cleaved. d. Filter through Celite and concentrate in vacuo to yield H-Gly-dl-Asp(OtBu)-OtBu.
-
Side-Chain and C-Terminal Deprotection (Acidolysis): a. Prepare a "deprotection cocktail" of 95% TFA, 2.5% water, and 2.5% TIS. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE. b. Dissolve the product from the previous step in a minimal amount of DCM and cool to 0 °C. c. Add the cold TFA cocktail (approx. 10 mL per gram of peptide). d. Stir the reaction at room temperature for 2-3 hours. TIS is included as a scavenger to trap the reactive tert-butyl cations released during deprotection, preventing side reactions. e. After completion, concentrate the TFA solution under reduced pressure. f. Precipitate the crude peptide by adding cold diethyl ether. g. Centrifuge or filter to collect the solid product. Wash with cold ether. h. Purify the final this compound by recrystallization or preparative HPLC.
Trustworthiness: Self-Validating Systems and Troubleshooting
The protocols described are designed to be robust. The success of each step can be validated using standard analytical techniques.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool. For example, in the coupling step, the disappearance of the starting amino acids and the appearance of a new, higher-running spot indicates product formation.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) provides definitive confirmation of the product's identity (correct mass) and purity.
-
Troubleshooting Common Issues:
-
Incomplete Coupling: If the reaction stalls, it may be due to impure reagents or solvent. Ensure all materials are anhydrous. An additional charge of EDC can sometimes drive the reaction to completion.
-
Aspartimide Formation: This side reaction is a known risk with aspartic acid, especially when using strong bases or high temperatures. Using HOBt as an additive and maintaining a controlled temperature helps to minimize this. The choice of protecting groups (like bulky esters) can also influence the rate of this side reaction.
-
Incomplete Deprotection: If hydrogenation is slow, the catalyst may be inactive and should be replaced. For acidolysis, ensure a sufficient excess of TFA and adequate reaction time.
-
Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of the Gly-DL-Asp Dipeptide
Introduction
The analysis of dipeptides, the simplest protein building blocks, is fundamental in various scientific disciplines, including biochemistry, drug discovery, and food science. Glycyl-DL-aspartic acid (Gly-DL-Asp) is a dipeptide composed of glycine and aspartic acid.[1][2] The presence of the acidic aspartic acid residue presents unique characteristics in its analysis.[3][4] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for the detailed structural characterization of such dipeptides.[5][6][7]
This application note provides a comprehensive guide to the analysis of Gly-DL-Asp using electrospray ionization (ESI) tandem mass spectrometry (MS/MS). We will delve into the rationale behind the chosen methodologies, from sample preparation to data interpretation, providing researchers with a robust protocol for the accurate identification and structural confirmation of this dipeptide.
Physicochemical Properties of Gly-DL-Asp
A thorough understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C6H10N2O5 | [1][2] |
| Molecular Weight | 190.15 g/mol | [1][2] |
| Form | White powder | [1] |
| Key Functional Groups | N-terminal amine, C-terminal carboxylic acid, peptide bond, aspartic acid side-chain carboxylic acid | [2] |
The presence of two carboxylic acid groups and one primary amine makes Gly-DL-Asp an acidic dipeptide. These functional groups are the primary sites for ionization in the mass spectrometer.
Experimental Workflow
The overall workflow for the analysis of Gly-DL-Asp is depicted below. This process begins with careful sample preparation, followed by chromatographic separation and subsequent detection and fragmentation in the mass spectrometer.
Caption: Overall experimental workflow for the LC-MS/MS analysis of Gly-DL-Asp.
Detailed Protocols
Sample Preparation
The goal of sample preparation is to create a clean, particulate-free solution of the analyte that is compatible with the LC-MS system.[8][9][10]
Protocol:
-
Reagents and Materials:
-
Gly-DL-Asp standard
-
LC-MS grade water with 0.1% formic acid
-
LC-MS grade acetonitrile with 0.1% formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Syringe filter (0.22 µm)
-
-
Procedure:
-
Prepare a stock solution of Gly-DL-Asp (e.g., 1 mg/mL) in LC-MS grade water.
-
Vortex the solution until the dipeptide is completely dissolved.
-
From the stock solution, prepare a working solution (e.g., 10 µg/mL) by diluting with the initial mobile phase conditions (e.g., 98% water with 0.1% formic acid, 2% acetonitrile with 0.1% formic acid).
-
Filter the final working solution through a 0.22 µm syringe filter to remove any particulates before transferring to an autosampler vial.
-
Causality: The use of LC-MS grade solvents is critical to minimize background noise and interfering signals.[8] Formic acid is added to the mobile phase to acidify it, which promotes the protonation of the analyte, leading to better ionization efficiency in positive ESI mode.[11]
Liquid Chromatography
Reversed-phase high-performance liquid chromatography (RPLC) is the most common technique for peptide separation due to its high efficiency and compatibility with mass spectrometry.[12][13][14] The separation is based on the hydrophobic interactions between the analyte and the stationary phase.[12]
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | C18 stationary phases provide excellent retention for a wide range of peptides. The smaller particle size enhances separation efficiency. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous mobile phase for polar analytes. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier to elute the analyte from the column. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Increased temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | |
| Gradient | 2% to 30% B over 10 minutes | A shallow gradient is suitable for eluting small, polar molecules like dipeptides. |
Mass Spectrometry
Electrospray ionization (ESI) is a soft ionization technique that is ideal for analyzing polar molecules like peptides, as it minimizes in-source fragmentation.[11][15][16] Tandem mass spectrometry (MS/MS) is then used to fragment the isolated precursor ion to obtain structural information.[17][18][19]
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The presence of a primary amine and the acidic mobile phase favor the formation of protonated molecules [M+H]+. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process. |
| Drying Gas Flow | 10 L/min | Aids in desolvation of the ESI droplets. |
| Drying Gas Temperature | 350 °C | Facilitates solvent evaporation. |
| MS1 Scan Range | m/z 100-300 | To detect the precursor ion of Gly-DL-Asp ([M+H]+ at m/z 191.06). |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) | A robust and widely used method for peptide fragmentation.[17][20][21] |
| Collision Gas | Nitrogen or Argon | Inert gas for collisional activation. |
| Collision Energy | 10-30 eV (optimization recommended) | The energy required to induce fragmentation. This should be optimized for the specific instrument and analyte. |
| MS2 Scan Range | m/z 50-200 | To detect the resulting fragment ions. |
Data Interpretation: Fragmentation of Gly-DL-Asp
In positive ion mode, Gly-DL-Asp will be detected as the protonated molecule, [M+H]+, at a mass-to-charge ratio (m/z) of 191.06.
During collision-induced dissociation (CID), the peptide backbone is the most likely site of fragmentation, leading to the formation of characteristic b- and y-ions.[22][23]
Caption: Predicted fragmentation of protonated Gly-DL-Asp.
Predicted Fragment Ions:
| Ion Type | Sequence | Calculated m/z |
| [M+H]+ | Gly-Asp | 191.06 |
| y1 | Asp | 134.04 |
| b1 | Gly | 58.03 |
The y1-ion is formed by the cleavage of the peptide bond and retention of the charge on the C-terminal aspartic acid fragment. The b1-ion results from charge retention on the N-terminal glycine fragment. The relative abundance of these ions can provide confirmation of the peptide sequence. The presence of the acidic aspartic acid residue can influence fragmentation, sometimes promoting cleavage at the C-terminal side of the residue.[24][25]
Conclusion
This application note provides a detailed and robust protocol for the analysis of the dipeptide Gly-DL-Asp using LC-MS/MS. By following the outlined procedures for sample preparation, liquid chromatography, and mass spectrometry, researchers can achieve high-quality data for the confident identification and structural elucidation of this and other similar small peptides. The provided explanation of the underlying principles for each step allows for informed method development and troubleshooting.
References
- 1. H-GLY-DL-ASP-OH H2O CAS#: 79731-35-4 [amp.chemicalbook.com]
- 2. This compound | C6H10N2O5 | CID 273261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Separation of peptide isomers and conformers by ultra performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. gilson.com [gilson.com]
- 13. verifiedpeptides.com [verifiedpeptides.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. verifiedpeptides.com [verifiedpeptides.com]
- 17. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 20. Collision-induced dissociation tandem mass spectrometry for structural elucidation of glycans [pubmed.ncbi.nlm.nih.gov]
- 21. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 22. biorxiv.org [biorxiv.org]
- 23. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. research.cbc.osu.edu [research.cbc.osu.edu]
- 25. researchgate.net [researchgate.net]
Quantitative Analysis of Dipeptides in Biological Samples: A Validated LC-MS/MS Approach
Introduction
Dipeptides, consisting of two amino acids linked by a peptide bond, are increasingly recognized for their diverse roles in physiology and pathology. They can act as signaling molecules, biomarkers for disease, and indicators of metabolic status. Consequently, the accurate quantification of dipeptides in complex biological matrices such as plasma, urine, and tissue is of paramount importance for researchers, clinicians, and drug development professionals.[1]
However, the quantitative analysis of these small, polar molecules presents significant analytical challenges. These include their low endogenous concentrations, vast structural diversity, the presence of isomeric compounds, and substantial interference from the biological matrix.[1] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for this application, offering unparalleled sensitivity, selectivity, and specificity.[2][3]
This application note provides a comprehensive, step-by-step protocol for the quantitative analysis of dipeptides in human plasma using a robust LC-MS/MS method. It emphasizes the principle of stable isotope dilution for maximum accuracy and details a rigorous method validation strategy compliant with international regulatory standards.
Principle of the Method: Stable Isotope Dilution
The cornerstone of accurate quantification in complex matrices is the use of an appropriate internal standard (IS). The Stable Isotope Dilution (SID) method is the preferred approach.[4][5] It involves adding a known quantity of a stable isotope-labeled (SIL) version of the analyte to the sample at the very beginning of the sample preparation process.[5][6]
The SIL internal standard is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).[6] Because the IS and the analyte behave virtually identically during extraction, chromatography, and ionization, any sample loss or matrix-induced signal suppression or enhancement affects both compounds equally.[5][7] The mass spectrometer can distinguish between the analyte and the IS based on their mass difference.[4][8] Quantification is therefore based on the ratio of the analyte's signal to the IS's signal, which provides a highly precise and accurate measurement, correcting for variations that would otherwise compromise the result.[5][9]
A Validated LC-MS/MS Protocol for Dipeptide Quantification in Plasma
This section details a generalized protocol that serves as a robust starting point for method development. For this example, we will consider the quantification of a hypothetical dipeptide, "Ala-Gly," and its corresponding SIL internal standard, "Ala-Gly-¹³C₂,¹⁵N."
Materials and Reagents
-
Analytes: Dipeptide reference standard (e.g., Ala-Gly), Stable Isotope Labeled Internal Standard (e.g., Ala-Gly-¹³C₂,¹⁵N).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).
-
Chemicals: Ammonium Acetate (LC-MS grade).
-
Biological Matrix: Blank human plasma (screened for interferences).
-
Equipment: Analytical balance, calibrated pipettes, vortex mixer, centrifuge, solid-phase extraction (SPE) manifold, LC-MS/MS system.
Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the Ala-Gly and Ala-Gly-¹³C₂,¹⁵N standards in a suitable solvent (e.g., 50:50 Methanol:Water) to create primary stock solutions.
-
Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with the same solvent.
-
Internal Standard (IS) Working Solution: Dilute the IS stock to a concentration that provides a robust signal in the final assay (e.g., 50 ng/mL).
-
Calibration Curve (CC) and Quality Control (QC) Samples: Prepare CC and QC samples by spiking appropriate amounts of the analyte working solutions into blank human plasma. A typical curve may include 8-10 concentration levels. QC samples should be prepared at a minimum of three levels: Low, Medium, and High.
Sample Preparation Workflow
Effective sample preparation is crucial for removing interferences like proteins and phospholipids that can cause ion suppression and damage the analytical column.[7] A combination of Protein Precipitation (PPT) followed by Solid-Phase Extraction (SPE) provides a clean extract.
Step-by-Step Protocol:
-
Thaw: Thaw plasma samples on ice.
-
Aliquot & Spike: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the IS working solution.[10]
-
Precipitate: Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma is common).[11][12] This denatures and precipitates high-abundance proteins.
-
Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the protein.[10][13]
-
Extract: Transfer the supernatant to a clean tube for SPE.
-
SPE Cleanup: Use a mixed-mode cation exchange SPE cartridge, which is effective for retaining polar, basic compounds like dipeptides.[14][15]
-
Condition: Wash the cartridge with methanol, followed by water.
-
Equilibrate: Equilibrate with an acidic buffer (e.g., 2% formic acid in water).
-
Load: Apply the supernatant from the precipitation step.
-
Wash: Wash the cartridge with a non-polar solvent (e.g., acetonitrile) and then a weak acidic buffer to remove neutral and acidic interferences.
-
Elute: Elute the dipeptides with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
-
Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
The separation of small, polar dipeptides can be challenging with traditional reversed-phase chromatography. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more effective technique.[16][17] HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, which promotes the retention of polar analytes.[18][19]
| Parameter | Condition | Rationale |
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC system | UHPLC provides better resolution and faster run times. |
| Column | HILIC Column (e.g., Amide, Silica) 2.1 x 100 mm, <2 µm | Amide phases offer excellent retention and selectivity for highly polar compounds.[19] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water + 0.1% Formic Acid | Provides ions for ESI and maintains an acidic pH to promote protonation. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | The strong, non-polar solvent in the HILIC mobile phase system. |
| Gradient | 95% B to 50% B over 5 minutes | A typical gradient for eluting polar compounds in HILIC mode. |
| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | A small volume minimizes potential matrix effects.[20] |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| MS System | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative analysis due to its sensitivity and specificity in MRM mode.[4] |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Dipeptides readily form positive ions by protonation. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity by monitoring a specific precursor-to-product ion transition. |
| MRM Transitions | Ala-Gly: Q1 147.1 -> Q3 74.1 | Hypothetical values. Must be optimized empirically for each analyte. |
| Ala-Gly-¹³C₂,¹⁵N: Q1 150.1 -> Q3 76.1 | The mass shift reflects the incorporated stable isotopes. | |
| Key Voltages | Optimized Declustering Potential (DP) & Collision Energy (CE) | Crucial for maximizing signal intensity for each specific MRM transition. |
Bioanalytical Method Validation
A method is not reliable until it has been rigorously validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[21] Key validation parameters and their acceptance criteria are guided by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[22][23][24][25]
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria (FDA/EMA) [23][25][26] |
| Selectivity | To ensure the method can differentiate the analyte from other components in the matrix. | No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte in blank matrix from at least 6 different sources. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and instrument response. | Calibration curve should have a correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy | The closeness of the measured value to the true value. | The mean concentration of QC samples should be within ±15% of the nominal value. |
| Precision | The degree of scatter between a series of measurements. | The coefficient of variation (%CV) for QC samples should not exceed 15%. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Response should be ≥ 5 times the blank response. Accuracy within ±20% and Precision ≤20% CV. |
| Recovery | The efficiency of the extraction process. | Should be consistent, precise, and reproducible, although a specific percentage is not mandated. |
| Matrix Effect | To assess the suppression or enhancement of ionization caused by matrix components. | The IS-normalized matrix factor across at least 6 lots of matrix should have a %CV ≤ 15%. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing). | Mean concentration of stability samples should be within ±15% of nominal concentration of fresh samples. Assessed for freeze-thaw, short-term (bench-top), long-term, and post-preparative stability. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Background Noise | Contamination from solvents, sample matrix, or the LC-MS system itself.[27] | Use high-purity solvents. Improve sample cleanup (e.g., use a more selective SPE phase). Clean the ion source. |
| Poor Peak Shape (Tailing/Fronting) | Column degradation; inappropriate mobile phase pH; secondary interactions with the stationary phase. | Replace the column. Ensure mobile phase pH is appropriate for analyte pKa. Use mobile phase additives to reduce secondary interactions. |
| Retention Time Shifts | Inconsistent mobile phase preparation; column aging; temperature fluctuations; air bubbles in the pump.[27] | Prepare fresh mobile phase daily. Use a column guard. Ensure the column oven is stable. Purge the LC pumps.[28] |
| Low Recovery / High Matrix Effect | Inefficient extraction; suboptimal SPE wash/elute steps; significant ion suppression.[7][29] | Optimize the protein precipitation solvent/volume ratio. Re-develop the SPE method with different sorbents or pH conditions. Change chromatographic conditions to separate the analyte from the suppressive region.[20] |
| Inconsistent Results | Pipetting errors; incomplete sample processing (e.g., vortexing, evaporation); IS instability. | Calibrate pipettes regularly. Standardize all manual steps in an SOP. Verify the stability and purity of the internal standard. |
Conclusion
This application note outlines a robust and reliable framework for the quantitative analysis of dipeptides in biological samples using LC-MS/MS with stable isotope dilution. The detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection provides a solid foundation for method development. By adhering to the principles of bioanalytical method validation as outlined by regulatory agencies, researchers can generate high-quality, reproducible, and defensible data critical for advancing scientific research and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptides Quantitative Analysis Using LC/MS - Creative Proteomics [creative-proteomics.com]
- 4. Stable Isotope Dilution Mass Spectrometry for Membrane Transporter Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable Isotope Dilution Assay - Bavarian Center for Biomolecular Mass Spectrometry (BayBioMS) [tcf.tum.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. longdom.org [longdom.org]
- 8. m.youtube.com [m.youtube.com]
- 9. imreblank.ch [imreblank.ch]
- 10. a protein precipitation extraction method [protocols.io]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Technical Tip: Protein Precipitation [phenomenex.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. polylc.com [polylc.com]
- 17. researchgate.net [researchgate.net]
- 18. longdom.org [longdom.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 22. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 24. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 25. ema.europa.eu [ema.europa.eu]
- 26. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 27. zefsci.com [zefsci.com]
- 28. ssi.shimadzu.com [ssi.shimadzu.com]
- 29. researchgate.net [researchgate.net]
Application Notes and Protocols: Glycyl-dl-aspartic Acid as a Versatile Scaffold for Glycomimetic Drug Discovery
Introduction: The Promise of Glycomimetics
Carbohydrates are fundamental to a vast array of biological processes, mediating cell-cell recognition, immune responses, and pathogen infectivity.[1] However, their inherent structural complexity and often poor pharmacokinetic properties present significant hurdles for their direct use as therapeutic agents.[1] Glycomimetics, synthetic molecules designed to mimic the structure and function of natural carbohydrates, offer a promising alternative, providing enhanced stability and drug-like properties.[1] This guide explores the utility of a simple yet versatile dipeptide, glycyl-dl-aspartic acid, as a foundational building block for the construction of novel glycomimetics. Its bifunctional nature, presenting both a site for glycan attachment and opportunities for further chemical modification, makes it an attractive scaffold for generating diverse libraries of potential therapeutic agents.
Physicochemical Properties of this compound
This compound is a dipeptide composed of glycine and aspartic acid. The "dl" designation indicates that it is a racemic mixture of two stereoisomers: glycyl-D-aspartic acid and glycyl-L-aspartic acid. Understanding its fundamental properties is crucial for its application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂O₅ | --INVALID-LINK--[2] |
| Molecular Weight | 190.15 g/mol | --INVALID-LINK--[2] |
| IUPAC Name | 2-[(2-aminoacetyl)amino]butanedioic acid | --INVALID-LINK--[2] |
| Physical Description | Solid | --INVALID-LINK--[2] |
| LogP | -4.85 (Extrapolated) | --INVALID-LINK--[2] |
| Computed Descriptors | ||
| Hydrogen Bond Donor Count | 4 | --INVALID-LINK--[2] |
| Hydrogen Bond Acceptor Count | 5 | --INVALID-LINK--[2] |
| Rotatable Bond Count | 5 | --INVALID-LINK--[2] |
Synthetic Strategy: Building Glycomimetics from this compound
A key strategy for constructing N-linked glycomimetics involves the coupling of a glycosylamine to the side-chain carboxyl group of an aspartic acid residue within a peptide scaffold. This approach allows for the convergent synthesis of complex structures. The following sections detail a representative protocol for the synthesis of an N-acetylglucosamine (GlcNAc) conjugate of this compound, a foundational structure for more complex glycomimetics.
Protecting Group Strategy
A robust protecting group strategy is paramount to prevent unwanted side reactions. For our target molecule, we will employ:
-
Fmoc (9-fluorenylmethyloxycarbonyl) for the N-terminus of glycine.
-
Allyl ester (OAll) for the side-chain carboxyl group of aspartic acid, allowing for its selective deprotection.
-
tert-Butyl ester (OtBu) for the C-terminal carboxyl group of aspartic acid.
-
Acetyl groups (Ac) for the hydroxyl groups of the GlcNAc moiety.
Caption: Synthetic workflow for a glycomimetic from this compound.
Detailed Synthetic Protocol
Protocol 1: Synthesis of an N-Acetylglucosamine-Glycyl-dl-aspartic Acid Glycomimetic
This protocol is a representative example and may require optimization based on specific laboratory conditions and reagents.
Part A: Preparation of the Protected Dipeptide Scaffold
-
N-terminal Protection: Commercially available Fmoc-Gly-OH is used as the starting material.
-
Aspartic Acid Protection: Commercially available H-Asp(OAll)-OtBu is used.
-
Dipeptide Coupling:
-
Dissolve Fmoc-Gly-OH (1.0 eq), H-Asp(OAll)-OtBu (1.0 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DIC (1.2 eq) dropwise and stir the reaction mixture at 0°C for 30 minutes, then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Fmoc-Gly-Asp(OAll)-OtBu.
-
Part B: Preparation of the Glycosyl Donor
-
Peracetylation of N-Acetylglucosamine:
-
Suspend N-acetylglucosamine in acetic anhydride.
-
Add a catalytic amount of perchloric acid or zinc chloride and stir at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate to yield peracetylated N-acetylglucosamine.
-
-
Formation of Glycosylamine:
-
Dissolve the peracetylated N-acetylglucosamine in a saturated solution of ammonia in methanol.
-
Stir at room temperature in a sealed vessel for 24-48 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the peracetylated N-acetylglucosamine-amine. This product is often used immediately in the next step due to its potential instability.
-
Part C: Coupling and Deprotection
-
Selective Deprotection of the Allyl Group:
-
Dissolve Fmoc-Gly-Asp(OAll)-OtBu in anhydrous dichloromethane.
-
Add Pd(PPh₃)₄ (catalytic amount) and a scavenger such as morpholine or dimedone.
-
Stir under an inert atmosphere at room temperature until the deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture and purify by flash chromatography to obtain Fmoc-Gly-Asp(OH)-OtBu.
-
-
Coupling of Glycosylamine to the Dipeptide:
-
Dissolve Fmoc-Gly-Asp(OH)-OtBu (1.0 eq), the peracetylated N-acetylglucosamine-amine (1.2 eq), and HOBt (1.5 eq) in anhydrous DMF.
-
Cool to 0°C and add HBTU (1.5 eq) and DIPEA (2.0 eq).
-
Stir at room temperature overnight.
-
Work up the reaction as described in Part A, step 3.
-
Purify the crude product by flash column chromatography.
-
-
Global Deprotection:
-
Fmoc Removal: Dissolve the protected glycomimetic in a 20% solution of piperidine in DMF. Stir for 1-2 hours at room temperature. Concentrate under reduced pressure.
-
Acetyl and tert-Butyl Removal: Treat the resulting product with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours at room temperature.
-
Precipitate the crude product by adding cold diethyl ether. Centrifuge and wash the pellet with cold ether.
-
Part D: Purification by HPLC
-
Column: C18 reversed-phase column (e.g., 10 µm, 250 x 10 mm).
-
Mobile Phase:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from 5% to 50% B over 30 minutes.
-
Detection: UV at 220 nm.
-
Procedure:
-
Dissolve the crude product in a minimal amount of mobile phase A.
-
Inject the sample onto the equilibrated column.
-
Collect fractions corresponding to the major peak.
-
Analyze fractions by analytical HPLC and/or mass spectrometry to confirm purity and identity.
-
Pool pure fractions and lyophilize to obtain the final glycomimetic.
-
Biological Evaluation of the Synthesized Glycomimetic
The biological activity of the synthesized glycomimetic can be assessed through various assays. Here, we provide protocols for two common methods: an enzyme inhibition assay and a lectin binding assay.
Protocol 2: α-Glucosidase Inhibition Assay
This colorimetric assay is used to determine the inhibitory potential of the glycomimetic against α-glucosidase, an enzyme involved in carbohydrate digestion.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Acarbose as a positive control
-
0.1 M Sodium phosphate buffer (pH 6.8)
-
0.1 M Sodium carbonate (Na₂CO₃) as a stop solution
-
96-well microplate and reader
Procedure:
-
Prepare Solutions:
-
Dissolve the synthesized glycomimetic and acarbose in the phosphate buffer to create stock solutions. Prepare serial dilutions to obtain a range of concentrations.
-
Prepare a 0.5 U/mL solution of α-glucosidase in phosphate buffer.
-
Prepare a 5 mM solution of pNPG in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 100 µL phosphate buffer.
-
Control: 50 µL phosphate buffer + 50 µL α-glucosidase solution.
-
Test Wells: 50 µL of each glycomimetic dilution + 50 µL α-glucosidase solution.
-
Positive Control: 50 µL of each acarbose dilution + 50 µL α-glucosidase solution.
-
-
Reaction:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to all wells except the blank.
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution to all wells.
-
-
Measurement and Analysis:
-
Read the absorbance at 405 nm.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_test) / Abs_control] x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Principle of the α-glucosidase inhibition assay.
Protocol 3: Lectin Binding Assay using Surface Plasmon Resonance (SPR)
SPR allows for the real-time, label-free analysis of binding interactions between the glycomimetic and a target lectin.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Target lectin (e.g., Wheat Germ Agglutinin for GlcNAc)
-
Synthesized glycomimetic
-
Running buffer (e.g., HBS-EP)
Procedure:
-
Lectin Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the lectin solution over the activated surface to achieve covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the synthesized glycomimetic in the running buffer.
-
Inject the glycomimetic solutions over the lectin-immobilized surface at a constant flow rate.
-
Monitor the change in resonance units (RU) over time to observe the association phase.
-
After the injection, flow running buffer over the surface to monitor the dissociation phase.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Conclusion
This compound serves as an accessible and versatile starting point for the synthesis of a wide range of glycomimetics. By leveraging established peptide coupling and protecting group strategies, researchers can efficiently generate novel compounds for biological screening. The protocols outlined in this guide provide a solid foundation for the synthesis, purification, and biological evaluation of these promising molecules, paving the way for the development of new therapeutics targeting carbohydrate-mediated pathways.
References
Application Notes and Protocols for the Analytical Separation of D- and L-Aspartate Enantiomers
Abstract
The stereoisomers of aspartic acid, D- and L-aspartate, exhibit distinct physiological roles, making their accurate separation and quantification critical in neuroscience, drug development, and clinical diagnostics.[1][2][3] D-aspartate, once considered a minor component in mammals, is now recognized as an important signaling molecule in the nervous and endocrine systems.[1][2][3] This guide provides a comprehensive overview of the primary analytical techniques for resolving these enantiomers. We present detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Enzymatic Assays, designed for researchers, scientists, and drug development professionals. Each protocol is accompanied by an in-depth explanation of the underlying scientific principles, guiding the user in experimental design and troubleshooting.
Introduction: The Significance of Chiral Purity in Aspartate Analysis
L-aspartate is a fundamental building block of proteins, while D-aspartate has emerged as a key neurotransmitter and neuromodulator, involved in processes such as synaptic plasticity and hormone regulation.[1][2][3] Abnormal levels of D-aspartate have been implicated in various neurological conditions.[4][5] Consequently, the ability to accurately distinguish and quantify these enantiomers is paramount for understanding their physiological and pathological functions.
The selection of an appropriate analytical method depends on several factors, including the sample matrix, required sensitivity, desired throughput, and available instrumentation.[6] This document will explore three robust techniques for the chiral separation of aspartate: HPLC, a widely used and versatile chromatographic method; Capillary Electrophoresis, known for its high separation efficiency and low sample consumption; and Enzymatic Assays, which offer high specificity for one enantiomer.[7][8]
High-Performance Liquid Chromatography (HPLC) for Aspartate Enantioseparation
HPLC is a cornerstone technique for chiral separations due to its robustness and adaptability.[9] Two primary strategies are employed for separating D- and L-aspartate: direct separation on a chiral stationary phase (CSP) and indirect separation following derivatization with a chiral reagent.[10]
Indirect Separation via Pre-Column Derivatization
This widely adopted approach involves reacting the amino acid enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers possess distinct physicochemical properties and can be separated on a conventional achiral reversed-phase column.[11][12][13]
Causality Behind Experimental Choices:
The choice of derivatizing agent is critical. A good agent should react rapidly and completely with both enantiomers without causing racemization.[14] Furthermore, the resulting derivatives should be stable and possess a chromophore or fluorophore to enhance detection sensitivity.[11] o-Phthalaldehyde (OPA) in conjunction with a chiral thiol, such as N-acetyl-L-cysteine (NAC), is a popular choice for this purpose.[12][13][15][16] The reaction forms fluorescent diastereomeric isoindoles, allowing for highly sensitive detection.[15][17]
Workflow for Indirect Chiral HPLC Separation
Caption: Workflow for indirect HPLC analysis of aspartate enantiomers.
Protocol 1: HPLC Separation of D- and L-Aspartate using OPA/NAC Derivatization
This protocol is adapted from methodologies described by Aswad (1984) and others who have optimized this technique.[12][13][15][16]
A. Materials and Reagents:
-
D-Aspartate and L-Aspartate standards
-
o-Phthalaldehyde (OPA)
-
N-acetyl-L-cysteine (NAC)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Sodium borate buffer (0.1 M, pH 9.5)
-
Sodium acetate buffer (50 mM, pH 5.7)
-
Deionized water (18.2 MΩ·cm)
B. Preparation of Derivatization Reagent (prepare fresh daily):
-
Dissolve 10 mg of OPA in 1 mL of methanol.
-
Dissolve 10 mg of NAC in 1 mL of 0.1 M sodium borate buffer (pH 9.5).
-
Mix the two solutions. This is your OPA/NAC reagent.
C. Sample and Standard Preparation:
-
Prepare stock solutions of D- and L-aspartate (e.g., 1 mM) in deionized water.
-
Create a series of calibration standards by diluting the stock solutions.
-
For biological samples, deproteinize using an appropriate method (e.g., ultrafiltration or precipitation with sulfosalicylic acid) and dilute the supernatant.[18]
D. Derivatization Procedure:
-
In a microcentrifuge tube, mix 50 µL of the sample or standard with 50 µL of the OPA/NAC reagent.
-
Add 400 µL of 0.1 M sodium borate buffer (pH 9.5).
-
Vortex briefly and allow the reaction to proceed for 2 minutes at room temperature.
-
Inject a suitable volume (e.g., 20 µL) into the HPLC system.
E. HPLC Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 50 mM sodium acetate buffer (pH 5.7).
-
Mobile Phase B: Methanol.
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: Linear gradient to 30% B
-
20-25 min: Linear gradient to 50% B
-
25-30 min: Hold at 50% B
-
30.1-35 min: Re-equilibrate at 5% B
-
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).[17]
F. Data Analysis and Validation:
-
Identify the peaks for the D- and L-aspartate diastereomers based on the retention times of the standards.
-
Construct calibration curves by plotting peak area against concentration for each enantiomer.
-
Validate the method according to established guidelines, assessing parameters such as linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ).[6][19][20]
| Parameter | Typical Performance |
| Analysis Time | ~35 minutes per sample |
| LOD | Low picomole range[15][16] |
| Linearity (r²) | > 0.99 |
| Precision (%RSD) | < 5% |
Direct Separation on a Chiral Stationary Phase (CSP)
Direct methods utilize a column where the stationary phase itself is chiral.[21] Enantiomers are separated based on the differential stability of the transient diastereomeric complexes they form with the CSP.[21] This approach avoids the need for derivatization, simplifying sample preparation.
Causality Behind Experimental Choices:
The selection of the CSP is paramount. For amino acids, macrocyclic glycopeptides (e.g., teicoplanin-based columns) and ligand-exchange phases are particularly effective.[22] These phases offer multiple interaction points (hydrogen bonding, ionic, and hydrophobic interactions) that lead to chiral recognition. The mobile phase composition is optimized to modulate these interactions and achieve optimal resolution.
Protocol 2: Direct HPLC Separation of D- and L-Aspartate on a Teicoplanin-Based CSP
This protocol is based on methods developed for the direct separation of amino acids on macrocyclic glycopeptide columns.[22]
A. Materials and Reagents:
-
D-Aspartate and L-Aspartate standards
-
Methanol (HPLC grade)
-
Formic acid
-
Deionized water (18.2 MΩ·cm)
B. Sample and Standard Preparation:
-
Prepare stock and working standards of D- and L-aspartate in deionized water.
-
Prepare samples as described in Protocol 1, Section C.
C. HPLC Conditions:
-
Column: Teicoplanin-based chiral stationary phase (e.g., Astec CHIROBIOTIC T, 10 cm x 4.6 mm, 5 µm).[22]
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Formic Acid in methanol.
-
Flow Rate: 0.5 mL/min.
-
Gradient: A gradient from 50% to 95% B over 6 minutes is a good starting point for method development.[22]
-
Detection: Mass Spectrometry (MS) or UV detector (210 nm).
D. Data Analysis and Validation:
-
Perform data analysis and validation as described in Protocol 1, Section F.
| Parameter | Typical Performance |
| Analysis Time | < 15 minutes per sample |
| LOD (with MS) | Sub-picogram/µL[22] |
| Linearity (r²) | > 0.99 |
| Precision (%RSD) | < 10% |
Capillary Electrophoresis (CE) for Chiral Separation
CE offers high separation efficiency, short analysis times, and minimal sample and reagent consumption.[7][8][23] Chiral separation in CE is typically achieved by adding a chiral selector to the background electrolyte (BGE).
Causality Behind Experimental Choices:
Cyclodextrins are the most common chiral selectors for amino acid enantioseparation by CE.[23][24] The hydrophobic cavity of the cyclodextrin molecule can form inclusion complexes with the amino acid enantiomers. The differential stability of these diastereomeric complexes, influenced by their fit within the cavity, leads to different electrophoretic mobilities and thus, separation.
Principle of Chiral CE Separation with Cyclodextrins
Caption: Principle of chiral separation by Capillary Electrophoresis.
Protocol 3: Chiral Separation of Aspartate Enantiomers by CE
This protocol is a representative method based on the principles of cyclodextrin-mediated chiral CE.[7][24]
A. Materials and Reagents:
-
D- and L-Aspartate standards
-
γ-Cyclodextrin (γ-CD)
-
Sodium tetraborate buffer
-
Sodium hydroxide (for pH adjustment)
-
Deionized water
B. Instrument and Capillary Preparation:
-
Instrument: Capillary Electrophoresis system with UV or fluorescence detector.
-
Capillary: Fused silica capillary (e.g., 50 µm i.d., 40 cm effective length).
-
Capillary Conditioning (New Capillary):
-
Rinse with 1 M NaOH for 20 min.
-
Rinse with deionized water for 10 min.
-
Rinse with background electrolyte for 15 min.
-
C. Preparation of Background Electrolyte (BGE):
-
Prepare a 50 mM sodium tetraborate buffer.
-
Dissolve γ-Cyclodextrin in the buffer to a final concentration of 15 mM.
-
Adjust the pH to 9.0 with NaOH.
-
Filter the BGE through a 0.22 µm filter.
D. Sample and Standard Preparation:
-
Prepare stock and working standards in deionized water.
-
If fluorescence detection is used, derivatize the samples with a fluorescent tag (e.g., fluorescein isothiocyanate, FITC) according to the manufacturer's protocol.
E. CE Conditions:
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).
-
Separation Voltage: 25 kV.
-
Temperature: 25 °C.
-
Detection: UV at 200 nm (for underivatized) or fluorescence (Ex/Em appropriate for the tag).
F. Data Analysis:
-
Identify peaks based on migration times of standards.
-
Quantify using peak areas and calibration curves.
Enzymatic Assays for D-Aspartate Quantification
Enzymatic assays offer high specificity and can be adapted for high-throughput screening.[25] These methods typically rely on an enzyme that specifically acts on one of the enantiomers.
Causality Behind Experimental Choices:
The enzyme D-aspartate oxidase (DDO) is highly specific for D-aspartate and other acidic D-amino acids.[26][27] It catalyzes the oxidative deamination of D-aspartate to produce oxaloacetate, ammonia, and hydrogen peroxide (H₂O₂). The production of H₂O₂ can be coupled to a subsequent reaction that generates a colorimetric or fluorometric signal, allowing for sensitive quantification.[27]
Protocol 4: Fluorometric Enzymatic Assay for D-Aspartate
This protocol is based on the coupled enzymatic reaction using D-aspartate oxidase and horseradish peroxidase (HRP).[25][26][28]
A. Materials and Reagents:
-
D-Aspartate standard
-
D-aspartate oxidase (DDO)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or another suitable fluorogenic substrate)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
96-well black microplate
B. Preparation of Reagents:
-
D-Aspartate Standard Curve: Prepare a series of D-aspartate standards (e.g., 0 to 50 µM) in phosphate buffer.
-
Reaction Mixture (prepare fresh): In phosphate buffer, prepare a mixture containing:
-
D-aspartate oxidase (final concentration ~0.1 U/mL)
-
Horseradish peroxidase (final concentration ~0.5 U/mL)
-
Amplex® Red reagent (final concentration ~50 µM)
-
C. Assay Procedure:
-
Pipette 50 µL of each standard or sample into the wells of the 96-well plate.
-
Add 50 µL of the Reaction Mixture to each well.
-
Incubate the plate at 37 °C for 30-60 minutes, protected from light.
-
Measure the fluorescence using a microplate reader (Excitation: ~535 nm, Emission: ~587 nm).
D. Data Analysis:
-
Subtract the fluorescence of the blank (0 µM standard) from all readings.
-
Plot the fluorescence intensity against the D-aspartate concentration to generate a standard curve.
-
Determine the D-aspartate concentration in the samples from the standard curve.
| Technique | Principle | Advantages | Limitations |
| Indirect HPLC | Derivatization to diastereomers, separation on achiral column | High sensitivity (fluorescence), uses standard columns | Derivatization step adds complexity and potential for error |
| Direct HPLC | Differential interaction with a chiral stationary phase | Simplified sample prep, faster analysis | Chiral columns can be expensive and have limited lifetimes |
| Capillary Electrophoresis | Differential interaction with a chiral selector in the BGE | High efficiency, low sample/reagent use, fast | Lower concentration sensitivity than HPLC-fluorescence |
| Enzymatic Assay | Specific enzyme (DDO) acts on D-aspartate | High specificity, suitable for high-throughput | Measures only D-aspartate, susceptible to matrix interference |
Conclusion
The choice of analytical technique for separating D- and L-aspartate is a critical decision that should be guided by the specific requirements of the research. Indirect HPLC with OPA/NAC derivatization offers excellent sensitivity for trace-level detection. Direct HPLC on a CSP provides a faster, more straightforward workflow, especially when coupled with mass spectrometry. Capillary electrophoresis is an efficient alternative for rapid analysis with minimal sample volume. Finally, enzymatic assays provide a highly specific and high-throughput method for quantifying D-aspartate. By understanding the principles and following the detailed protocols provided in this guide, researchers can confidently select and implement the most appropriate method for their analytical needs.
References
- 1. mdpi.com [mdpi.com]
- 2. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Emerging Role of Altered d-Aspartate Metabolism in Schizophrenia: New Insights From Preclinical Models and Human Studies [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 9. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 12. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 15. Determination of D- and L-aspartate in amino acid mixtures by high-performance liquid chromatography after derivatization with a chiral adduct of o-phthaldialdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. EP0138092A2 - Method of amino acid analysis - Google Patents [patents.google.com]
- 18. academic.oup.com [academic.oup.com]
- 19. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 20. scispace.com [scispace.com]
- 21. scas.co.jp [scas.co.jp]
- 22. Quantitative determination of free D-Asp, L-Asp and N-methyl-D-aspartate in mouse brain tissues by chiral separation and Multiple Reaction Monitoring tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. jstage.jst.go.jp [jstage.jst.go.jp]
- 26. Enzymatic assay for D-aspartic acid using D-aspartate oxidase and oxaloacetate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. academic.oup.com [academic.oup.com]
Application Note: Protocols for Assessing the Proteolytic Stability of Therapeutic Peptides
<_ _>
Introduction: The Critical Role of Proteolytic Stability in Peptide Drug Development
Peptides represent a rapidly growing class of therapeutics, prized for their high specificity and potency. However, a primary obstacle in their development is their inherent susceptibility to degradation by proteases, the enzymes that cleave peptide bonds.[1][2] This enzymatic degradation is a major determinant of a peptide's pharmacokinetic profile, limiting its in vivo half-life and bioavailability.[3][4] Assessing proteolytic stability is therefore a non-negotiable step in the early stages of drug discovery and development, guiding lead optimization and formulation strategies.[5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for evaluating the proteolytic stability of peptides. We will delve into detailed, field-proven protocols for assessing stability in various biological matrices, explain the causality behind experimental choices, and offer insights into data interpretation and troubleshooting.
Foundational Principles of In Vitro Stability Assays
The core principle of these assays is straightforward: a test peptide is incubated in a biologically relevant matrix (e.g., plasma, simulated gastric fluid) at a physiological temperature (typically 37°C). Aliquots are taken at various time points, the enzymatic reaction is quenched, and the concentration of the remaining intact peptide is quantified using a sensitive analytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8] The rate of disappearance of the parent peptide allows for the calculation of its stability, often expressed as a half-life (t½).
Key Experimental Components
-
Test Peptide: The therapeutic candidate of interest.
-
Biological Matrix: The source of proteolytic enzymes. The choice of matrix depends on the intended route of administration (e.g., plasma for injectables, simulated gastrointestinal fluids for oral delivery).
-
Incubation Conditions: Performed at 37°C to mimic physiological conditions.
-
Reaction Quench: A critical step to stop enzymatic activity instantly at each time point. This is typically achieved by adding a strong acid (e.g., Trichloroacetic Acid - TCA) or a high concentration of organic solvent (e.g., acetonitrile) to precipitate proteins and denature enzymes.[9]
-
Analytical Quantification: LC-MS/MS is the gold standard due to its high sensitivity and specificity, allowing for precise measurement of the parent peptide even in complex biological samples.[10][11]
General Experimental Workflow
A well-designed proteolytic stability assay follows a systematic workflow. The diagram below outlines the essential stages from reagent preparation to data analysis. Adherence to this workflow ensures reproducibility and the generation of high-quality, reliable data.
Caption: General workflow for a typical peptide stability assay.
Detailed Protocols
The choice of assay protocol is dictated by the peptide's intended clinical use. Below are detailed, step-by-step methodologies for the most common and critical stability assessments.
Protocol 1: Stability in Human Plasma
This assay is fundamental for peptides intended for parenteral (e.g., intravenous or subcutaneous) administration, as it evaluates stability against proteases present in blood circulation.[12]
Rationale: Plasma contains a complex mixture of proteases, including aminopeptidases, carboxypeptidases, and endopeptidases, which can degrade therapeutic peptides.[13][14] Anticoagulants like EDTA are often used as they can inhibit metalloproteases, providing a more controlled system.[12]
Materials:
-
Test Peptide
-
Pooled Human Plasma (with EDTA as anticoagulant)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: Acetonitrile (ACN) with 1% Formic Acid (FA)
-
Internal Standard (IS): A stable, isotopically labeled version of the test peptide or a structurally similar peptide.
-
Water bath or incubator set to 37°C
-
Microcentrifuge tubes and a refrigerated microcentrifuge
Step-by-Step Methodology:
-
Preparation:
-
Prepare a 1 mg/mL stock solution of the test peptide in a suitable solvent (e.g., water or DMSO).
-
Create a 20 µM working solution by diluting the stock solution in PBS.
-
Prepare the Quenching Solution containing the Internal Standard at a fixed concentration (e.g., 100 nM).
-
Thaw pooled human plasma on ice and pre-warm to 37°C for 15 minutes.
-
-
Reaction Incubation:
-
In a microcentrifuge tube, add 190 µL of the pre-warmed plasma.
-
Initiate the enzymatic reaction by adding 10 µL of the 20 µM peptide working solution to the plasma (final peptide concentration: 1 µM). Vortex gently to mix. This is your T=0 starting point.
-
Immediately withdraw a 20 µL aliquot and add it to a tube containing 80 µL of cold Quenching Solution. Vortex vigorously. This is your T=0 sample .
-
Incubate the remaining plasma mixture at 37°C.
-
At subsequent time points (e.g., 5, 15, 30, 60, 90, and 120 minutes), withdraw 20 µL aliquots and quench them in the same manner.[9]
-
-
Controls (Self-Validating System):
-
Heat-Inactivated Control: Prepare a parallel incubation where the plasma has been heat-inactivated (56°C for 60 minutes) prior to adding the peptide. This control helps distinguish enzymatic degradation from chemical instability.
-
Buffer Control: Incubate the peptide in PBS instead of plasma to assess its stability in the absence of enzymes.
-
-
Sample Processing:
-
After the final time point, vortex all quenched samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[15]
-
Carefully transfer the supernatant to a clean 96-well plate or HPLC vials for analysis.
-
-
LC-MS/MS Analysis:
Protocol 2: Stability in Simulated Gastric & Intestinal Fluids (SGF & SIF)
This protocol is essential for peptides being developed for oral delivery, as it assesses their ability to survive the harsh enzymatic environments of the stomach and small intestine.[17][18]
Rationale: The stomach contains pepsin, an acid protease, while the small intestine contains a cocktail of proteases including trypsin and chymotrypsin, secreted from the pancreas.[2][13] The formulations for SGF and SIF are based on United States Pharmacopeia (USP) guidelines to ensure standardization.[19][20]
Materials:
-
Simulated Gastric Fluid (SGF): Per USP guidelines, dissolve 2.0 g of NaCl and 3.2 g of purified pepsin in water, add 7.0 mL of HCl, and adjust the final volume to 1 L. The final pH should be approximately 1.2.[17]
-
Simulated Intestinal Fluid (SIF): Per USP guidelines, dissolve 6.8 g of monobasic potassium phosphate in 250 mL of water, add 77 mL of 0.2 N NaOH and 500 mL of water. Add 10 g of pancreatin and adjust the pH to 6.8 with NaOH or HCl. Adjust the final volume to 1 L.[19]
-
Other materials are as listed in Protocol 1.
Step-by-Step Methodology:
-
Preparation: Prepare SGF and SIF solutions and warm them to 37°C. Prepare peptide working solutions and quenching solutions as described previously.
-
Reaction Incubation:
-
Perform two separate experiments, one for SGF and one for SIF.
-
Initiate the reaction by adding the peptide working solution to the pre-warmed SGF or SIF to a final concentration of ~5-10 µM.
-
Take time-point samples (e.g., T=0, 15, 30, 60, 120, 240 minutes) and quench them immediately in a 1:4 ratio with cold ACN/1% FA. Note that SIF assays often show faster degradation, so earlier time points may be necessary.[20][21]
-
-
Controls:
-
Enzyme-Free Control: Prepare SGF and SIF solutions without pepsin and pancreatin, respectively. This control verifies that degradation is enzyme-mediated and not due to pH-induced hydrolysis.[17]
-
-
Sample Processing & Analysis: Follow steps 4 and 5 from the Plasma Stability Protocol.
Data Analysis and Interpretation
The primary goal of data analysis is to determine the peptide's degradation rate and half-life.
-
Quantification: For each time point, calculate the ratio of the peptide peak area to the internal standard peak area.
-
Normalization: Express the amount of peptide remaining at each time point as a percentage of the amount present at T=0.
-
% Remaining = (Peak Area Ratio at Tx / Peak Area Ratio at T0) * 100
-
-
Plotting: Plot the natural logarithm (ln) of the % Remaining versus time.
-
Half-Life Calculation: If the plot yields a straight line, the degradation follows first-order kinetics. The slope of this line is the degradation rate constant (k). The half-life (t½) can then be calculated using the following formula:[3][4]
-
t½ = 0.693 / k
-
Table 1: Representative Data and Half-Life Calculation
| Time (min) | Peptide/IS Ratio | % Remaining | ln(% Remaining) |
| 0 | 2.50 | 100.0 | 4.61 |
| 5 | 2.25 | 90.0 | 4.50 |
| 15 | 1.88 | 75.2 | 4.32 |
| 30 | 1.35 | 54.0 | 3.99 |
| 60 | 0.75 | 30.0 | 3.40 |
| 120 | 0.23 | 9.2 | 2.22 |
| Slope (k) | -0.0205 min⁻¹ | ||
| Half-Life (t½) | 33.8 min |
Interpretation: A shorter half-life indicates lower stability. Peptides with a plasma half-life of <30 minutes are often considered unstable, while those with a half-life >60-120 minutes may be more promising candidates for further development.[19][22] However, the definition of "stable" is highly context-dependent and relies on the therapeutic indication and dosing regimen.
Assay Selection and Troubleshooting
Choosing the right assay and anticipating potential issues are key to obtaining meaningful data.
Caption: Decision tree for selecting the appropriate stability assay.
Table 2: Common Troubleshooting Scenarios
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent pipetting; Incomplete protein precipitation; Peptide adsorption to plasticware. | Use calibrated pipettes; Ensure vigorous vortexing after quenching; Use low-binding microcentrifuge tubes.[23] |
| No Degradation Observed | Inactive enzyme matrix; Peptide is highly stable; Incorrect peptide concentration. | Use a new lot of plasma/enzymes; Confirm with a positive control (a known unstable peptide); Verify peptide stock concentration. |
| Peptide Disappears Instantly (T=0 is very low) | Extreme instability; Non-specific binding to plasma proteins; Poor recovery during sample prep. | Take an earlier T=0 sample (e.g., quench before adding peptide); Use a different quenching solvent; Optimize protein precipitation method.[7] |
| Poor LC-MS/MS Signal | Low peptide concentration; Ion suppression from matrix components. | Increase starting peptide concentration; Optimize sample cleanup (e.g., use Solid Phase Extraction - SPE); Adjust chromatography to separate peptide from interfering components.[7][8] |
| Chemical Instability | Peptide is susceptible to oxidation or pH hydrolysis. | Compare results to heat-inactivated control; Run enzyme-free controls at relevant pHs; Ensure proper storage of peptide stocks.[24][25] |
Conclusion
The assessment of proteolytic stability is a cornerstone of modern peptide drug discovery. The protocols detailed in this application note provide a robust framework for generating reliable and reproducible stability data in plasma and simulated gastrointestinal fluids. By understanding the principles behind these assays, carefully executing the protocols, and correctly interpreting the data, researchers can make more informed decisions, accelerating the selection and optimization of promising therapeutic peptide candidates.
References
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteolytic Enzymes: How They Work, Benefits and Sources [healthline.com]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Navigating new regulatory guidelines for drug metabolism studies | Drug Discovery News [drugdiscoverynews.com]
- 6. bioivt.com [bioivt.com]
- 7. Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies - Aragen Life Sciences [aragen.com]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. agilent.com [agilent.com]
- 11. Quantification of pharmaceutical peptides in human plasma by LC-ICP-MS sulfur detection - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/C6JA00132G [pubs.rsc.org]
- 12. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 13. Protease - Wikipedia [en.wikipedia.org]
- 14. Protease Activity Increases in Plasma, Peritoneal Fluid, and Vital Organs after Hemorrhagic Shock in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Detecting low abundance vasoactive peptides in plasma; progress towards absolute quantitation using nano LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. Advancing oral delivery of biologics: Machine learning predicts peptide stability in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. infoscience.epfl.ch [infoscience.epfl.ch]
- 22. researchgate.net [researchgate.net]
- 23. biomedgrid.com [biomedgrid.com]
- 24. genscript.com [genscript.com]
- 25. grandingredients.com [grandingredients.com]
Application Notes and Protocols: Acidic Dipeptides in Material Science
Introduction: The Rise of Acidic Dipeptides as Smart Biomaterials
In the quest for advanced biomaterials, the principle of "less is more" has found profound expression in the field of self-assembling dipeptides. These minimalistic molecules, composed of just two amino acids, represent the smallest peptide motif capable of forming highly ordered supramolecular structures.[1][2] Their simplicity in synthesis and deep-seated biocompatibility make them exceptional candidates for applications in medicine and material science.[1][2] This guide focuses specifically on acidic dipeptides , which incorporate residues like aspartic acid (Asp) or glutamic acid (Glu). The carboxylic acid side chains of these residues act as molecular "switches," making the dipeptides exquisitely sensitive to changes in pH. This responsiveness allows for the controlled, triggered assembly of these molecules into functional materials like hydrogels and nanofibers, opening up a wealth of applications in drug delivery, tissue engineering, and beyond.[3][4]
This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing the self-assembly of acidic dipeptides, explore their core applications with field-proven insights, and provide detailed, validated protocols for their synthesis, assembly, and characterization.
Fundamental Principles: The Molecular Basis of Self-Assembly
The spontaneous organization of dipeptides into complex nanostructures is not magic; it is a finely tuned interplay of noncovalent forces. Understanding these forces is critical to designing and troubleshooting dipeptide-based materials.
Driving Forces of Assembly: The formation of stable, three-dimensional networks from dipeptide building blocks is governed by a cooperative balance of several noncovalent interactions:
-
Hydrogen Bonding: The peptide backbone provides amide and carbonyl groups that form extensive hydrogen bond networks, which are crucial for the formation of secondary structures like β-sheets.[5][6]
-
Hydrophobic Interactions: Nonpolar side chains, particularly from aromatic amino acids like phenylalanine (Phe), tend to cluster together to minimize contact with water, driving the initial aggregation of peptide molecules.[3][5]
-
π-π Stacking: The aromatic rings of residues like phenylalanine can stack on top of each other, providing significant stabilization to the assembled nanostructure.[5][7] This is a key interaction in many well-studied dipeptide hydrogelators.[7]
-
Electrostatic Interactions: The charged side chains of acidic (Asp, Glu) and basic (Lys, Arg) amino acids play a pivotal role. These interactions can be attractive or repulsive and are highly dependent on the pH of the surrounding environment.[3][5]
The Critical Role of pH in Triggering Assembly
For acidic dipeptides, pH is the master regulator of self-assembly. The carboxylic acid side chains of aspartic and glutamic acid have a specific pKa value.
-
At High pH (pH > pKa): The side chains are deprotonated, resulting in negatively charged carboxylate groups (-COO⁻). The strong electrostatic repulsion between these negative charges prevents the dipeptide molecules from coming close enough to assemble, keeping them soluble in an aqueous solution.[4][8]
-
At Low pH (pH < pKa): The side chains become protonated and are now neutral (-COOH). With the electrostatic repulsion eliminated, the other attractive forces (hydrophobic, H-bonding, π-π stacking) can take over, driving the molecules to self-assemble into nanofibers, which entangle to form a hydrogel network.[4]
This pH-dependent transition from a solution to a gel is the cornerstone of their application as "smart" materials.
Caption: pH-triggered self-assembly of acidic dipeptides.
Core Applications & Technical Insights
The ability to control the assembly of acidic dipeptides makes them highly valuable in several areas of material science and drug development.
Stimuli-Responsive Hydrogels for Controlled Drug Delivery
Acidic dipeptide hydrogels are excellent candidates for creating "smart" drug delivery systems that release their payload in response to specific environmental cues.[5][8] This is particularly relevant for targeting acidic microenvironments found in tumors or sites of inflammation.[8]
Mechanism of Release: A therapeutic agent can be physically entrapped within the 3D porous matrix of the hydrogel.[3] When the hydrogel encounters a lower pH environment (e.g., a tumor, where the pH can be around 6.5), the protonation of the acidic residues can be reversed if the dipeptide's pKa is in a suitable range, or the overall charge balance can be disrupted. This leads to the disassembly of the nanofiber network and the subsequent release of the encapsulated drug.[8]
Expert Insights for Formulation:
-
pKa Tuning: The choice of amino acids is critical. The pKa of the dipeptide should be engineered to be near the pH of the target tissue to ensure sharp and efficient release.
-
Drug-Matrix Interactions: The release kinetics are not solely dependent on diffusion. Electrostatic and hydrophobic interactions between the drug and the dipeptide fibers can be exploited for affinity-controlled release, providing a more sustained delivery profile.[3] For instance, a positively charged drug will have a strong electrostatic interaction with a negatively charged (high pH) hydrogel matrix, slowing its release until the matrix disassembles.
Caption: Workflow for pH-responsive drug delivery using acidic dipeptides.
Table 1: Examples of Dipeptide-Based Drug Delivery Systems
| Dipeptide System | Encapsulated Drug | Trigger | Application | Reference |
| Fmoc-Phe-Phe (FF) + Poly-L-lysine | Doxorubicin | pH / Enzymes | Oncology Therapy | [5] |
| Leu-ΔPhe | Hydrophilic & Hydrophobic drugs | Physiological conditions | Controlled Drug Release | [1][2] |
| Boc-diphenylalanine analogues | L-ascorbic acid | NIR Light (via CNTs) | Photocontrolled Release | [7] |
| Bolaamphiphiles (Dehydrodipeptides) | Methylene Blue, Ciprofloxacin | pH | Sustained Release | [9] |
Bioactive Scaffolds for Tissue Engineering
The self-assembled nanofibers of dipeptides can create scaffolds that mimic the architecture of the native extracellular matrix (ECM), providing a supportive environment for cells to attach, grow, and differentiate.[10][11][12] This makes them highly promising for tissue engineering applications, including bone, cartilage, and neural regeneration.[10][11]
Mechanism of Action: These scaffolds are not merely passive supports. They can be designed to be bioactive.[13]
-
Biomimicry: The nanofibrous structure provides topographical cues that guide cell behavior.[11]
-
Functionalization: The dipeptide sequence can be extended to include specific, biologically active motifs. A classic example is the Arginine-Glycine-Aspartic acid (RGD) sequence, which is a well-known cell adhesion ligand that promotes cell attachment.[14][15]
Expert Insights for Scaffold Design:
-
Mechanical Tuning: The mechanical properties of the hydrogel scaffold are paramount. A scaffold for neural tissue engineering needs to be much softer than one designed for bone regeneration.[11][16] These properties can be tuned by adjusting the dipeptide concentration, the length of hydrophobic tails, or by introducing crosslinking agents.[11]
-
Biodegradability: The scaffold should degrade at a rate that matches the formation of new tissue by the cells it supports.[12][17] The use of natural L-amino acids makes the scaffolds susceptible to enzymatic degradation, which can be a desirable feature for in vivo applications.
Caption: Concept of a biomimetic scaffold for tissue engineering.
Experimental Protocols: From Synthesis to Characterization
Scientific integrity requires robust and reproducible methods. The following protocols provide a validated framework for working with acidic dipeptides.
Protocol: Synthesis of a Boc-Protected Acidic Dipeptide (Boc-Asp(OBzl)-Phe-OMe)
This protocol describes a standard liquid-phase synthesis, which is suitable for producing gram-scale quantities of dipeptides.[18][19] It involves protecting the reactive groups, coupling the amino acids, and then selectively deprotecting them.
Materials:
-
Boc-Asp(OBzl)-OH (N-terminus amino acid, side chain protected)
-
H-Phe-OMe·HCl (C-terminus amino acid, carboxyl group protected as methyl ester)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (Coupling reagent)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), Dimethylformamide (DMF)
-
Standard workup and purification reagents (e.g., ethyl acetate, HCl, NaHCO₃, brine, MgSO₄)
Procedure:
-
Step 1: Solubilization: Dissolve Boc-Asp(OBzl)-OH (1.0 eq), H-Phe-OMe·HCl (1.0 eq), and HOBt (1.1 eq) in a 1:1 mixture of DCM and DMF.
-
Step 2: Neutralization: Cool the solution to 0 °C in an ice bath. Add DIPEA (1.1 eq) dropwise to neutralize the hydrochloride salt of the phenylalanine methyl ester. Stir for 15 minutes. Causality: This step is crucial to liberate the free amine required for the coupling reaction.
-
Step 3: Activation & Coupling: Add DCC (1.1 eq) to the solution. A white precipitate (dicyclohexylurea, DCU) will form. Allow the reaction to warm to room temperature and stir overnight (16-20 hours). Causality: DCC activates the carboxylic acid of the aspartic acid, making it susceptible to nucleophilic attack by the amine of phenylalanine.
-
Step 4: Workup: Filter off the DCU precipitate. Dilute the filtrate with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Step 5: Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Step 6: Purification: Purify the crude product by flash column chromatography (silica gel) using a suitable solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure Boc-Asp(OBzl)-Phe-OMe.
-
Step 7: Final Deprotection (Optional): The side-chain (OBzl) and C-terminal (OMe) protecting groups can be removed in subsequent steps if the free acid form is required for hydrogelation.
Protocol: Preparation of a Dipeptide Hydrogel via pH Triggering
This protocol uses the "pH switch" method to induce gelation.[7] It is a reliable way to form a homogenous hydrogel.
Materials:
-
Synthesized acidic dipeptide powder
-
1 M NaOH solution
-
Deionized water or buffer (e.g., PBS)
-
1 M HCl solution or Glucono-δ-lactone (GdL)
Procedure:
-
Step 1: Dissolution: Weigh the dipeptide powder to achieve the desired final weight percentage (e.g., 0.5 - 2.0 wt%). Add a small volume of 1 M NaOH dropwise while vortexing until the powder is fully dissolved. This creates a high-pH stock solution where the dipeptide is deprotonated and soluble.[7]
-
Step 2: Dilution: Dilute the stock solution to the final desired concentration with deionized water or a suitable buffer.
-
Step 3: Triggering Gelation:
-
Method A (Fast Gelation): Carefully add 1 M HCl dropwise to the solution until the desired final pH is reached (typically pH < 7). Monitor with a pH meter.
-
Method B (Slow Gelation): Add GdL to the solution. GdL slowly hydrolyzes to gluconic acid, gradually and uniformly lowering the pH of the entire solution.[7] This method often results in more transparent and mechanically robust hydrogels.
-
-
Step 4: Gel Formation: Allow the sample to stand undisturbed at room temperature. Gelation can occur within minutes to hours, depending on the dipeptide, concentration, and final pH.
-
Step 5: Confirmation: Confirm gel formation by the vial inversion test. A stable hydrogel will not flow when the vial is inverted.[7]
Protocol: Basic Characterization of Self-Assembled Structures
1. Transmission Electron Microscopy (TEM) - Visualizing Nanofibers:
-
Prepare a dilute solution (e.g., 0.05 wt%) of the hydrogel by disrupting it in water.
-
Place a 5 µL drop of the solution onto a carbon-coated copper TEM grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
Wick away excess liquid with filter paper.
-
(Optional) Negatively stain the grid with 2% uranyl acetate for 30 seconds to enhance contrast.
-
Dry the grid completely before imaging.
2. Fourier-Transform Infrared (FTIR) Spectroscopy - Confirming β-Sheets:
-
Prepare a sample of the lyophilized (freeze-dried) dipeptide hydrogel.
-
Acquire an FTIR spectrum.
-
Self-Validation: Look for a characteristic amide I band peak at ~1630-1640 cm⁻¹. This peak is a hallmark of β-sheet secondary structures, confirming the molecular self-assembly. A peak around 1650-1660 cm⁻¹ would indicate random coil structures, suggesting a lack of assembly.
3. Rheology - Measuring Mechanical Properties:
-
Place the hydrogel sample onto the plate of a rheometer.
-
Perform a frequency sweep at a constant, low strain (typically 0.5-1%) to determine the storage modulus (G') and loss modulus (G'').
-
Self-Validation: For a true gel, the storage modulus (G') should be significantly higher than the loss modulus (G''), and both should be relatively independent of frequency. This indicates a stable, elastic network structure.
Conclusion and Future Outlook
Acidic dipeptides represent a powerful and versatile class of building blocks for advanced functional materials. Their inherent simplicity, biocompatibility, and stimuli-responsive nature provide an elegant platform for solving complex challenges in drug delivery and tissue engineering. The ability to precisely control their assembly into hydrogels and other nanostructures through external triggers like pH opens the door for creating highly sophisticated, "smart" biomaterials. Future research will likely focus on developing multi-stimuli responsive systems, enhancing in vivo stability, and translating these promising materials from the laboratory to clinical applications.
References
- 1. Frontiers | Self-Assembly Dipeptide Hydrogel: The Structures and Properties [frontiersin.org]
- 2. Self-Assembly Dipeptide Hydrogel: The Structures and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide hydrogels for affinity-controlled release of therapeutic cargo: Current and Potential Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of the pH-Controlled Self-Assembly of Nanofibers from Peptide Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Aromatic Dipeptide Homologue-Based Hydrogels for Photocontrolled Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide-Based Supramolecular Hydrogels as Drug Delivery Agents: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Designed peptide amphiphiles as scaffolds for tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Scaffolding in tissue engineering: general approaches and tissue-specific considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Characterization and development of RGD-peptide-modified poly(lactic acid-co-lysine) as an interactive, resorbable biomaterial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biomaterials via peptide assembly: design, characterization, and application in tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 16. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 17. Proteins and Peptides as Important Modifiers of the Polymer Scaffolds for Tissue Engineering Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Peptide synthesis - Wikipedia [en.wikipedia.org]
The Pivotal Role of Aspartic Acid-Containing Peptides in Advancing Cell Culture Applications
Introduction: Beyond the Plastic Dish - Engineering the Cellular Microenvironment
For decades, the humble polystyrene dish has been the workhorse of cell culture. However, researchers are increasingly recognizing the profound impact of the extracellular matrix (ECM) on cellular behavior. The ECM is a complex network of proteins and polysaccharides that provides structural support and biochemical cues to cells, influencing their adhesion, proliferation, differentiation, and survival. Aspartic acid-containing peptides, particularly those featuring the Arginine-Glycine-Aspartic acid (RGD) motif, have emerged as powerful tools to mimic the native ECM in vitro, offering unprecedented control over the cellular microenvironment.[1][2] This guide provides an in-depth exploration of the applications of aspartic acid-containing peptides in cell culture, complete with detailed protocols and expert insights to empower researchers in their quest to create more physiologically relevant cell culture systems.
The RGD Motif: A Molecular Handshake for Cell Adhesion and Signaling
The tripeptide sequence RGD is a fundamental recognition site for a large family of transmembrane receptors known as integrins.[1][2] Found in numerous ECM proteins like fibronectin, vitronectin, and fibrinogen, the RGD sequence acts as a ligand, initiating a "molecular handshake" with integrins on the cell surface.[1][3] This interaction is not merely a passive anchor; it triggers a cascade of intracellular signaling events that regulate a multitude of cellular functions.
The specificity of the RGD-integrin interaction is a key factor in its utility. Different integrin heterodimers (composed of α and β subunits) exhibit preferences for RGD presented in the context of different ECM proteins or as synthetic peptides.[1] This specificity allows for the targeted manipulation of cell behavior by using specific RGD-containing peptides.
Caption: RGD-Integrin mediated cell adhesion and signaling pathway.
Applications in Cell Culture: From 2D Surfaces to 3D Scaffolds
The versatility of aspartic acid-containing peptides has led to their widespread adoption in a variety of cell culture applications, revolutionizing how we study and manipulate cells in vitro.
Enhanced Cell Adhesion and Proliferation on 2D Surfaces
A primary application of RGD peptides is the coating of standard tissue culture plastic to promote the attachment and growth of fastidious cell types or to study specific cell-matrix interactions in a defined manner.[4][5] By providing a synthetic mimic of the ECM, RGD-coated surfaces can significantly improve cell adhesion, spreading, and proliferation compared to uncoated plastic.[4] This is particularly beneficial for primary cells, stem cells, and other cell lines that are difficult to culture.
| Application | Peptide Type | Typical Concentration | Expected Outcome |
| Enhanced Adhesion of Fibroblasts | Linear GRGDSP | 1-10 µg/mL | Increased cell attachment, spreading, and proliferation. |
| Selective Adhesion of Endothelial Cells | Cyclic RGD (c(RGDfV)) | 0.1-5 µg/mL | Preferential attachment and improved viability of endothelial cells. |
| Stem Cell Culture | RGD-modified surfaces | Variable | Maintenance of pluripotency and directed differentiation.[5] |
Tissue Engineering and 3D Cell Culture
The future of cell culture lies in three-dimensional (3D) models that more accurately recapitulate the complex architecture and physiology of native tissues.[6] Aspartic acid-containing peptides are at the forefront of this revolution, being incorporated into hydrogels and other scaffolds to create biomimetic 3D culture environments.[6][7][8]
-
Peptide Hydrogels: Self-assembling peptides containing aspartic acid can form nanofibrous hydrogels that mimic the structure of the native ECM.[7][8] These hydrogels are highly hydrated, porous, and can be functionalized with RGD sequences to promote cell encapsulation, migration, and tissue formation.[8][9] The mechanical properties of these hydrogels can often be tuned to match those of specific tissues.[6]
-
Biofunctionalized Scaffolds: RGD peptides can be covalently attached to a variety of natural and synthetic polymer scaffolds (e.g., collagen, PLGA) to enhance their biocompatibility and promote tissue regeneration.[10][11] This approach has shown great promise in engineering tissues such as bone, cartilage, and cardiac muscle.[7][11]
Caption: Workflow for creating a 3D cell culture construct.
Drug Delivery and Targeted Therapies
The overexpression of certain integrins on the surface of cancer cells has made RGD peptides attractive targeting ligands for the delivery of therapeutic agents.[3][5] By conjugating RGD peptides to nanoparticles, liposomes, or drug molecules, it is possible to achieve targeted delivery to tumor sites, thereby increasing therapeutic efficacy and reducing off-target side effects.[3][5] Furthermore, poly(aspartic acid) and its derivatives are being explored as biocompatible and biodegradable carriers for drug delivery systems due to their favorable properties.[12][13][14]
Protocols for the Application of Aspartic Acid-Containing Peptides
The following protocols provide standardized procedures for common applications of aspartic acid-containing peptides in cell culture. It is crucial to perform all steps under sterile conditions in a laminar flow hood.
Protocol 1: Coating Cell Culture Surfaces with RGD Peptides
This protocol describes two common methods for coating plastic or glass cell culture surfaces with RGD-containing peptides to enhance cell adhesion.
Materials:
-
Lyophilized RGD-containing peptide (e.g., GRGDSP)
-
Sterile, serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
-
Sterile 70% ethanol (for Procedure B)
-
Sterile tissue culture plates or coverslips
-
Sterile deionized water (dH₂O)
Procedure A: Aqueous Coating
This is the most common and straightforward method.
-
Reconstitution: Aseptically add sterile, serum-free medium or PBS to the vial of lyophilized peptide to achieve a stock concentration of 1 mg/mL.[4] Vortex gently until the peptide is fully dissolved. The solution may appear slightly hazy.[15][16]
-
Dilution: Dilute the stock solution to the desired working concentration (typically 1-10 µg/mL) using sterile, serum-free medium or PBS.[4][15][16][17] The optimal concentration should be determined empirically for each cell type.
-
Coating: Add a sufficient volume of the diluted peptide solution to cover the entire culture surface (e.g., 200 µL for a 24-well plate).
-
Incubation: Incubate the culture vessel at 37°C for 1-2 hours or at 4°C overnight.[15][16] Ensure the surface remains covered to prevent evaporation.
-
Aspiration: Carefully aspirate the peptide solution from the culture surface.[4]
-
Washing: Gently wash the surface twice with sterile dH₂O or PBS to remove any unbound peptide.[4] Avoid scratching the coated surface.[15][16]
-
Usage: The coated surface is now ready for cell seeding. Plates can be used immediately or stored at 4°C for a short period.[15][16]
Procedure B: Ethanol-Based Coating
This method can be useful for surfaces where aqueous solutions may not spread evenly.[4]
-
Reconstitution: Aseptically add sterile 70% ethanol to the vial of lyophilized peptide to achieve a stock concentration of 1 mg/mL.[15] Vortex to dissolve.
-
Dilution: Dilute the stock solution to the desired working concentration (typically 1-10 µg/mL) using 70% ethanol.[15][17]
-
Coating: Add the diluted peptide solution to the culture surface.
-
Evaporation: Leave the culture vessel uncovered in a laminar flow hood until the ethanol has completely evaporated, leaving a thin film of peptide on the surface.[15]
-
Washing: Gently wash the surface twice with sterile dH₂O.[4]
-
Usage: The coated surface is now ready for cell seeding.
Protocol 2: Cell Adhesion Assay
This protocol provides a method to quantify the effect of RGD coating on cell adhesion.
Materials:
-
RGD-coated and uncoated (control) culture plates
-
Cell suspension of interest
-
Serum-free cell culture medium
-
PBS
-
Crystal Violet staining solution (0.5% w/v in 20% methanol)
-
1% SDS solution
Procedure:
-
Cell Seeding: Seed cells onto the coated and uncoated surfaces at a desired density (e.g., 1 x 10⁴ cells/well in a 96-well plate) in serum-free medium.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a defined period (e.g., 1-2 hours) to allow for cell attachment.[4]
-
Washing: Gently wash the wells twice with PBS to remove non-adherent cells.[4]
-
Fixation: Fix the adherent cells with 10% formalin or cold methanol for 10-15 minutes.
-
Staining: Stain the fixed cells with Crystal Violet solution for 10-20 minutes at room temperature.[4]
-
Washing: Thoroughly wash the wells with dH₂O to remove excess stain and allow the plates to air dry.[4]
-
Solubilization: Solubilize the stain by adding 1% SDS solution to each well and incubate for 15 minutes with gentle shaking.[4]
-
Quantification: Measure the absorbance of the solubilized stain at 570 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.[4]
Troubleshooting and Expert Recommendations
-
Low Cell Adhesion:
-
Optimize Peptide Concentration: The optimal RGD concentration can vary between cell types. Perform a dose-response experiment to determine the ideal concentration.
-
Check for Divalent Cations: Integrin binding is dependent on divalent cations like Mg²⁺ and Ca²⁺. Ensure your cell attachment medium contains these ions.[15][16][17]
-
Peptide Quality: Use high-purity, sterile peptides. Improper storage can lead to degradation.
-
-
Inconsistent Results:
-
Even Coating: Ensure the entire surface is evenly coated with the peptide solution.
-
Washing Technique: Be gentle during the washing steps to avoid dislodging the peptide coating or cells.
-
-
Serum Considerations: The presence of serum proteins, which include fibronectin and vitronectin, can compete with the coated RGD peptides for integrin binding.[18] For studies focused on the specific effects of the RGD peptide, it is advisable to perform initial cell attachment in serum-free conditions.
Future Perspectives
The field of cell culture is continually evolving, and aspartic acid-containing peptides will undoubtedly play a central role in its advancement. The development of "smart" biomaterials that can dynamically change their properties in response to cellular cues, the creation of more complex multi-cellular 3D models, and the refinement of targeted drug delivery systems are all areas where these versatile molecules will continue to make a significant impact. By providing a chemically defined and tunable way to engineer the cell-matrix interface, aspartic acid-containing peptides are empowering researchers to create more physiologically relevant and predictive in vitro models, ultimately accelerating discoveries in basic biology and medicine.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 3. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin-RGD interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cellgs.com [cellgs.com]
- 6. cellgs.com [cellgs.com]
- 7. A Doubly Fmoc-Protected Aspartic Acid Self-Assembles into Hydrogels Suitable for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Hydrogels – Versatile Matrices for 3D Cell Culture in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design of a Peptide-Based Electronegative Hydrogel for the Direct Encapsulation, 3D Culturing, in Vivo Syringe-Based Delivery, and Long-Term Tissue Engraftment of Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Poly aspartic acid peptide-linked PLGA based nanoscale particles: potential for bone-targeting drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ajouronline.com [ajouronline.com]
- 13. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. lifetein.com [lifetein.com]
- 16. cellgs.e2ecdn.co.uk [cellgs.e2ecdn.co.uk]
- 17. cellgs.com [cellgs.com]
- 18. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Glycyl-DL-Aspartic Acid Stability and Degradation in Solution
Welcome to the technical support center for Glycyl-DL-Aspartic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this dipeptide in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
General Stability and Storage
Q1.1: What is the recommended method for long-term storage of this compound?
For optimal long-term stability, this compound should be stored in its lyophilized form at -20°C or colder, protected from light and moisture.[1][2][3][4] Before use, it is crucial to allow the container to equilibrate to room temperature in a desiccator to prevent moisture condensation upon opening, as moisture can significantly reduce the peptide's long-term stability.[1][2]
Q1.2: I need to prepare a stock solution. What are the best practices for storing this compound in solution?
Storing peptides in solution is generally not recommended for extended periods due to their susceptibility to chemical degradation.[5] If a solution is necessary, it should be prepared in a sterile buffer, preferably at a pH between 5 and 6, to prolong its shelf life.[2][4] The solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation, and stored at -20°C or colder.[1][2][3]
Q1.3: How long can I expect my this compound solution to be stable when stored correctly?
The stability of a peptide solution is limited, even under ideal storage conditions. For maximum stability, solutions should be used within a few days of preparation.[1] Frozen solutions may be kept for a few weeks, but long-term storage in solution is discouraged, especially for peptides containing residues like Aspartic Acid which are prone to degradation.[5]
Degradation Pathways
Q2.1: What are the primary ways this compound can degrade in an aqueous solution?
This compound is susceptible to several degradation pathways in solution. The most common are:
-
Peptide Bond Hydrolysis: The peptide bond can be cleaved, resulting in the individual amino acids Glycine and Aspartic Acid. This is often catalyzed by acidic or alkaline conditions.[6][7]
-
Isomerization via Succinimide Intermediate: The aspartyl residue can undergo intramolecular cyclization to form a succinimide intermediate. This intermediate can then hydrolyze to form either the original peptide or an isomeric form, isoaspartyl-glycine.[8][9][10][11]
-
Cyclization to Diketopiperazine: As a dipeptide, it can undergo intramolecular cyclization to form a stable 2,5-diketopiperazine derivative.[12]
-
Racemization: The chiral center of the aspartic acid residue can undergo racemization, leading to the formation of D-isomers.[13][14]
Q2.2: How does pH affect the degradation of this compound?
The pH of the solution is a critical factor influencing both the rate and the primary pathway of degradation:
-
Acidic Conditions (pH < 4): Under acidic conditions, the predominant degradation pathway is the hydrolysis of the peptide bond.[13][15]
-
Neutral to Alkaline Conditions (pH > 6): In this pH range, isomerization to isoaspartic acid via a succinimide intermediate becomes a more significant degradation route.[15] Racemization of the aspartyl residue can also be prompted under alkaline conditions.[14] The rate of cyclization reactions often exhibits a bell-shaped curve in the pH-rate profile.[8][9]
Q2.3: Does the presence of other components in my solution, like buffers, affect stability?
Yes, the composition of your solution can impact stability. The concentration of buffer salts can influence the rate of isomerization of the aspartic acid residue.[8][9] It is important to consider the entire formulation when assessing the potential for degradation.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Inconsistent or unexpected experimental results over time.
-
Potential Cause: Degradation of your this compound stock solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh solutions of this compound for critical experiments. Avoid using solutions that have been stored for an extended period, especially at 4°C or room temperature.
-
Verify Storage Conditions: Ensure that your lyophilized peptide is stored at -20°C or below and that solutions are aliquoted and frozen immediately after preparation. Minimize freeze-thaw cycles.[1][2][3]
-
Analytical Verification: If you suspect degradation, analyze your stock solution using a suitable analytical method like HPLC to check for the presence of degradation products.
-
Issue 2: Appearance of unexpected peaks during HPLC analysis.
-
Potential Cause: Formation of degradation products such as isomers or cleavage products.
-
Troubleshooting Steps:
-
Characterize Unknown Peaks: Use mass spectrometry (LC-MS) to identify the mass of the unexpected peaks. Common degradation products to look for include the individual amino acids (Glycine and Aspartic Acid), the isoaspartyl isomer, and the diketopiperazine cyclic form.[13]
-
Adjust HPLC Method: Resolution of isomeric pairs can be challenging. You may need to optimize your HPLC method, for instance by using a different mobile phase or column, to achieve better separation.[13] For example, a gradient of acetonitrile in a phosphate buffer at pH 5.0 has been used to resolve isomeric pairs of aspartyl peptides.[13]
-
Consider Complementary Techniques: Capillary electrophoresis can be a useful complementary technique to HPLC for separating certain isomeric peptides that are difficult to resolve by HPLC alone.[13]
-
Issue 3: Low biological activity of the peptide in cell-based assays.
-
Potential Cause: Degradation of the peptide leading to inactive forms.
-
Troubleshooting Steps:
-
Confirm Peptide Integrity: Before conducting biological assays, confirm the purity and identity of your this compound using an analytical technique like HPLC or LC-MS.
-
pH of Assay Media: Be mindful of the pH of your cell culture media or assay buffer. Prolonged incubation at physiological pH (around 7.4) and 37°C can lead to the formation of isoaspartic acid, which may have altered biological activity.[8][9]
-
Use Freshly Prepared Peptide: For the most reliable results, use a freshly prepared solution of the peptide for each experiment.
-
Experimental Protocols & Data
Protocol 1: General Procedure for Solubilizing this compound
-
Allow the vial of lyophilized peptide to warm to room temperature in a desiccator.[1][2]
-
Add the desired volume of sterile, distilled water or a suitable sterile buffer (e.g., pH 5-6).[2]
-
Gently vortex or sonicate the vial to ensure complete dissolution.[2]
-
If not for immediate use, aliquot the solution into single-use vials, purge with an inert gas like nitrogen or argon if possible, and store at -20°C or colder.[2]
Table 1: Summary of Factors Affecting this compound Stability
| Parameter | Condition | Primary Degradation Pathway(s) | Recommendation |
| pH | Acidic (pH < 4) | Peptide Bond Hydrolysis[13][15] | Use immediately or store frozen. |
| Neutral to Alkaline (pH > 6) | Isomerization, Racemization[14][15] | Be aware of potential for isomer formation during long incubations. | |
| Temperature | Elevated | Increased rate of all degradation pathways | Store at low temperatures (-20°C or colder).[1][2][3] |
| Storage Form | Lyophilized | Minimal degradation | Recommended for long-term storage.[1][5] |
| Solution | Hydrolysis, Isomerization, Cyclization | For short-term use only; store frozen in aliquots.[1][5] | |
| Freeze-Thaw Cycles | Multiple | Accelerated degradation | Aliquot solutions to avoid repeated cycles.[1][2] |
Visualizing Degradation Pathways
The following diagrams illustrate the key degradation pathways of this compound in solution.
References
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 3. jpt.com [jpt.com]
- 4. NIBSC - Peptide Storage [nibsc.org]
- 5. bachem.com [bachem.com]
- 6. Hydrolysis of a dipeptide [biotopics.co.uk]
- 7. science-revision.co.uk [science-revision.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics and mechanism of the reversible isomerization of aspartic acid residues in tetrapeptides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Aspartic Acid Isomerization Characterized by High Definition Mass Spectrometry Significantly Alters the Bioactivity of a Novel Toxin from Poecilotheria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Spontaneous cyclization of polypeptides with a penultimate Asp, Asn or isoAsp at the N-terminus and implications for cleavage by aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of aspartyl peptide degradation products by high-performance liquid chromatography and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemical pathways of peptide degradation. VI. Effect of the primary sequence on the pathways of degradation of aspartyl residues in model hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Glycyl-dl-aspartic Acid Degradation Analysis
Welcome to the technical support center for the analysis of Glycyl-dl-aspartic acid and its degradation products. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to support your experimental success.
Part 1: Troubleshooting Guide
This section addresses common challenges encountered during the analysis of this compound degradation.
Question 1: I'm seeing unexpected peaks in my reverse-phase HPLC (RP-HPLC) chromatogram when analyzing my this compound sample. How can I identify them?
Answer:
Unexpected peaks in your chromatogram often indicate the presence of degradation products. For peptides containing aspartic acid, the primary degradation pathway involves the formation of a succinimide intermediate, which then hydrolyzes to form isoaspartate (isoAsp) and aspartate (Asp) isomers.[1][2][3] Here’s a systematic approach to identify these unexpected peaks:
Causality-Driven Troubleshooting Steps:
-
Mass Spectrometry (MS) Analysis: The most definitive way to identify these peaks is to use LC-MS. The degradation products (succinimide, isoaspartate, and beta-aspartate forms) are isobaric, meaning they have the same mass as the parent peptide. Therefore, you won't see a mass difference in the precursor ions. However, tandem MS (MS/MS) can be informative. While the fragmentation patterns may be similar, subtle differences in fragment ion intensities can sometimes be used to distinguish between the isomers.
-
Forced Degradation Studies: To confirm that the unexpected peaks are indeed degradation products, you can perform a forced degradation study.[4][5] Exposing your sample to conditions that accelerate degradation (e.g., elevated temperature, alkaline pH) should result in an increase in the area of the unexpected peaks and a corresponding decrease in the parent peptide peak.[1]
-
Chromatographic Separation: The key to resolving these isomers is a well-optimized HPLC method.
-
Column Selection: A high-resolution C18 column is typically a good starting point for peptide analysis.[8]
-
Mobile Phase Optimization: Resolution of the α- and β-isomers can often be achieved by adjusting the mobile phase. Using a phosphate buffer around pH 5.0 in the mobile phase can sometimes improve the separation of these isomeric pairs.[6]
-
Experimental Workflow for Peak Identification:
Caption: Workflow for identifying unknown peaks in HPLC analysis.
Question 2: My mass spectrometry data shows no mass change, but I have multiple peaks in my HPLC. How can I be sure I'm looking at isoaspartate formation?
Answer:
This is a classic signature of isoaspartate formation. Since isoaspartate is an isomer of aspartate, there is no change in the molecular weight of the peptide.[1] To confirm you are observing isoaspartate and its related products, consider the following:
-
The "Glycine Effect": The rate of succinimide formation is significantly accelerated when the amino acid following the aspartic acid residue is small and flexible, like glycine.[1][9] Since your dipeptide is this compound, the glycine is N-terminal to the aspartic acid. While the C-terminal residue has a more pronounced effect, the flexibility of the dipeptide still makes it susceptible to this degradation pathway.
-
pH Dependence: The ratio of the degradation products is pH-dependent. Under neutral to alkaline conditions, the hydrolysis of the succinimide intermediate typically yields a mixture of L-isoaspartyl and L-aspartyl linkages, with the isoaspartyl form being the major product (often in a ratio of approximately 3:1).[9][10]
-
NMR Spectroscopy: While more resource-intensive, Nuclear Magnetic Resonance (NMR) spectroscopy can definitively distinguish between the isomers. The chemical shifts of the protons and carbons in the peptide backbone will be different for the aspartate and isoaspartate forms.[11]
Data Summary for Isoaspartate Identification:
| Analytical Technique | Expected Observation for Isoaspartate Formation | Rationale |
| RP-HPLC | Multiple peaks with similar retention times. | Isomers have slightly different polarities leading to different retention. |
| Mass Spectrometry (MS) | No change in precursor ion mass-to-charge ratio (m/z). | Isoaspartate is an isomer of aspartate, so the molecular weight is identical. |
| Tandem MS (MS/MS) | Subtle differences in fragment ion intensities. | The fragmentation patterns of the isomers can be slightly different. |
| Forced Degradation | Increase in "new" peak areas under alkaline conditions. | Alkaline pH accelerates the formation of the succinimide intermediate.[1] |
| NMR Spectroscopy | Distinct chemical shifts for backbone atoms. | The change in covalent bonding alters the chemical environment of the atoms.[11] |
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the degradation of this compound.
Question 1: What is the primary degradation pathway for peptides containing aspartic acid?
Answer:
The primary degradation pathway for peptides containing aspartic acid (Asp) is through the formation of a cyclic succinimide intermediate.[2][3] This process is initiated by a nucleophilic attack of the backbone nitrogen atom of the adjacent amino acid on the side-chain carbonyl carbon of the aspartic acid residue.[1] This succinimide intermediate is unstable and can undergo hydrolysis to form two isomeric products: the original aspartyl peptide and an isoaspartyl peptide, where the peptide bond is formed with the beta-carboxyl group of the aspartic acid side chain.[1][2] Racemization at the α-carbon of the aspartic acid can also occur during this process, leading to the formation of D-aspartyl and D-isoaspartyl residues.[12]
Caption: Primary degradation pathway of an aspartyl peptide.
Question 2: What factors influence the rate of degradation of this compound?
Answer:
Several factors can influence the rate of degradation:
-
pH: The formation of the succinimide intermediate is significantly faster at neutral to alkaline pH.[1] Under acidic conditions, direct hydrolysis of the peptide bond can become a more prominent degradation pathway.[6]
-
Temperature: As with most chemical reactions, the rate of degradation increases with temperature.
-
Buffer Composition: Certain buffer species can catalyze the degradation reaction. For example, dihydrogen phosphate ions have been shown to catalyze the racemization of the succinimide intermediate.[12]
-
Amino Acid Sequence: The identity of the amino acid C-terminal to the aspartic acid residue has a major impact on the rate of succinimide formation. Small, flexible residues like glycine result in a much faster reaction rate compared to bulky residues.[7][9][13]
Question 3: What are the best practices for storing this compound to minimize degradation?
Answer:
To minimize degradation, proper storage is crucial:
-
Lyophilized Form: Whenever possible, store the peptide in a lyophilized (freeze-dried) state at -20°C or -80°C. This minimizes the mobility of the peptide and the availability of water for hydrolysis.
-
Solution Storage: If you must store the peptide in solution, prepare aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
-
pH of Solution: If possible, dissolve the peptide in a slightly acidic buffer (pH 4-5) to slow down the rate of succinimide formation. Avoid alkaline conditions for long-term storage.
-
Oxygen Exposure: Minimize the exposure of both lyophilized powder and solutions to atmospheric oxygen to prevent potential oxidation, although this is a lesser concern for this compound compared to peptides containing methionine or cysteine.
Question 4: Are there any regulatory guidelines I should be aware of when studying peptide degradation?
Answer:
Yes, regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific expectations for the characterization of peptide drugs and their impurities.[4][14] Key considerations include:
-
Forced Degradation Studies: These studies are a mandatory part of regulatory submissions and are used to identify likely degradation products and demonstrate the stability-indicating nature of your analytical methods.[4][5]
-
Impurity Profiling: You are required to identify and quantify any impurities, including degradation products, that are present at or above a certain threshold (typically 0.10% for reporting).[15]
-
Stability Testing: Formal stability studies under various conditions (e.g., long-term, accelerated, and stress conditions) are required to establish the shelf-life of the drug substance and product.[4]
It is highly recommended to consult the relevant ICH (International Council for Harmonisation) guidelines, such as Q1A for stability testing, as well as guidance documents from the FDA and EMA for specific requirements related to peptide therapeutics.[5][16]
Part 3: Experimental Protocols
Protocol 1: Generic RP-HPLC Method for Separation of this compound and its Isomeric Degradation Products
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Instrumentation:
-
Materials:
-
Column: High-resolution reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Sample Diluent: Mobile Phase A or water.
-
Sample: this compound.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 214 nm.[8]
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 2 20.0 30 22.0 95 25.0 95 25.1 2 | 30.0 | 2 |
-
-
Procedure:
-
Prepare mobile phases and sample diluent.
-
Dissolve the this compound sample in the sample diluent to a concentration of approximately 1 mg/mL.
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the sample and acquire the chromatogram.
-
Analyze the data, identifying the parent peak and any potential degradation products.
-
-
Optimization:
-
If co-elution is observed, consider modifying the gradient slope or the mobile phase composition (e.g., using a phosphate buffer as described in the troubleshooting section).[6]
-
References
- 1. Isoaspartate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Analysis of aspartyl peptide degradation products by high-performance liquid chromatography and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical pathways of peptide degradation. VI. Effect of the primary sequence on the pathways of degradation of aspartyl residues in model hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pepdoopeptides.com [pepdoopeptides.com]
- 9. mdpi.com [mdpi.com]
- 10. Deamidation and isoaspartate formation in proteins: unwanted alterations or surreptitious signals? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Racemization of the Succinimide Intermediate Formed in Proteins and Peptides: A Computational Study of the Mechanism Catalyzed by Dihydrogen Phosphate Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Succinimide formation from aspartyl and asparaginyl peptides as a model for the spontaneous degradation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
- 15. almacgroup.com [almacgroup.com]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. ijsra.net [ijsra.net]
Technical Support Center: Managing pH-Dependent Stability of Aspartic Acid Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you manage the pH-dependent stability of peptides containing aspartic acid (Asp) residues. Our goal is to equip you with the scientific understanding and practical methodologies to mitigate degradation and ensure the integrity of your peptide-based therapeutics and research molecules.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the inherent instability of aspartic acid-containing peptides and the underlying chemical mechanisms.
Q1: What are the primary degradation pathways for peptides containing aspartic acid?
A1: Peptides with aspartic acid (Asp) residues are susceptible to two main non-enzymatic degradation pathways: isomerization and racemization.[1][2] Both pathways proceed through a common succinimide (or aspartimide) intermediate.[2][3][4] This intermediate forms when the backbone amide nitrogen of the adjacent amino acid attacks the side-chain carbonyl group of the aspartic acid. Hydrolysis of this five-membered ring can then yield either the original L-aspartyl peptide, an L-isoaspartyl peptide (where the peptide backbone is extended by a methylene group), a D-aspartyl peptide, or a D-isoaspartyl peptide.[2] This can lead to a heterogeneous mixture of products with altered structure and potentially reduced biological activity.[1]
Q2: How does pH influence the rate of aspartic acid degradation?
A2: The rate of succinimide formation, and therefore the overall degradation of aspartic acid-containing peptides, is highly pH-dependent.
-
Acidic Conditions (pH < 4): Under strongly acidic conditions, the primary degradation pathway is the direct hydrolysis of the peptide bond, leading to cleavage of the peptide chain.[5][6] Isomerization via the succinimide intermediate is less prevalent at very low pH.
-
Mildly Acidic to Neutral Conditions (pH 4-7): This pH range often represents a zone of maximal stability for many peptides concerning aspartic acid degradation. However, isomerization can still occur, particularly in sequences with high flexibility.
-
Alkaline Conditions (pH > 7): The rate of succinimide formation significantly increases under alkaline conditions.[7] This is because the deprotonation of the backbone amide nitrogen facilitates its nucleophilic attack on the aspartic acid side chain.[1] Therefore, peptides containing aspartic acid are generally less stable at basic pH.
Q3: Are certain amino acid sequences more prone to aspartic acid degradation?
A3: Yes, the amino acid residue immediately following the aspartic acid (the n+1 position) has a profound impact on the rate of degradation.[8] Sequences where Asp is followed by a small, flexible amino acid with no side chain steric hindrance are particularly susceptible. These "hotspot" sequences include:
-
Asp-Gly (DG): This is one of the most unstable sequences due to the lack of a side chain on glycine, which allows for the necessary conformational flexibility for the backbone nitrogen to attack the Asp side chain.[9]
-
Asp-Ser (DS): The hydroxyl group of serine can potentially catalyze the formation of the succinimide intermediate.[6]
-
Asp-Ala (DA): Alanine's small methyl group offers little steric hindrance, making this sequence also prone to degradation.[9]
Q4: What is the difference between isomerization and deamidation?
A4: While both are common degradation pathways for peptides and proteins, they involve different amino acid residues.
-
Isomerization specifically refers to the conversion of an L-aspartic acid residue to an L-isoaspartic acid, D-aspartic acid, or D-isoaspartic acid residue through a succinimide intermediate.[1][2]
-
Deamidation is the conversion of an asparagine (Asn) or glutamine (Gln) residue to its corresponding carboxylic acid, aspartic acid or glutamic acid, respectively.[10] Deamidation of asparagine also proceeds through a succinimide intermediate, leading to the formation of both aspartic and isoaspartic acid products.[3][4]
Section 2: Troubleshooting Guide
This section provides practical solutions to common experimental challenges encountered when working with aspartic acid-containing peptides.
Issue 1: My peptide shows significant degradation during solid-phase peptide synthesis (SPPS).
Cause: Aspartimide formation can occur during the repeated exposure to basic conditions (e.g., piperidine for Fmoc deprotection) in SPPS, especially at Asp-Gly or Asp-Ser sequences.[9]
Solution:
-
Protecting Group Strategy: Employ alternative protecting groups on the aspartic acid side chain that are more resistant to base-catalyzed cyclization. For instance, the use of bulky esters on the aspartic acid side chain can hinder the formation of the aspartimide intermediate.[11]
-
Dipeptide Building Blocks: Incorporate dipeptide building blocks (e.g., Fmoc-Asp(OMpe)-Gly-OH) where the Asp side chain is protected in a way that prevents aspartimide formation during subsequent coupling and deprotection steps.
-
Modified Deprotection Conditions: Adding an additive like 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can help to suppress aspartimide formation.[9]
Issue 2: My purified peptide is degrading during storage in solution.
Cause: The storage buffer pH and temperature are critical factors for peptide stability.[10] Storing at an inappropriate pH, especially alkaline conditions, will accelerate degradation.[7] Elevated temperatures also increase the rate of chemical reactions, including isomerization.[10]
Solution:
-
pH Optimization Study: Perform a pH stability study to identify the optimal pH for your specific peptide. This typically involves incubating the peptide in a series of buffers with varying pH values (e.g., from pH 3 to 8) and monitoring the formation of degradation products over time using analytical techniques like HPLC.
-
Buffer Selection: Choose a buffer system that maintains the optimal pH during storage. Common buffers include acetate for acidic pH, phosphate for neutral pH, and borate for alkaline pH (though alkaline pH should generally be avoided for Asp-containing peptides).
-
Temperature Control: Store the peptide solution at the lowest practical temperature to slow down degradation rates. For short-term storage, 2-8°C is often sufficient. For long-term storage, freezing at -20°C or -80°C is recommended.[10] Avoid repeated freeze-thaw cycles, which can also lead to peptide degradation and aggregation.
Issue 3: I am observing unexpected peaks in my HPLC analysis of an Asp-containing peptide.
Cause: The unexpected peaks are likely isoaspartyl and other isomeric forms of your peptide.[2] These isomers often have very similar retention times to the parent peptide, making them difficult to resolve with standard reversed-phase HPLC methods.
Solution:
-
Method Optimization for Isomer Separation:
-
Mobile Phase pH: Adjusting the pH of the mobile phase can alter the ionization state of the peptide and its isomers, potentially improving their separation.[5]
-
Gradient Optimization: A shallower gradient can increase the resolution between closely eluting peaks.
-
Alternative Chromatography Modes: Consider using alternative chromatography techniques such as hydrophilic interaction liquid chromatography (HILIC) or mixed-mode chromatography, which can offer different selectivity for polar and charged peptides.[12]
-
-
Mass Spectrometry (MS) for Peak Identification: Couple your HPLC system to a mass spectrometer (LC-MS) to confirm the identity of the peaks.[13][14] The parent peptide and its isomers will have the same mass but may exhibit different fragmentation patterns in MS/MS analysis, which can aid in their differentiation.[2]
Issue 4: My peptide is showing reduced biological activity over time.
Cause: The formation of isoaspartic acid can alter the three-dimensional structure of the peptide.[1] This structural change, particularly if it occurs within a critical binding region, can lead to a significant loss of biological activity.
Solution:
-
Stability-Indicating Bioassay: Develop and validate a bioassay that is sensitive to changes in the peptide's structure and function. This will allow you to correlate the loss of activity with the formation of degradation products.
-
Peptide Engineering: If the instability is at a specific "hotspot," consider re-engineering the peptide sequence.
-
Amino Acid Substitution: If functionally permissible, replace the problematic Asp residue or the adjacent (n+1) residue with an amino acid that is less prone to degradation. For example, replacing Gly with an amino acid with a bulkier side chain can sterically hinder succinimide formation.
-
Structural Modifications: Introducing structural constraints, such as cyclization or stapling, can reduce the conformational flexibility required for the degradation reaction to occur.[15]
-
Section 3: Experimental Protocols & Data Presentation
To aid in your experimental design and data interpretation, we provide the following protocols and data visualization examples.
Protocol: pH Stability Study of an Aspartic Acid-Containing Peptide
-
Buffer Preparation: Prepare a series of buffers covering a pH range of interest (e.g., pH 3, 4, 5, 6, 7, and 8) using appropriate buffer systems (e.g., citrate, acetate, phosphate, and borate).
-
Sample Preparation: Dissolve the peptide in each buffer to a final concentration of 1 mg/mL.
-
Incubation: Aliquot the peptide solutions and incubate them at a constant temperature (e.g., 40°C to accelerate degradation for the study).
-
Time Points: At specified time points (e.g., 0, 24, 48, 72, and 168 hours), remove an aliquot from each sample.
-
Quenching: Quench the degradation reaction by adding an equal volume of a low pH mobile phase (e.g., 0.1% trifluoroacetic acid in water) and immediately freezing the sample at -80°C until analysis.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to quantify the parent peptide and its degradation products.
-
Data Analysis: Plot the percentage of the remaining parent peptide as a function of time for each pH. Determine the degradation rate constant (k) for each pH by fitting the data to a first-order decay model.
Data Presentation: pH-Rate Profile
The results of a pH stability study can be summarized in a table and visualized in a pH-rate profile plot.
| pH | Buffer System | Degradation Rate Constant (k) (days⁻¹) |
| 3.0 | Citrate | 0.05 |
| 4.0 | Acetate | 0.02 |
| 5.0 | Acetate | 0.01 |
| 6.0 | Phosphate | 0.03 |
| 7.0 | Phosphate | 0.10 |
| 8.0 | Borate | 0.25 |
Visualization: Mechanism of Aspartic Acid Isomerization
Caption: Mechanism of Aspartic Acid Isomerization via a Succinimide Intermediate.
Visualization: Troubleshooting Workflow for Peptide Degradation
Caption: Troubleshooting workflow for managing aspartic acid peptide instability.
References
- 1. Deciphering deamidation and isomerization in therapeutic proteins: Effect of neighboring residue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deamidation: Differentiation of aspartyl from isoaspartyl products in peptides by electron capture dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of aspartyl peptide degradation products by high-performance liquid chromatography and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Peptide Design Tips for Solubility, Stability and Scale Up | Blog | Biosynth [biosynth.com]
- 10. wellbeingmagazine.com [wellbeingmagazine.com]
- 11. research-collection.ethz.ch [research-collection.ethz.ch]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Analytical techniques for peptide-based drug development: Characterization, stability and quality control [ijsra.net]
- 14. ijsra.net [ijsra.net]
- 15. Strategies for Improving Peptide Stability and Delivery | MDPI [mdpi.com]
Technical Support Center: A Guide to Handling the Hygroscopic Nature of Lyophilized Peptides
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with lyophilized peptides. The inherent hygroscopicity of many peptides—their tendency to readily absorb moisture from the atmosphere—presents a significant challenge that can impact experimental reproducibility and the overall integrity of your results.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of handling these sensitive biomolecules.
The Challenge of Hygroscopicity in Lyophilized Peptides
Lyophilization, or freeze-drying, is a gold standard for preserving peptide integrity by removing water, which in turn inhibits hydrolytic degradation and slows down other chemical reactions.[3][4] However, the resulting amorphous, porous cake structure has a high surface area, making it prone to moisture reabsorption upon exposure to the ambient environment.[5] This hygroscopic nature is further influenced by the peptide's amino acid composition; sequences rich in polar or charged residues like Aspartic Acid, Glutamic Acid, Lysine, Arginine, and Histidine are particularly susceptible to attracting water molecules.[6]
The consequences of uncontrolled moisture absorption are multifaceted and can significantly compromise your research:
-
Inaccurate Quantification: The absorbed water adds to the total weight of the peptide, leading to an overestimation of the peptide concentration when preparing solutions.[7][8] This can have profound implications for dose-response curves, enzymatic assays, and other quantitative experiments.
-
Reduced Stability and Degradation: Moisture can act as a plasticizer, increasing molecular mobility within the lyophilized cake and accelerating degradation pathways such as hydrolysis and deamidation.[5][9] This is especially critical for peptides containing sensitive residues like Cysteine, Methionine, Tryptophan, Asparagine, and Glutamine.[7][10]
-
Altered Physical Properties: Moisture absorption can cause the lyophilized powder to become sticky or form a gum-like substance, making it difficult to handle and weigh accurately.[1][11]
-
Compromised Reconstitution: In severe cases, excessive moisture uptake can lead to the formation of insoluble aggregates, rendering the peptide unusable.[11]
This guide will equip you with the knowledge and practical strategies to mitigate these risks and ensure the integrity of your valuable peptide reagents.
Frequently Asked Questions (FAQs)
This section addresses common questions and concerns related to the hygroscopic nature of lyophilized peptides.
Q1: My lyophilized peptide appears as a very small, almost invisible film in the vial. Is this normal?
A1: Yes, this is quite common and not necessarily an indication of a problem. The appearance of a lyophilized peptide can vary from a dense, crystalline powder to a thin, collapsed film, depending on the peptide sequence, the lyophilization protocol, and the presence of excipients. The key is to handle the vial with care, assuming the peptide is present, and proceed with the recommended reconstitution protocol.
Q2: I carefully weighed my peptide, but my experimental results are inconsistent. Could hygroscopicity be the culprit?
A2: Absolutely. Inaccurate weighing due to moisture absorption is a primary source of experimental variability.[12] Even brief exposure to a humid environment can be sufficient for a hygroscopic peptide to absorb a significant amount of water, leading to the preparation of a stock solution with a lower-than-expected concentration.[2]
Q3: Which amino acids contribute most to a peptide's hygroscopicity?
A3: Peptides containing a high proportion of charged (acidic and basic) and polar amino acids are generally more hygroscopic.[6] Key residues to be aware of include:
-
Acidic: Aspartic acid (Asp), Glutamic acid (Glu)
-
Basic: Lysine (Lys), Arginine (Arg), Histidine (His)
Q4: How should I properly store my lyophilized peptides to minimize moisture absorption?
A4: Proper storage is your first line of defense. Lyophilized peptides should be stored at -20°C or -80°C in a tightly sealed vial.[13] For particularly sensitive or long-term storage, placing the vials inside a desiccator within the freezer offers an additional layer of protection against moisture.[7][13]
Q5: Is it necessary to warm the peptide vial to room temperature before opening?
A5: Yes, this is a critical step.[14] A cold vial will cause atmospheric moisture to condense on the peptide powder upon opening.[3][11] To prevent this, allow the vial to equilibrate to room temperature in a desiccator for at least 30 minutes before use.[8][15]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered when working with hygroscopic peptides.
| Issue | Potential Cause(s) | Recommended Solutions |
| Inaccurate or inconsistent weight measurements | 1. Moisture Absorption: The peptide has absorbed water from the atmosphere.[7] 2. Electrostatic Charges: Lyophilized powders are prone to static, causing repulsion from the weigh boat.[14] | 1. Control the Environment: Weigh the peptide in a low-humidity environment (ideally <45% relative humidity).[2] Allow the vial to warm to room temperature in a desiccator before opening.[14] Work quickly to minimize air exposure. 2. Mitigate Static: Use an anti-static gun or ionizer. Employ anti-static weigh boats. |
| Peptide appears clumpy, sticky, or has a glassy appearance | Deliquescence: The peptide has absorbed a significant amount of moisture from the air, causing it to partially or fully dissolve.[6] | While the peptide may still be usable, accurate weighing is impossible. It is highly recommended to reconstitute the entire vial and determine the concentration using a reliable method such as UV spectrophotometry or amino acid analysis. |
| Difficulty dissolving the peptide after reconstitution | 1. Aggregation: Moisture-induced degradation may have led to the formation of insoluble aggregates.[11] 2. Incorrect Solvent: The chosen solvent may not be appropriate for the peptide's sequence. | 1. Aid Solubilization: Gentle vortexing or sonication can help break up aggregates.[14] 2. Optimize Solvent: For hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO, followed by dilution with an aqueous buffer, may be necessary.[7] For acidic or basic peptides, adjusting the pH of the buffer can improve solubility.[15] |
| Loss of biological activity or inconsistent assay results | Peptide Degradation: Moisture absorption has accelerated chemical degradation pathways.[5][16] | Review handling and storage procedures to ensure strict adherence to best practices. If degradation is suspected, it is advisable to use a fresh vial of peptide. Consider aliquoting the peptide upon receipt to minimize the number of times the primary vial is opened.[6] |
Experimental Protocols
Protocol 1: Best Practices for Weighing a Hygroscopic Peptide
This protocol outlines the critical steps to ensure accurate weighing and minimize moisture absorption.
-
Preparation: Place the sealed peptide vial in a desiccator at room temperature for at least 30 minutes to allow it to equilibrate.
-
Environment Control: If possible, perform the weighing in a glove box with controlled humidity or in a room with a dehumidifier.
-
Static Mitigation: Use an anti-static gun to neutralize any static charges on the vial and the weigh boat.
-
Weighing: Quickly transfer the desired amount of peptide to the weigh boat and record the weight.
-
Sealing: Immediately and tightly reseal the peptide vial.
-
Storage: Return the vial to the freezer, preferably within a desiccator.
Protocol 2: Reconstitution and Aliquoting of a Hygroscopic Peptide
To avoid repeated freeze-thaw cycles and minimize moisture exposure to the stock vial, it is highly recommended to reconstitute the entire vial and create single-use aliquots.[10][15]
-
Solvent Selection: Choose an appropriate sterile solvent based on the peptide's solubility data sheet. If this information is unavailable, sterile, purified water is a good starting point for most peptides.
-
Reconstitution: Following the weighing protocol, add the calculated volume of solvent to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure the peptide is fully dissolved. Sonication can be used if necessary.[7]
-
Aliquoting: Dispense the peptide solution into single-use, low-binding microcentrifuge tubes.
-
Storage of Aliquots: Store the aliquots at -20°C or -80°C.[13]
Visualizing Key Concepts
Mechanism of Moisture-Induced Peptide Degradation
The following diagram illustrates how atmospheric moisture can initiate a cascade of events leading to the degradation of a lyophilized peptide.
Caption: Moisture absorption by hygroscopic peptides increases molecular mobility, leading to various degradation pathways and compromised experimental results.
Troubleshooting Workflow for Inconsistent Results
This decision tree provides a logical workflow for troubleshooting experiments where hygroscopic peptide handling is a suspected variable.
References
- 1. biorunstar.com [biorunstar.com]
- 2. biomedgrid.com [biomedgrid.com]
- 3. verifiedpeptides.com [verifiedpeptides.com]
- 4. polarispeptides.com [polarispeptides.com]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. genscript.com [genscript.com]
- 7. bachem.com [bachem.com]
- 8. bachem.com [bachem.com]
- 9. newsday.co.zw [newsday.co.zw]
- 10. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 11. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 12. Accurate quantitation of standard peptides used for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jpt.com [jpt.com]
- 14. benchchem.com [benchchem.com]
- 15. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 16. myhabitlabs.com [myhabitlabs.com]
Technical Support Center: Enhancing Yield and Purity in Solid-Phase Synthesis of Aspartate-Containing Peptides
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing aspartic acid (Asp). Our goal is to equip you with the scientific understanding and practical protocols necessary to overcome common obstacles, primarily the yield-limiting side reaction of aspartimide formation, and to ensure the successful synthesis of your target peptides.
The Challenge: Aspartimide Formation
The synthesis of peptides containing aspartic acid is frequently complicated by the formation of a stable five-membered ring side-product known as an aspartimide.[1] This side reaction is particularly prevalent in the widely used Fmoc-based SPPS, where the repeated basic conditions required for Fmoc-deprotection (typically with piperidine) catalyze this cyclization.[2][3]
The formation of an aspartimide intermediate is problematic for several reasons:
-
Yield Reduction: It directly consumes the desired peptide, lowering the overall yield.[3]
-
Difficult Purification: The aspartimide can be hydrolyzed to form a mixture of α- and β-aspartyl peptides.[1][2] The β-aspartyl peptide is a mass-neutral isomer of the target peptide, making it exceptionally difficult to separate by standard purification techniques like reverse-phase HPLC.[4][5]
-
Racemization: The α-carbon of the aspartimide ring is susceptible to epimerization, leading to the incorporation of D-Asp residues in the peptide sequence.[2][4]
The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly and Asp-Asn sequences being particularly susceptible due to the flexibility and lack of steric hindrance of the C-terminal residue.[1]
Troubleshooting Guide: A Problem-Solution Approach
This section is designed to help you diagnose and resolve specific issues you may encounter during the synthesis of Asp-containing peptides.
Issue 1: My HPLC analysis of the crude peptide shows a significant peak with the correct mass, but it is difficult to purify, and the final yield is low.
-
Probable Cause: This is a classic indicator of the presence of a β-aspartyl peptide impurity, which often co-elutes with the desired α-aspartyl peptide.[4] The formation of this impurity is a direct consequence of aspartimide formation and subsequent ring-opening.
-
Solutions:
-
Modify Fmoc-Deprotection Conditions: The simplest approach is to reduce the basicity of the Fmoc-deprotection step.
-
Employ Sterically Hindered Asp Protecting Groups: The standard tert-butyl (tBu) protecting group for the Asp side chain may not be sufficient for problematic sequences.[1][8] Consider using bulkier protecting groups that physically obstruct the cyclization reaction.
-
| Protecting Group | Description | Efficacy in Reducing Aspartimide Formation |
| OtBu | Standard protecting group. | Prone to aspartimide formation in susceptible sequences.[1] |
| OMpe (3-methylpent-3-yl) | A bulkier ester protecting group. | Offers improved suppression of aspartimide formation compared to OtBu.[6] |
| ODie (2,3,4-trimethylpent-3-yl) | A highly hindered ester protecting group. | Provides significant protection against aspartimide formation.[6] |
Issue 2: My mass spectrometry analysis shows a peak with a mass loss of 18 Da from the expected product.
-
Probable Cause: This mass loss corresponds to the stable aspartimide intermediate, which has not been hydrolyzed.[1] This indicates that the cyclization reaction has occurred.
-
Solutions:
-
Implement the solutions described in "Issue 1" to prevent the initial formation of the aspartimide.
-
During the final cleavage and deprotection step, the use of a standard TFA cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) will typically open the aspartimide ring, leading to the formation of both α- and β-aspartyl peptides.[9] To avoid this mixture, prevention of aspartimide formation during the synthesis is the preferred strategy.
-
Visualizing the Problem: The Mechanism of Aspartimide Formation
Caption: Mechanism of base-catalyzed aspartimide formation during Fmoc-SPPS.
Frequently Asked Questions (FAQs)
Q1: Are there any specific peptide sequences that are more prone to aspartimide formation?
A1: Yes, the sequence following the aspartic acid residue has a significant impact. Asp-Gly is the most notorious sequence due to the lack of steric hindrance from the glycine residue, which allows for easy cyclization.[2] Other problematic sequences include Asp-Asn, Asp-Ser, and Asp-His.[1]
Q2: Can I use Boc chemistry to avoid aspartimide formation?
A2: Yes, Boc-based SPPS can be an effective strategy to avoid aspartimide formation because it does not use basic conditions for the deprotection of the α-amino group.[2] The repeated acidic treatments for Boc removal do not promote this side reaction.
Q3: Are there any alternatives to ester-based protecting groups for the Asp side chain?
A3: Recently, non-ester-based masking groups have been developed that have been shown to completely eliminate aspartimide formation.[2] One such example is the use of cyanosulfurylides (CSY) to protect the β-carboxyl group.[10][11] These groups are stable to standard SPPS conditions and can be removed under specific, non-basic conditions.
Q4: How does temperature affect aspartimide formation?
A4: Elevated temperatures can increase the rate of aspartimide formation.[2] This is a particularly important consideration in microwave-assisted peptide synthesis, where careful control of the temperature during coupling and deprotection steps is crucial.[7]
Experimental Protocols
Protocol 1: Fmoc-Deprotection with Reduced Aspartimide Formation
This protocol incorporates an acidic additive to the standard piperidine deprotection solution to suppress aspartimide formation.
-
Reagents:
-
Deprotection Solution A: 20% (v/v) piperidine in high-purity DMF.
-
Deprotection Solution B (for reduced aspartimide formation): 20% (v/v) piperidine and 0.1 M HOBt in high-purity DMF.
-
Washing Solvent: High-purity DMF.
-
-
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add Deprotection Solution B to the resin.
-
Agitate the resin for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and HOBt.
-
Protocol 2: Cleavage and Deprotection of the Final Peptide
This is a standard protocol for cleaving the peptide from the resin and removing side-chain protecting groups.
-
Reagents:
-
Cleavage Cocktail (Reagent K): 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).
-
Cold diethyl ether.
-
-
Procedure:
-
Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Agitate the mixture for 2-4 hours at room temperature.
-
Filter the cleavage mixture into a tube containing cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting issues in Asp-containing peptide synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Matrix Effects in the MS Analysis of Gly-DL-Asp
Welcome to the technical support center for the mass spectrometry (MS) analysis of Gly-DL-Asp. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common yet complex challenge of matrix effects. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are not only effective but also robust and scientifically sound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding the Challenge - What are Matrix Effects?
Question: What exactly are "matrix effects," and why are they a significant concern for a small, polar molecule like Gly-DL-Asp?
Answer: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, Gly-DL-Asp.[1] These components can include salts, lipids, proteins, and metabolites from the biological sample.[1] Matrix effects occur when these co-eluting components interfere with the ionization of Gly-DL-Asp in the MS source, leading to either ion suppression or, less commonly, ion enhancement.[2][3] This interference can severely compromise the accuracy, precision, and sensitivity of your quantitative analysis.[2]
Gly-DL-Asp, being a small and polar dipeptide, is particularly susceptible to matrix effects for a few key reasons:
-
Poor Retention on Reversed-Phase Columns: Its polar nature means it often elutes early in reversed-phase chromatography, in a region where many other polar matrix components also elute. This co-elution is a primary driver of matrix effects.
-
Zwitterionic Nature: Like other amino acids and small peptides, Gly-DL-Asp is zwitterionic, possessing both positive and negative charges. This can lead to complex interactions with the matrix and inconsistent ionization.
-
Ionization Competition: In the electrospray ionization (ESI) source, Gly-DL-Asp must compete for charge with co-eluting matrix components. If matrix components are present in high concentrations or have a higher affinity for charge, the ionization of Gly-DL-Asp will be suppressed, leading to a weaker signal and inaccurate quantification.[3]
Section 2: Proactive Strategies - Method Development to Mitigate Matrix Effects
Question: How can I develop a chromatographic method that minimizes matrix effects for Gly-DL-Asp from the outset?
Answer: A well-designed chromatographic method is your first line of defense. The goal is to achieve separation between Gly-DL-Asp and the bulk of the matrix components.
1. Move Beyond Reversed-Phase with Hydrophilic Interaction Chromatography (HILIC):
For a polar analyte like Gly-DL-Asp, HILIC is often a superior alternative to traditional reversed-phase chromatography.[4][5] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent, like acetonitrile.[6] This allows for the retention and separation of polar compounds.
-
Mechanism: HILIC separates analytes based on their partitioning between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase. More polar analytes, like Gly-DL-Asp, are more strongly retained.[6][7]
-
Benefit: This retention mechanism is often orthogonal to reversed-phase, meaning it separates compounds differently. This can effectively move the Gly-DL-Asp peak away from interfering matrix components.[2]
Workflow for HILIC Method Development:
Caption: HILIC Method Development Workflow for Gly-DL-Asp.
2. Consider Ion-Pairing Chromatography (with caution for MS):
Ion-pairing agents can be added to the mobile phase to improve the retention and peak shape of charged analytes on reversed-phase columns.[8][9] For the zwitterionic Gly-DL-Asp, an ion-pairing agent can form a neutral complex that is better retained.
-
Common Ion-Pairing Reagents:
-
Key Consideration: While effective for chromatography, many ion-pairing reagents are not volatile and can contaminate the MS source.[8] If you must use a strong ion-pairing agent, consider using it only in the sample and not in the mobile phase, allowing it to be washed off the column during the gradient.[2]
Section 3: Sample Preparation - The Key to Cleaner Extracts
Question: What is the most effective sample preparation technique to remove interfering matrix components before analyzing Gly-DL-Asp in plasma?
Answer: The choice of sample preparation is critical and depends on the complexity of your matrix and the required sensitivity of your assay. A more rigorous cleanup will generally yield better results.
Comparison of Common Sample Preparation Techniques for Polar Analytes:
| Technique | Principle | Advantages for Gly-DL-Asp | Disadvantages for Gly-DL-Asp |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated by adding an organic solvent (e.g., acetonitrile) or an acid.[1][11][12] | Simple, fast, and inexpensive.[1] | Often results in insufficient cleanup, leaving significant amounts of phospholipids and other polar interferences in the supernatant.[13] May not be suitable for assays requiring high sensitivity. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide cleaner extracts than PPT.[13] | As a polar molecule, Gly-DL-Asp has low solubility in the non-polar organic solvents typically used in LLE, leading to poor recovery.[13] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while matrix components are washed away. | Offers superior cleanup compared to PPT and LLE.[3] Different sorbent chemistries can be chosen to selectively retain Gly-DL-Asp. | Requires more method development. |
| Mixed-Mode SPE | Combines two separation mechanisms (e.g., reversed-phase and ion-exchange) in a single sorbent. | Highly effective for cleaning up complex samples and retaining polar, charged analytes like Gly-DL-Asp. Can provide very clean extracts.[14][15] | Can be more complex to develop the optimal wash and elution steps. |
Recommendation: For robust and sensitive quantification of Gly-DL-Asp in plasma, Mixed-Mode Solid-Phase Extraction (SPE) is highly recommended. A mixed-mode cation exchange sorbent would be a good starting point, as it can retain the positively charged amine group of Gly-DL-Asp under acidic conditions.
Experimental Protocol: Mixed-Mode Cation Exchange SPE for Gly-DL-Asp in Plasma
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 10 µL of a stable isotope-labeled internal standard (SIL-IS) solution of Gly-DL-Asp.
-
Add 200 µL of 4% phosphoric acid in water to acidify the sample and disrupt protein binding. Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid to remove neutral and acidic interferences.
-
Wash the cartridge with 1 mL of methanol to remove lipids and other non-polar interferences.
-
-
Elution:
-
Elute Gly-DL-Asp from the cartridge with 500 µL of 5% ammonium hydroxide in methanol. The basic mobile phase neutralizes the amine group, releasing it from the cation exchange sorbent.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the sample in 100 µL of the initial mobile phase for your LC-MS analysis.
-
Section 4: The Gold Standard for Compensation - Internal Standards
Question: What type of internal standard should I use for Gly-DL-Asp, and why is it so important?
Answer: The use of an appropriate internal standard (IS) is crucial for accurate quantification, as it compensates for variability during sample preparation and for matrix effects during ionization.[16] The ideal internal standard is a stable isotope-labeled (SIL) version of your analyte , in this case, SIL-Gly-DL-Asp (e.g., containing ¹³C or ¹⁵N).[17][18][19]
-
Why SIL-IS is the Gold Standard:
-
Identical Physicochemical Properties: A SIL-IS has nearly identical chemical and physical properties to the unlabeled analyte.[19] This means it will behave identically during sample extraction, chromatography, and ionization.
-
Co-elution: It will co-elute with Gly-DL-Asp from the LC column.
-
Compensation for Matrix Effects: Because it co-elutes and has the same ionization properties, it will experience the same degree of ion suppression or enhancement as the analyte.[16] By calculating the ratio of the analyte signal to the IS signal, the variability caused by matrix effects is effectively normalized.[20]
-
Decision Tree for Internal Standard Selection:
Caption: Decision-making process for selecting an internal standard.
Section 5: Fine-Tuning Detection - MS/MS Parameters
Question: What are the key MS/MS parameters to optimize for Gly-DL-Asp, and can you provide a starting point?
Answer: Optimizing MS/MS parameters is essential for achieving the best sensitivity and specificity. This is typically done by infusing a standard solution of Gly-DL-Asp directly into the mass spectrometer. The goal is to identify the most stable and intense precursor and product ions.
Key Parameters to Optimize:
-
Precursor Ion [M+H]⁺: For Gly-DL-Asp (Molecular Weight: 190.15 g/mol ), the protonated molecule [M+H]⁺ will have an m/z of approximately 191.1. This will be your precursor ion for fragmentation.
-
Product Ions: The precursor ion is fragmented in the collision cell to produce product ions. For peptides, common fragmentations occur at the peptide bond.
-
Collision Energy (CE): This is the energy applied to fragment the precursor ion. It needs to be optimized to produce the most intense and stable product ions.
-
Cone Voltage/Declustering Potential: This voltage helps to desolvate the ions and can also influence in-source fragmentation.
Proposed MRM Transitions for Gly-DL-Asp:
Multiple Reaction Monitoring (MRM) is a sensitive and specific MS/MS technique used for quantification. Here are proposed MRM transitions to start your method development for Gly-DL-Asp. These are based on typical fragmentation patterns of small peptides.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed CE (eV) | Notes |
| Gly-DL-Asp | 191.1 | 132.1 | 10-15 | Loss of the glycine residue (C₂H₃NO) |
| Gly-DL-Asp | 191.1 | 75.1 | 15-20 | Glycine immonium ion |
| SIL-Gly-DL-Asp | (e.g., 196.1 for ¹³C₅, ¹⁵N₁) | (e.g., 137.1) | 10-15 | The mass shift will depend on the specific labeling of the internal standard. |
Note: These are starting points. The optimal collision energies and even the most abundant product ions should be determined empirically on your specific instrument.
References
- 1. filtrous.com [filtrous.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. welch-us.com [welch-us.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. youtube.com [youtube.com]
- 16. crimsonpublishers.com [crimsonpublishers.com]
- 17. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bioanalysis-zone.com [bioanalysis-zone.com]
- 20. Aspartic Acid Isomerization Characterized by High Definition Mass Spectrometry Significantly Alters the Bioactivity of a Novel Toxin from Poecilotheria - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioactivity of Glycyl-l-aspartic acid and Glycyl-dl-aspartic acid
For researchers, scientists, and professionals in drug development, the precise stereochemistry of a peptide is not a trivial detail—it is a fundamental determinant of its biological activity. This guide provides an in-depth comparison of Glycyl-l-aspartic acid and its racemic counterpart, Glycyl-dl-aspartic acid. We will explore the critical role of stereoisomerism in dictating the bioactivity of these dipeptides, supported by established biochemical principles and experimental methodologies.
The Decisive Role of Chirality in Biological Systems
In nature, the building blocks of proteins are almost exclusively L-amino acids.[1] Consequently, the cellular machinery, particularly enzymes and receptors, has evolved to be highly stereospecific. This means they can distinguish between L- and D-enantiomers, often with profound functional consequences.[2] Glycyl-l-aspartic acid is composed of glycine and the naturally occurring L-aspartic acid, while this compound is a mixture of two diastereomers: Glycyl-l-aspartic acid and Glycyl-d-aspartic acid. This seemingly subtle difference is the cornerstone of their divergent biological activities.
Bioactivity Profile: A Tale of Two Isomers
The bioactivity of these dipeptides is largely inferred from the roles of their constituent amino acids, particularly the chiral aspartic acid residue.
Glycyl-l-aspartic acid: Composed of two proteinogenic amino acids, this dipeptide is readily recognized by biological systems.[3][4]
-
Metabolism: It is expected to be hydrolyzed by peptidases into glycine and L-aspartic acid, which then enter their respective metabolic pathways.[5] L-aspartic acid is a key metabolite in the urea cycle, gluconeogenesis, and the malate-aspartate shuttle for energy production.[1][6][7]
-
Neurotransmission: L-aspartic acid itself acts as an excitatory neurotransmitter, similar to glutamate.[8] Therefore, Glycyl-l-aspartic acid could potentially modulate neuronal activity, either directly or upon its breakdown.
This compound: As a racemic mixture, its bioactivity is a composite of the effects of both the L- and D-isomers.
-
Metabolism: The Glycyl-l-aspartic acid component would be metabolized as described above. However, the Glycyl-d-aspartic acid component is likely to be resistant to standard peptidases, potentially leading to a longer half-life in biological systems. Peptides containing D-amino acids are known to have increased stability against proteolytic degradation.[9][10]
-
Distinct Bioactivity of the D-isomer: D-aspartic acid is not merely an inert counterpart to the L-form. It has its own distinct and significant biological roles. It is known to function as a neurotransmitter and neuromodulator, particularly by acting as an agonist at NMDA receptors.[8][11] Furthermore, D-aspartic acid has been shown to play a role in hormone regulation, including the synthesis and release of testosterone.[12][13][14] Therefore, the Glycyl-d-aspartic acid component of the racemic mixture could exhibit unique bioactivities related to neurotransmission and endocrine function, separate from the L-isomer.
The presence of the D-isomer in this compound introduces a molecule with potentially different receptor interactions and metabolic stability, which could lead to a distinct pharmacological profile compared to the pure L-isomer.
Comparative Bioactivity Summary
| Feature | Glycyl-l-aspartic acid | This compound | Rationale |
| Metabolic Fate | Readily hydrolyzed by peptidases. | The L-isomer is hydrolyzed; the D-isomer is likely resistant to standard peptidases. | Enzyme stereospecificity.[2][9] |
| Primary Bioactivity | Related to L-aspartic acid metabolism and neurotransmission.[1][8] | A combination of L-isomer effects and distinct D-isomer activities in neurotransmission and hormone regulation.[11][13][14] | The unique biological roles of D-aspartic acid. |
| Potential Applications | Research in metabolic pathways and as a source of L-aspartate. | Exploring unique pharmacological effects due to the D-isomer's stability and distinct bioactivity. | Stereochemistry dictates function.[2] |
Experimental Protocols for Comparative Analysis
To empirically determine the differential bioactivity of Glycyl-l-aspartic acid and this compound, a series of well-established in vitro assays can be employed.
Cell Viability and Cytotoxicity Assessment
This is a foundational experiment to determine if the dipeptides have any effect on cell health. The MTT or WST-1 assays are reliable colorimetric methods for this purpose.[15][16]
Workflow for Cell Viability Assay
Caption: Workflow for assessing cell viability using MTT or WST-1 assays.
Detailed Protocol (MTT Assay): [15][16]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare stock solutions of Glycyl-l-aspartic acid and this compound in a suitable solvent (e.g., sterile water or PBS). Dilute the stock solutions to the desired final concentrations in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include untreated cells as a control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Receptor Binding Assay
To investigate if the dipeptides interact with specific receptors, such as NMDA receptors, a competitive binding assay can be performed.[17][18][19] This assay measures the ability of the test compounds to displace a known radiolabeled or fluorescently labeled ligand from its receptor.
Workflow for Receptor Binding Assay
Caption: General workflow for a competitive receptor binding assay.
Detailed Protocol (ELISA-based): [20][21]
-
Plate Coating: Coat a 96-well ELISA plate with the target receptor (e.g., a subunit of the NMDA receptor) overnight at 4°C.
-
Blocking: Block the plate with a blocking buffer (e.g., 5% BSA in PBS) for 2 hours at room temperature.
-
Competition: Add a fixed concentration of a biotinylated ligand known to bind the receptor, along with varying concentrations of Glycyl-l-aspartic acid and this compound to the wells. Incubate for 2 hours at room temperature.
-
Detection: Wash the plate and add streptavidin-HRP. Incubate for 1 hour.
-
Substrate Addition: Wash the plate and add a TMB substrate. Stop the reaction with a stop solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: A decrease in signal indicates displacement of the labeled ligand by the test compound. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the labeled ligand binding.
Conclusion
The comparison between Glycyl-l-aspartic acid and this compound serves as a compelling illustration of the principle of stereoselectivity in biological systems. While the L-isomer is expected to behave as a standard dipeptide, readily entering metabolic pathways, the DL-racemic mixture introduces a D-isomer with the potential for enhanced stability and unique bioactivities, particularly in the nervous and endocrine systems. For researchers in drug discovery and development, this underscores the necessity of considering stereochemistry as a critical variable in the design and evaluation of peptide-based therapeutics. The experimental protocols outlined in this guide provide a robust framework for the empirical investigation of these differences, enabling a deeper understanding of their structure-activity relationships.
References
- 1. Aspartic acid - Wikipedia [en.wikipedia.org]
- 2. Stereoselective peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspartylglycine | C6H10N2O5 | CID 151148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. What is the mechanism of Aspartic Acid? [synapse.patsnap.com]
- 7. healthyhey.com [healthyhey.com]
- 8. mdpi.com [mdpi.com]
- 9. Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unlocking the Benefits of D-Aspartic Acid: A Deep Dive - Oreate AI Blog [oreateai.com]
- 12. researchgate.net [researchgate.net]
- 13. Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. broadpharm.com [broadpharm.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Development of peptide receptor binding assays: methods to avoid false negatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Receptor-Ligand Binding Assays [labome.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
- 21. youtube.com [youtube.com]
A Comparative Guide to the Influence of Dipeptides on Aragonite Crystal Growth
For researchers, scientists, and professionals in drug development, understanding and controlling the crystallization of calcium carbonate, particularly the aragonite polymorph, is of paramount importance. Aragonite's unique properties are central to biomineralization processes in diverse organisms and hold immense potential in the design of novel biomaterials and drug delivery systems. Dipeptides, the simplest protein building blocks, offer a tunable platform to modulate crystal growth. This guide provides a comprehensive comparison of the effects of various dipeptides on aragonite crystallization, supported by experimental data and mechanistic insights.
Introduction: The Significance of Controlled Aragonite Crystallization
Calcium carbonate (CaCO₃) exists in three main anhydrous crystalline polymorphs: calcite, aragonite, and vaterite. While calcite is the most thermodynamically stable, aragonite is a key biomineral, forming the intricate structures of coral skeletons and mollusk shells[1]. The ability of organisms to precisely control the polymorph, morphology, and orientation of CaCO₃ crystals is largely attributed to the presence of specific biomolecules, including proteins rich in acidic amino acids[1][2]. Dipeptides, with their well-defined chemical structures, serve as excellent model systems to deconstruct the complex interactions that govern biomineralization. By systematically varying the amino acid residues, we can elucidate the roles of charge, hydrophobicity, and steric effects in directing aragonite crystal growth.
Comparative Analysis of Dipeptide Effects on Aragonite Growth
The influence of a dipeptide on aragonite crystallization is a complex interplay of its constituent amino acids' side chains and their spatial arrangement. Here, we compare the effects of dipeptides categorized by the chemical nature of their side chains: acidic, neutral, and basic.
Acidic Dipeptides: Potent Inhibitors and Morphology Modifiers
Dipeptides containing acidic amino acids, such as aspartic acid (Asp) and glutamic acid (Glu), are the most extensively studied modulators of calcium carbonate crystallization. Their carboxyl-rich side chains are known to interact strongly with calcium ions.
A key study by Gardella et al. (2024) provides a direct comparison of the effects of L-Asp, Glycine (Gly), the dipeptide Gly-Asp, and the tetra-peptide Asp₄ on aragonite precipitation rates using a constant composition method[1][2][3]. The results demonstrated that all biomolecules containing aspartic acid inhibited aragonite precipitation, with the degree of inhibition following the order: Asp₄ > Asp ≈ Gly-Asp > Gly (which had a negligible effect)[1][3].
| Dipeptide/Amino Acid (2 mM) | Aragonite Precipitation Rate (μmol m⁻² h⁻¹) | % Inhibition (compared to control) | Biomolecule Incorporation (nmol/mg aragonite) |
| Control (No additive) | 1500 ± 100 | 0% | N/A |
| L-Aspartic Acid (Asp) | 800 ± 50 | ~47% | ~13 (Asp) |
| Glycine (Gly) | 1450 ± 80 | ~3% | ~1.3 (Gly) |
| Glycyl-L-Aspartic Acid (Gly-Asp) | 850 ± 60 | ~43% | ~14.7 (Asp), ~13.5 (Gly) |
Table 1: Comparative effects of acidic and neutral amino acids and the dipeptide Gly-Asp on aragonite precipitation rate and incorporation. Data synthesized from Gardella et al. (2024)[1][2].
Interestingly, the dipeptide Gly-Asp showed a similar level of inhibition to free Asp, suggesting that for this combination, the presence of the glycine residue did not significantly alter the inhibitory effect of the aspartic acid residue[1]. This highlights the dominant role of the carboxyl group in the interaction. The incorporation data is particularly revealing, showing a significantly higher incorporation of both Asp and Gly when delivered as a dipeptide compared to their free forms, suggesting a different mode of interaction with the growing crystal surface[1].
Neutral Dipeptides: The Subtle Influence of Size and Polarity
Dipeptides composed of neutral amino acids, such as glycine (Gly) and alanine (Ala), generally exhibit a much weaker influence on aragonite crystallization compared to their acidic counterparts. As shown in Table 1, glycine alone has a negligible effect on the aragonite precipitation rate[1].
However, the presence of a neutral amino acid in a dipeptide with an acidic one, like in Gly-Asp, can influence the incorporation of the neutral residue into the crystal lattice[1]. While the inhibitory effect is dominated by the acidic residue, the overall structure of the dipeptide plays a role in its interaction at the crystal surface.
Basic Dipeptides: Promoters of Polymorph Transition
The role of basic dipeptides, containing residues like lysine (Lys) and arginine (Arg), in aragonite crystallization is less defined in the literature, with more studies focusing on their influence on calcite and vaterite. However, some studies on lysine-rich peptides have shown a tendency to influence calcium carbonate morphology, often promoting the formation of calcite or vaterite over aragonite under certain conditions[4]. This suggests that the positively charged side chains of basic amino acids may interact differently with the nascent calcium carbonate clusters and crystal surfaces compared to the negatively charged side chains of acidic amino acids.
Mechanistic Insights: How Dipeptides Interact with Aragonite
The effects of dipeptides on aragonite crystal growth are rooted in their molecular interactions at the solid-liquid interface. These interactions can be broadly categorized into:
-
Ion Binding in Solution: Dipeptides can chelate Ca²⁺ ions in the solution, reducing the supersaturation and thus slowing down nucleation and growth. Acidic dipeptides are particularly effective at this due to their carboxyl groups.
-
Surface Binding and Growth Inhibition: Dipeptides can adsorb onto specific crystal faces of aragonite, blocking the addition of further growth units. This face-specific binding can alter the crystal morphology. For instance, binding to the fast-growing faces will promote the expression of the slower-growing faces.
-
Polymorph Stabilization: Dipeptides can influence the energy landscape of nucleation, favoring the formation of one polymorph over another.
References
- 1. Contrasting the Effects of Aspartic Acid and Glycine in Free Amino Acid and Peptide Forms on the Growth Rate, Morphology, Composition, and Structure of Synthetic Aragonites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of HPLC Methods for Amino Acid Impurity Profiling
Welcome to a comprehensive guide on validating High-Performance Liquid Chromatography (HPLC) methods for the critical task of amino acid impurity profiling. In the realm of drug development and manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a quality control checkbox; it is a fundamental pillar of patient safety.[1] Amino acids, whether as APIs themselves or as components of peptide and protein-based therapeutics, can contain process-related impurities or degradants that may impact efficacy and safety. A robustly validated analytical method is the only way to ensure these impurities are reliably detected and quantified.
This guide moves beyond a simple checklist of validation parameters. It is designed to provide you, a fellow scientist, with the rationale behind the validation process, comparing common analytical strategies and offering actionable protocols grounded in regulatory expectations and sound scientific principles. We will delve into the "why" behind each experimental choice, ensuring that the methods you develop are not only compliant but scientifically defensible.
Pillar 1: Strategic Choices in HPLC Method Development for Amino Acids
The unique physicochemical properties of amino acids—high polarity, low volatility, and lack of a strong UV chromophore for most—present distinct analytical challenges.[2][3] Unlike typical small molecules, direct analysis is often impractical. Therefore, the first critical decision in method development is the choice of derivatization and detection strategy.
Comparison of Derivatization Strategies
Derivatization is a chemical process that converts the analyte into a derivative with properties more suitable for separation and detection, such as increased hydrophobicity for better retention in reversed-phase HPLC or the addition of a chromophore or fluorophore for enhanced sensitivity.[4][5][6][7] The two primary approaches are pre-column and post-column derivatization.
| Feature | Pre-Column Derivatization | Post-Column Derivatization |
| Workflow | Derivatization occurs before injection onto the HPLC column. | Derivatization occurs after separation on the column but before the detector.[8][9] |
| Common Reagents | o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC), Dansyl Chloride.[10] | Ninhydrin, OPA.[7][11] |
| Advantages | - Higher sensitivity (especially with fluorescence).- Simpler hardware requirements.- Lower reagent consumption.- Faster analysis times are possible.[10] | - Highly robust and reproducible method.- Separation is based on the native amino acid, not the derivative.- Less prone to interference from reagent artifacts.[9] |
| Disadvantages | - Derivative stability can be a concern.- Potential for multiple derivative products.- Reagent peaks may interfere with early-eluting analytes.[8] | - Requires a post-column reaction pump and reactor, adding complexity and cost.- Potential for band broadening, reducing chromatographic efficiency. |
| Best Suited For | High-throughput screening, applications where maximum sensitivity is required. | Regulated QC environments where robustness and reproducibility are paramount (often considered a reference method).[7] |
The choice between these methods is a balance of performance needs and practical constraints. For impurity profiling, the robustness of post-column derivatization is often favored, though a well-validated pre-column method can also be suitable.
Diagram: Comparison of Derivatization Workflows
Caption: High-level workflow comparison of pre-column versus post-column derivatization in HPLC.
Pillar 2: The Core Validation Parameters: A Causality-Driven Approach
Method validation is a systematic process that demonstrates an analytical procedure is fit for its intended purpose.[12][13] The validation parameters, as outlined in the ICH Q2(R1) guideline, are interconnected.[14][15][16] We will explore them in a logical sequence that builds a foundation of trust in the method's performance.
Diagram: The Logical Flow of HPLC Method Validation
Caption: Logical workflow for validating an analytical method, starting from specificity.
Specificity (Selectivity)
Why it's first: Specificity is the bedrock of any impurity method. It is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradants, or matrix components.[17] If you cannot prove that the peak for your impurity of interest is unique and free from interference, any quantitative data you generate is meaningless.
Experimental Protocol: Specificity & Forced Degradation
-
Analyte Identification:
-
Inject a standard of the main amino acid API and each known impurity individually to establish their retention times.
-
-
Blank & Placebo Analysis:
-
Inject the mobile phase (blank) and a placebo (all formulation components except the API) to ensure no interfering peaks are present at the retention times of the API or its impurities.
-
-
Resolution Check:
-
Forced Degradation (Stress Testing):
-
Objective: To intentionally degrade the API to demonstrate that the resulting degradation products do not interfere with the quantification of existing impurities and to prove the method is "stability-indicating."
-
Conditions: Expose the API to a range of stress conditions. Common conditions include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours.
-
Photolytic: Expose to UV/Vis light as per ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples. The goal is to achieve 5-20% degradation of the main peak.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity for the API and all impurity peaks in both stressed and unstressed samples. This helps confirm that a chromatographic peak represents a single component.
-
Linearity and Range
The Causality: Once specificity is confirmed, you can trust the peak response. Linearity demonstrates that this response is directly proportional to the concentration of the impurity over a specified range.[21][22][23] This proportional relationship is what allows for accurate quantification.
Experimental Protocol: Linearity and Range Assessment
-
Preparation of Standards:
-
Prepare a stock solution of the impurity standard.
-
Create a series of at least five dilutions from the stock solution. For an impurity method, the range should, at a minimum, span from the Limit of Quantitation (LOQ) to 120% of the specification limit for that impurity.[24] A typical range might be LOQ, 50%, 80%, 100%, 120%, and 150% of the specification limit.[25]
-
-
Analysis:
-
Inject each concentration level in triplicate.
-
-
Data Evaluation:
-
Plot a graph of the mean peak area (y-axis) versus concentration (x-axis).
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²) or coefficient of determination (R²).
-
-
Acceptance Criteria:
-
Correlation Coefficient (r²): Typically ≥ 0.995.[25] A high value indicates a strong linear relationship.
-
Y-intercept: Should be close to zero, indicating minimal bias at the low end of the range.
-
Visual Inspection: The data points should not show any significant deviation from the fitted line.
-
Accuracy (Trueness)
The Causality: Accuracy demonstrates the closeness of the results obtained by the method to the true value.[13] It is typically assessed via recovery studies. Having established a linear response, accuracy testing confirms that the method can "find" a known amount of impurity that has been added (spiked) into a sample matrix, proving the method is free from significant systematic error.
Experimental Protocol: Accuracy by Recovery
-
Sample Preparation:
-
Spike a sample matrix (e.g., a solution of the pure API) with the impurity standard at a minimum of three concentration levels across the range (e.g., 50%, 100%, and 150% of the specification limit).
-
-
Analysis:
-
Prepare three replicate samples at each concentration level (for a total of nine determinations).[16]
-
Analyze the samples against a calibration curve.
-
-
Calculation:
-
Calculate the percentage recovery at each level using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100
-
-
Acceptance Criteria:
-
The mean percent recovery should be within a pre-defined range, typically 80-120% for impurity analysis, but this can vary based on the impurity level.
-
Precision
The Causality: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[26] It demonstrates the method's consistency and is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[13]
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment. This assesses the expected day-to-day variability of the method.
Experimental Protocol: Precision Assessment
-
Repeatability:
-
Prepare six individual test samples of the API spiked with the impurity at 100% of the specification limit.
-
Alternatively, use three replicates at three concentrations (low, medium, high) for a total of nine determinations.[16]
-
Analyze all samples on the same day, with the same analyst, on the same instrument.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or using a different HPLC system.
-
-
Data Evaluation:
-
Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set of measurements.
-
-
Acceptance Criteria:
-
The %RSD for impurity quantification is typically stricter than for the main assay. Acceptance criteria are often set at ≤10% or ≤15%, depending on the concentration of the impurity.[27]
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
The Causality: The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[25] The LOD is the lowest amount that can be detected but not necessarily quantitated. For an impurity method, the LOQ is critical because you must be confident that your method is sensitive enough to accurately measure impurities at or below their specification limits.
Experimental Protocol: LOQ & LOD Determination
-
Method 1: Based on Signal-to-Noise Ratio (S/N):
-
LOD: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1.[25]
-
LOQ: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.[25]
-
This is typically done by injecting a series of dilute solutions of the impurity and measuring the S/N ratio using the instrument's software.
-
-
Method 2: Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
-
Confirmation:
-
The determined LOQ concentration must be verified by preparing and injecting samples at this concentration and demonstrating that the precision and accuracy are acceptable. For precision at the LOQ, the %RSD should generally be ≤10%.[27]
-
Robustness
The Causality: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[17][25] This study is crucial because it indicates the method's reliability during normal usage in a QC environment where minor fluctuations are inevitable.
Experimental Protocol: Robustness Study
-
Identify Critical Parameters:
-
Select parameters that could potentially affect the results, such as:
-
Mobile phase pH (e.g., ± 0.2 units).
-
Mobile phase organic composition (e.g., ± 2%).
-
Column temperature (e.g., ± 5°C).
-
Flow rate (e.g., ± 10%).
-
Different column lots or manufacturers.
-
-
-
Experimental Design:
-
Use a one-factor-at-a-time (OFAT) approach or a Design of Experiments (DoE) approach to test the effect of these variations.
-
Analyze a system suitability solution or a spiked sample under each modified condition.
-
-
Data Evaluation:
-
Evaluate the impact on key system suitability parameters (e.g., resolution, tailing factor) and the quantitative results.
-
-
Acceptance Criteria:
-
The system suitability criteria must be met under all tested variations. The quantitative results should not deviate significantly from the results under normal conditions.
-
Summary of Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria for Impurity Method |
| Specificity | To ensure the signal is unique to the analyte. | No interference at the retention time of impurities; peak purity index > 0.99. |
| Linearity | To demonstrate a proportional response to concentration. | Correlation Coefficient (r²) ≥ 0.995.[25] |
| Range | The interval of reliable quantification. | From LOQ to 120% of the specification limit.[22] |
| Accuracy | To demonstrate the correctness of the result. | Mean recovery typically within 80-120%. |
| Precision (Repeatability & Intermediate) | To demonstrate the consistency and reproducibility of the result. | %RSD ≤ 10-15% depending on concentration. |
| Limit of Quantitation (LOQ) | The lowest level for reliable quantification. | S/N ratio ≥ 10; precision at LOQ should be acceptable.[25] |
| Limit of Detection (LOD) | The lowest level for reliable detection. | S/N ratio ≥ 3. |
| Robustness | To demonstrate resilience to small method variations. | System suitability parameters must pass under all conditions. |
Conclusion
The validation of an HPLC method for amino acid impurity profiling is a rigorous, multi-faceted process that forms the cornerstone of quality control in pharmaceutical development. It is a systematic journey that builds a comprehensive data package to prove that a method is reliable, accurate, and fit for its intended purpose. By understanding the causality behind each validation parameter—from establishing specificity as a foundation to confirming robustness as a measure of real-world reliability—scientists can develop methods that not only meet global regulatory expectations set by bodies like the ICH and FDA but also provide unwavering confidence in the quality and safety of the final drug product.[28][29][30]
References
- 1. Applications of Amino Acid Analysis in Pharmaceutical Research - Creative Proteomics [creative-proteomics.com]
- 2. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fortis-technologies.com [fortis-technologies.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. myfoodresearch.com [myfoodresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. actascientific.com [actascientific.com]
- 8. actascientific.com [actascientific.com]
- 9. Post-column labeling techniques in amino acid analysis by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. shimadzu.com [shimadzu.com]
- 11. njlabs.com [njlabs.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. fda.gov [fda.gov]
- 16. database.ich.org [database.ich.org]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. usp.org [usp.org]
- 19. <621> CHROMATOGRAPHY [drugfuture.com]
- 20. agilent.com [agilent.com]
- 21. industrialpharmacist.com [industrialpharmacist.com]
- 22. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 23. What is linearity? [mpl.loesungsfabrik.de]
- 24. pharmaguru.co [pharmaguru.co]
- 25. altabrisagroup.com [altabrisagroup.com]
- 26. mastelf.com [mastelf.com]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. fda.gov [fda.gov]
- 29. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 30. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
The Subtle Shift with Major Consequences: A Comparative Guide to the Biological Activity of Aspartic and Isoaspartic Acid Peptides
For Researchers, Scientists, and Drug Development Professionals
In the world of peptide and protein therapeutics, the devil is often in the details. A seemingly minor alteration at the molecular level can have profound implications for a drug's efficacy, stability, and safety. One such critical modification is the isomerization of aspartic acid (Asp) to isoaspartic acid (isoAsp). This guide provides an in-depth comparison of the biological activities of peptides containing these two isomers, supported by experimental data and methodologies, to equip researchers with the knowledge to navigate the challenges posed by this common post-translational modification.
The Genesis of a Problem: Formation and Structural Divergence
Aspartic acid and its isomer, isoaspartic acid, are identical in mass, making their differentiation a significant analytical challenge.[1] The formation of isoAsp is a non-enzymatic process that occurs spontaneously in proteins.[2] It arises from either the deamidation of asparagine (Asn) or the isomerization of aspartic acid itself, both proceeding through a common succinimide intermediate.[1][3] Hydrolysis of this intermediate ring structure results in a mixture of both aspartic and isoaspartic acid residues, with isoAsp typically being the predominant product.[4][5]
The key structural difference lies in the peptide backbone. In a native peptide chain, amino acids are linked via α-peptide bonds. The formation of isoaspartic acid, however, introduces an extra methylene group into the backbone, creating a β-peptide linkage.[1][3] This seemingly small change creates a "kink" in the peptide chain, altering the local conformation and potentially impacting the protein's overall three-dimensional structure.[1]
Caption: Structural difference between Aspartic and Isoaspartic Acid residues in a peptide chain.
A Tale of Two Activities: Impact on Biological Function
The conformational changes induced by isoAsp formation can have a cascade of effects on a peptide's biological activity. These consequences are particularly pronounced when the modification occurs within a functionally critical region, such as the complementarity-determining regions (CDRs) of a monoclonal antibody.[2][6]
Altered Receptor Binding and Loss of Potency
A primary consequence of isoAsp formation is the reduction or complete loss of biological potency due to diminished receptor binding affinity.[2][7] The structural "kink" can disrupt the precise three-dimensional arrangement of amino acid residues required for optimal interaction with a target receptor.
For instance, studies on therapeutic antibodies have demonstrated that the conversion of Asp to isoAsp in the CDRs can significantly decrease receptor binding and, consequently, the efficacy of the drug.[2][8] In one case, the isomerization of an aspartate residue in the CDR of a monoclonal antibody led to a substantial decrease in its binding affinity.[8] Another study on the monoclonal antibody crizanlizumab found that the succinimide intermediate, a precursor to isoAsp, exhibited a loss in target binding and biological activity.[7] Interestingly, upon hydrolysis of the succinimide to the isoaspartic acid form under physiological conditions, the biological activity was recovered.[7] This highlights the dynamic nature of this modification and its pH-dependent effects on potency.
| Modification | Impact on Receptor Binding | Reported Potency Change | Reference |
| Asp to isoAsp in mAb CDR | Decreased | 53% reduction in potency for the isoAsp-containing fraction | [2] |
| Succinimide intermediate in mAb CDR | Decreased | Significant loss of potency | [7] |
| isoAsp in mAb CDR (post-succinimide hydrolysis) | Recovered | Full recovery of biological activity | [7] |
Changes in Proteolytic Stability
The introduction of a β-peptide bond can also alter a peptide's susceptibility to proteolytic degradation. The altered conformation may either mask or expose cleavage sites for proteases. For example, the endoprotease Asp-N selectively cleaves peptide bonds N-terminal to aspartic acid residues but not isoaspartic acid residues.[1][9] This property is often exploited in analytical methods to differentiate between the two isomers. Conversely, isoaspartic acid formation can sometimes render a protein more susceptible to degradation by other enzymes.[4]
The Immune System's Watchful Eye: Isoaspartic Acid and Immunogenicity
A critical concern for any therapeutic protein is its potential to elicit an immune response. The formation of isoaspartic acid, a "non-natural" amino acid residue, can be a significant trigger for immunogenicity.[10][11][12]
The immune system is trained to recognize and tolerate "self" proteins. However, post-translational modifications like isoAsp formation can create novel epitopes that the immune system perceives as foreign. This can lead to the activation of T-cells and the production of anti-drug antibodies (ADAs), which can neutralize the therapeutic effect of the drug and potentially cause adverse immune reactions.[13]
Experimental evidence suggests that the presence of isoaspartyl residues can alter the way a protein is processed and presented to the immune system. A study using pigeon cytochrome c showed that the isoaspartyl-containing form of the protein was digested differently by cathepsin D, an antigen-processing enzyme, leading to the presentation of cryptic self-peptides and a greater proliferative response from T-cells.[13][14] This highlights the potential for isoAsp to break immune tolerance.[13]
Caption: Impact of isoAsp formation on antigen presentation and immune response.
Analytical Strategies for Differentiation and Quantification
Given the significant biological consequences of isoAsp formation, robust analytical methods are essential for its detection and quantification in therapeutic peptides and proteins.
Chromatographic and Mass Spectrometric Techniques
The most commonly employed method for analyzing isoAsp is reversed-phase liquid chromatography (RPLC) coupled with mass spectrometry (MS).[1] Peptides containing isoAsp often elute earlier than their native counterparts under typical RPLC conditions.[2]
Mass spectrometry plays a crucial role in confirming the presence and location of isoAsp. While isoAsp and Asp have identical masses, specialized fragmentation techniques can differentiate them. Electron transfer dissociation (ETD) and electron capture dissociation (ECD) are particularly powerful, as they can generate unique reporter ions (c+57 and z-57) that are characteristic of isoAsp.[1][15]
Enzymatic Digestion for Selective Identification
Enzymatic methods provide an orthogonal approach for isoAsp identification. As mentioned earlier, the endoprotease Asp-N selectively cleaves at the N-terminal side of aspartic acid but not isoaspartic acid.[1][9] By comparing the peptide maps of a sample before and after Asp-N digestion, researchers can identify peptides containing isoAsp residues, which will remain intact.
Experimental Protocol: Peptide Mapping with Asp-N Digestion for IsoAsp Identification
Objective: To identify and relatively quantify isoaspartic acid-containing peptides in a protein sample.
Materials:
-
Protein sample
-
Denaturation buffer (e.g., 6 M Guanidine HCl, 100 mM Tris, pH 8.0)
-
Reducing agent (e.g., 10 mM Dithiothreitol)
-
Alkylating agent (e.g., 55 mM Iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
Asp-N (sequencing grade)
-
Quenching solution (e.g., 5% formic acid)
-
RPLC-MS/MS system
Procedure:
-
Reduction and Alkylation:
-
Denature the protein sample in denaturation buffer.
-
Reduce disulfide bonds by adding the reducing agent and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding the alkylating agent and incubating in the dark at room temperature for 30 minutes.
-
-
Initial Tryptic Digestion:
-
Dilute the sample to reduce the denaturant concentration.
-
Add trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:50 w/w).
-
Incubate at 37°C for 4-16 hours.
-
-
Asp-N Digestion (in parallel):
-
Take an aliquot of the tryptically digested sample.
-
Add Asp-N at an appropriate enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubate at 37°C for 4 hours.
-
-
Sample Quenching and Analysis:
-
Quench both the trypsin-only and the trypsin + Asp-N digests by adding the quenching solution.
-
Analyze both samples by RPLC-MS/MS.
-
-
Data Analysis:
-
Compare the peptide maps from the two digests.
-
Peptides present in the trypsin-only digest but absent or significantly reduced in the trypsin + Asp-N digest contain aspartic acid at the Asp-N cleavage site.
-
Peptides that remain unchanged in both digests and contain a potential isoAsp site are candidates for containing isoaspartic acid.
-
Confirm the presence of isoAsp in these candidate peptides using ETD or ECD fragmentation.
-
The Body's Defense: Enzymatic Repair of Isoaspartic Acid
Nature has evolved a mechanism to counteract the detrimental effects of isoAsp formation. The enzyme L-isoaspartyl methyltransferase (PIMT) plays a crucial role in protein repair by recognizing and initiating the conversion of L-isoaspartyl residues back to normal L-aspartyl residues.[3][16] PIMT catalyzes the methylation of the isoaspartyl side-chain carboxyl group, which then spontaneously converts back to the succinimide intermediate.[3][17] This intermediate can then hydrolyze to form either the original aspartic acid or the isoaspartic acid, providing another chance for repair in subsequent cycles. PIMT-deficient mice have been shown to accumulate L-isoaspartate in the brain and exhibit neurodegenerative changes, highlighting the importance of this repair mechanism.[18]
Conclusion
The isomerization of aspartic acid to isoaspartic acid is a critical post-translational modification that can significantly impact the biological activity, stability, and immunogenicity of therapeutic peptides and proteins. For researchers and drug developers, a thorough understanding of the mechanisms of isoAsp formation, its diverse biological consequences, and the analytical tools for its detection is paramount. By carefully monitoring and controlling for this modification, it is possible to develop safer and more effective protein-based therapies.
References
- 1. Analysis of Isoaspartic Acid by Selective Proteolysis with Asp-N and Electron Transfer Dissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoaspartate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Differentiating N-terminal aspartic and isoaspartic acid residues in peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Distinguishing aspartic and isoaspartic acids in peptides by several mass spectrometric fragmentation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. researchgate.net [researchgate.net]
- 12. fda.gov [fda.gov]
- 13. Altered immunogenicity of isoaspartate containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. Biological significance of isoaspartate and its repair system - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Gly-Asp Dipeptide and Tetra-Aspartic Acid (Asp4) for Researchers and Drug Development Professionals
In the landscape of peptide-based therapeutics and drug delivery systems, the rational selection of molecular scaffolds is paramount to achieving desired biological outcomes. This guide provides an in-depth, objective comparison of the Gly-Asp dipeptide and tetra-aspartic acid (Asp4), two molecules with shared constituent amino acids but divergent physicochemical and potential biological properties. By examining their characteristics from a first-principles perspective and integrating available experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed for informed experimental design and application.
Introduction: The Significance of Short Acidic Peptides in Biomedical Research
Short peptides, particularly those containing acidic residues like aspartic acid, are of significant interest in biomedical applications. Their inherent biocompatibility, biodegradability, and the presence of functional carboxyl groups make them attractive candidates for a range of uses, from drug delivery to influencing cellular processes.[1] The choice between a simple dipeptide like Gly-Asp and a homo-oligomer like Asp4 can have profound implications for a system's behavior, influencing properties such as solubility, charge density, chelating ability, and interaction with biological membranes and proteins. This guide will dissect these differences to provide a clear comparative framework.
Physicochemical Properties: A Tale of Two Molecules
The fundamental differences between Gly-Asp and Asp4 arise from their distinct molecular architectures. These differences are summarized in the table below and elaborated upon in the subsequent sections.
| Property | Gly-Asp Dipeptide | Tetra-Aspartic Acid (Asp4) | Rationale and Implications |
| Molecular Weight | 190.15 g/mol [2] | ~464.35 g/mol | Asp4 has a significantly larger molecular size, which can influence its diffusion, cellular uptake mechanisms, and pharmacokinetic profile. |
| Charge at Physiological pH (~7.4) | Predominantly -2 | Predominantly -5 | Asp4 possesses a much higher negative charge density. This has major implications for its solubility, ionic interactions, and ability to chelate multivalent cations. |
| Flexibility | High | More constrained | The longer peptide backbone of Asp4 introduces more conformational constraints compared to the highly flexible Gly-Asp dipeptide. |
| Chelating Potential | Moderate | High | The multiple carboxyl groups of Asp4 allow for more effective chelation of metal ions like Ca²⁺, which can be crucial in applications like biomineralization or modulating ion-dependent cellular processes.[3] |
| Hydrophilicity | High | Very High | The increased number of carboxyl groups in Asp4 enhances its hydrophilicity, impacting its interaction with biological membranes and protein surfaces. |
Comparative Analysis of Biological Effects: Extrapolations and Experimental Insights
Direct comparative studies on the biological effects of Gly-Asp and Asp4 are limited. However, by combining findings from related research areas, we can construct a logical comparison of their likely behaviors in key biological contexts.
Cellular Uptake and Cytotoxicity
The mechanism by which a peptide enters a cell is critical for its efficacy as a therapeutic or delivery vehicle. The size and charge of Gly-Asp and Asp4 suggest they may utilize different uptake pathways.
-
Gly-Asp Dipeptide: Small dipeptides are often transported into cells via specific peptide transporters, such as the PEPT1 transporter, which is expressed in the intestine and other tissues.[4] This suggests a potential for active, carrier-mediated uptake. Alternatively, its small size may permit limited passive diffusion or fluid-phase endocytosis. The cytotoxicity of Gly-Asp is expected to be low, as it is composed of naturally occurring amino acids.
-
Tetra-Aspartic Acid (Asp4): The higher molecular weight and strong negative charge of Asp4 make it less likely to be a substrate for peptide transporters. Its uptake is more likely to occur through endocytic pathways, such as macropinocytosis, which is a common route for larger, charged molecules.[5][6] The high negative charge may lead to electrostatic repulsion from the negatively charged cell membrane, potentially resulting in lower uptake efficiency compared to cationic or neutral peptides. However, poly(aspartic acid) polymers are generally considered biocompatible and non-toxic, suggesting that Asp4 would also have a favorable safety profile.[7][8]
Influence on Biomineralization
One area where Gly-Asp and Asp4 have been directly compared is in the context of calcium carbonate (aragonite) precipitation, a model for biomineralization.
A study on the effects of these peptides on aragonite growth revealed that:
-
Both Gly-Asp and Asp4 inhibit aragonite precipitation, while glycine alone has no significant effect.[3]
-
At comparable concentrations, Asp4 is a more potent inhibitor of aragonite precipitation than Gly-Asp.[3]
-
The incorporation of the peptides into the aragonite crystal lattice creates disorder, with Asp4 inducing more disorder than Gly-Asp.[3]
These findings highlight the significance of the number of aspartic acid residues in modulating interactions with mineral surfaces. The higher charge density of Asp4 likely allows for more effective binding to calcium ions and crystal growth sites, leading to greater inhibition.
Potential Signaling Effects
While specific signaling pathways activated by Gly-Asp or Asp4 are not well-defined, we can infer potential interactions based on related molecules.
-
Gly-Asp and RGD Peptides: The Asp-Gly sequence is the reverse of the well-known Arg-Gly-Asp (RGD) motif, which is a critical recognition site for integrin receptors.[9] While Gly-Asp itself is not expected to bind integrins with high affinity, its presence could potentially modulate RGD-integrin interactions. Some RGD-containing peptides have been shown to influence signaling pathways involving soluble guanylate cyclase (sGC) and cGMP.[10] It is conceivable, though not demonstrated, that Gly-Asp could have subtle effects on related pathways.
-
Asp4 and Polyanionic Molecules: The highly anionic nature of Asp4 is a key feature. Polyanionic molecules can interact with cell surface receptors and growth factors, thereby modulating signaling. For instance, heparin, a highly sulfated glycosaminoglycan, is known to modulate the activity of various growth factors. It is plausible that Asp4 could have similar, albeit weaker, effects by interacting with positively charged domains on cell surface proteins. D-aspartate has been shown to act as a signaling molecule in the nervous and endocrine systems, suggesting that aspartate-containing molecules can have direct signaling roles.[11][12]
Experimental Protocols for Comparative Evaluation
To empirically determine the differential effects of Gly-Asp and Asp4, a series of well-established in vitro assays can be employed. The following protocols provide a framework for such a comparative study.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa, HEK293, or a cell line relevant to the research context) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Peptide Treatment: Prepare stock solutions of Gly-Asp and Asp4 in a suitable buffer (e.g., sterile PBS or cell culture medium). Dilute the peptides to a range of final concentrations (e.g., 1 µM to 1 mM) in serum-free or low-serum medium. Remove the old medium from the cells and add 100 µL of the peptide-containing medium to each well. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells with the peptides for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of untreated control cells.
For more details, refer to established MTT assay protocols.[3][13]
Cellular Uptake Analysis (Fluorescence-Based Assay)
This method quantifies the amount of peptide taken up by cells.
Protocol:
-
Peptide Labeling: Synthesize or procure Gly-Asp and Asp4 labeled with a fluorescent dye (e.g., FITC, TMR, or Cy5).
-
Cell Seeding: Seed cells in a 24-well plate at a density of 40,000-50,000 cells per well and incubate for 24 hours.
-
Peptide Incubation: Replace the medium with fresh medium containing the fluorescently labeled peptides at a defined concentration (e.g., 10 µM).
-
Uptake Period: Incubate the cells for various time points (e.g., 1, 4, and 24 hours) at 37°C. To distinguish between active transport and passive diffusion/binding, a parallel experiment can be run at 4°C.
-
Washing: Remove the peptide-containing medium and wash the cells three times with ice-cold PBS to remove any non-internalized peptide.
-
Cell Lysis: Add a cell lysis buffer (e.g., RIPA buffer) to each well and incubate on ice to lyse the cells.
-
Fluorescence Quantification: Transfer the cell lysates to a black 96-well plate and measure the fluorescence intensity using a spectrofluorometer with appropriate excitation and emission wavelengths for the chosen dye.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford protein assay.
-
Data Normalization: Normalize the fluorescence intensity to the total protein concentration to account for any differences in cell number. Express the results as relative fluorescence units per milligram of protein.
Further details on cellular uptake assays can be found in the literature.[1][7]
Analysis of Signaling Pathway Activation (Western Blotting for Phosphorylated Proteins)
Western blotting can be used to detect changes in the phosphorylation state of key signaling proteins, indicating the activation or inhibition of specific pathways.
Protocol:
-
Cell Treatment: Grow cells to 70-80% confluency and then serum-starve for 12-24 hours to reduce basal signaling activity. Treat the cells with Gly-Asp or Asp4 at various concentrations and for different time points (e.g., 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution of 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of a target protein (e.g., anti-phospho-ERK, anti-phospho-Akt). In parallel, probe a separate blot with an antibody against the total protein to serve as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
For comprehensive guidance on Western blotting for phosphorylated proteins, refer to established protocols.[14][15]
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Figure 1: Putative cellular uptake mechanisms for Gly-Asp and Asp4.
Figure 2: Workflow for the MTT cell viability assay.
Conclusion and Future Directions
The Gly-Asp dipeptide and tetra-aspartic acid (Asp4) represent two ends of a spectrum for short, acidic peptides. Gly-Asp is a small, flexible molecule with moderate charge, likely to be handled by specific cellular transport mechanisms. In contrast, Asp4 is a larger, more rigid oligomer with a high negative charge density, predisposing it to different modes of interaction with biological systems, particularly through endocytosis and strong ionic interactions.
While direct comparative data on their biological effects in drug development contexts are scarce, the principles outlined in this guide, combined with the provided experimental protocols, offer a robust framework for their systematic evaluation. Future research should focus on direct, head-to-head comparisons of their cellular uptake kinetics, cytotoxicity profiles, and their ability to modulate specific signaling pathways. Such studies will be invaluable in unlocking the full potential of these and other short acidic peptides in the development of novel therapeutics and drug delivery platforms.
References
- 1. Self-assembled short peptides: Recent advances and strategies for potential pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insight into Cellular Uptake and Intracellular Trafficking of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajouronline.com [ajouronline.com]
- 8. Poly(aspartic acid) in Biomedical Applications: From Polymerization, Modification, Properties, Degradation, and Biocompatibility to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. molbiolcell.org [molbiolcell.org]
- 10. Length Effects in Antimicrobial Peptides of the (RW)n Series - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genetic code - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Polyaspartic acid - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Comparative Guide to Confirming the Purity of Synthetic Glycyl-dl-aspartic Acid
For researchers, scientists, and professionals in drug development, the purity of a synthetic peptide is not a mere quality metric; it is the bedrock of experimental reproducibility and therapeutic safety. The dipeptide Glycyl-dl-aspartic acid, while structurally simple, presents a unique analytical challenge due to the presence of a stereocenter in the aspartic acid residue. This guide provides an in-depth, objective comparison of the essential analytical techniques required to comprehensively confirm the identity, purity, and stereochemical integrity of this peptide. We will move beyond procedural lists to explain the causality behind methodological choices, ensuring each protocol is a self-validating system grounded in authoritative standards.
The Imperative of Purity: What Are We Looking For?
Before delving into the analytical techniques, it is crucial to define the potential impurities in a synthetic this compound preparation. The quality of a peptide is not defined solely by the percentage of the target molecule but by the absence or acceptable limit of various impurities.[1][2] Solid-phase peptide synthesis (SPPS), while efficient, can introduce process-related impurities.[3][4]
Potential impurities include:
-
Diastereomers: The synthesis utilizes dl-aspartic acid, resulting in two diastereomers: Glycyl-D-aspartic acid and Glycyl-L-aspartic acid. These must be separated and quantified.
-
Deletion/Truncated Sequences: In this case, unreacted glycine or aspartic acid.
-
Incompletely Deprotected Sequences: Residual protecting groups on the amino or carboxyl termini.[5]
-
Side-Reaction Products: Modifications that can occur during synthesis or cleavage from the resin.[5]
-
Non-Peptidic Impurities: Residual solvents, reagents (like trifluoroacetic acid from cleavage), and water content.[5][6]
A multi-pronged analytical approach is therefore not optional, but essential for a complete purity profile.
Orthogonal Methods for Comprehensive Purity Assessment
A robust purity assessment relies on orthogonal methods—techniques that measure different physicochemical properties of the molecule. For this compound, we will compare four primary techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Chiral High-Performance Liquid Chromatography (Chiral HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Reversed-Phase HPLC (RP-HPLC): The Workhorse for Purity Quantification
RP-HPLC is the cornerstone of peptide purity analysis, separating molecules based on their hydrophobicity.[4][6][7] The percentage purity reported on most commercial data sheets is derived from the relative peak area in an RP-HPLC chromatogram, typically detected by UV absorbance at 210-220 nm where the peptide bond absorbs.[4][6]
Causality of Method Choice: We use RP-HPLC as the primary screen because of its high resolution, reproducibility, and ability to quantify the target peptide relative to most process-related impurities. A gradient elution (gradually increasing the organic solvent concentration) is employed to ensure that both early-eluting (hydrophilic) and late-eluting (hydrophobic) impurities are resolved from the main peak.
-
System Preparation: An HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size). A high-efficiency column is crucial for resolving closely related impurities.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent to improve peak shape.[8]
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Gradient Elution: A typical gradient might be 5% to 60% Mobile Phase B over 20-30 minutes. This slow gradient is necessary to resolve impurities with similar hydrophobicity.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 1 mg/mL.
-
Injection Volume: 10-20 µL.
-
Analysis: The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Limitations: Standard RP-HPLC will likely not separate the Gly-D-Asp and Gly-L-Asp diastereomers, as they often have very similar hydrophobicity.[8] It also does not confirm the identity (mass) of the peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS): Identity Confirmation and Impurity Identification
LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry, providing mass-to-charge (m/z) information for each eluting peak.[9][10] This is the definitive method for confirming the molecular weight of the target peptide and identifying unknown impurities.
Causality of Method Choice: While RP-HPLC quantifies purity, it operates on retention time alone. LC-MS validates that the main peak has the correct molecular weight for this compound (Expected MW: 190.15 g/mol ). It also provides the molecular weights of impurity peaks, allowing for their structural inference (e.g., identifying a peak as residual glycine or an incompletely deprotected peptide).[3] High-resolution mass spectrometry (HRMS) is particularly powerful for obtaining accurate mass data to determine elemental composition.
This workflow builds directly upon the RP-HPLC method.
-
System: An LC-MS system, typically with an Electrospray Ionization (ESI) source, which is well-suited for peptides.
-
LC Method: Use the same column and a similar gradient as the RP-HPLC method. However, TFA can suppress ionization in MS. It is often replaced with 0.1% formic acid in the mobile phases for better MS sensitivity.
-
MS Parameters (Positive Ion Mode):
-
Scan Range: m/z 100 – 1000.
-
Expected Ion: For Glycyl-aspartic acid, the primary ion will be the protonated molecule [M+H]⁺ at m/z 191.06.
-
Data Acquisition: Acquire data in full scan mode to see all ions present.
-
-
Analysis:
-
Extract the ion chromatogram for m/z 191.06 to confirm it corresponds to the main peak from the UV trace.
-
Examine the mass spectra of the smaller impurity peaks to identify their molecular weights and hypothesize their structures.
-
Caption: Workflow for peptide identity confirmation using LC-MS.
Chiral HPLC: Resolving the Diastereomers
The presence of a stereocenter necessitates a chiral separation method to determine the ratio of Gly-D-Asp to Gly-L-Asp. This is a critical quality attribute, as different stereoisomers can have vastly different biological activities.[11][12] Direct separation using a Chiral Stationary Phase (CSP) is the most common and efficient approach.[11][13]
Causality of Method Choice: A CSP contains a chiral selector that transiently and stereoselectively interacts with the enantiomers or diastereomers in the sample. This differential interaction causes one stereoisomer to be retained longer on the column than the other, resulting in their separation. Zwitterionic ion-exchange columns have shown particular promise for separating small peptides and amino acids without derivatization.[13]
-
System: Standard HPLC system with UV detector.
-
Column: A zwitterionic chiral stationary phase (e.g., CHIRALPAK ZWIX(+)). The choice of CSP is critical and may require screening.
-
Mobile Phase: Typically a polar organic mobile phase, such as Methanol/Acetonitrile/Water mixtures with acidic and basic additives (e.g., TFA and diethylamine) to control ionization. The exact composition must be optimized for the specific column and analytes.
-
Flow Rate: Typically lower than RP-HPLC, e.g., 0.5-1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Sample Preparation: Dissolve the peptide in the mobile phase at 1 mg/mL.
-
Analysis: The ratio of the two diastereomers is determined by their respective peak areas. For a true "dl" starting material, a 50:50 ratio is expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation
NMR is the most powerful technique for absolute structural elucidation at the atomic level.[14][15] While HPLC and MS can identify purity and mass, only NMR can definitively confirm the covalent bond structure and amino acid composition without relying on a reference standard of the same sequence.
Causality of Method Choice: For a dipeptide, a simple one-dimensional (1D) ¹H NMR spectrum can provide a unique fingerprint, confirming the presence of both glycine and aspartic acid residues. Two-dimensional (2D) experiments like COSY (Correlation Spectroscopy) can be used to confirm through-bond proton connectivities within each residue, leaving no ambiguity about the structure.[14][16]
-
Sample Preparation: Dissolve ~5 mg of the peptide in 0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). The sample must be free of particulate matter.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1D ¹H Spectrum: Acquire a standard proton spectrum. This will show distinct signals for the glycine α-protons, the aspartic acid α- and β-protons, and the amide protons (if in a non-exchanging solvent like DMSO-d₆).
-
2D COSY Spectrum: This experiment reveals which protons are coupled to each other. For example, it will show a correlation between the α-proton and β-protons of the aspartic acid residue, confirming the spin system.
-
Data Interpretation: Compare the observed chemical shifts and coupling patterns to known values for glycine and aspartic acid residues to confirm the structure. The integration of signals can also be used for quantitative analysis of major impurities if their signals are resolved.[15]
Caption: A multi-technique workflow for full characterization.
Comparison of Analytical Methods
| Technique | Primary Purpose | Information Provided | Strengths | Weaknesses |
| RP-HPLC-UV | Quantify purity | Relative percentage of main peak vs. impurities | High precision, robust, widely available | Cannot confirm identity; may not separate stereoisomers[8] |
| LC-MS | Confirm identity | Molecular weight of all separated components | High specificity, identifies unknown impurities[3][10] | Ionization can be complex; less quantitative than UV |
| Chiral HPLC | Quantify stereoisomers | Ratio of diastereomers (Gly-D-Asp vs. Gly-L-Asp) | Essential for stereochemical purity assessment[11] | Requires specialized columns and method development |
| NMR Spectroscopy | Unambiguous structure elucidation | Covalent bond structure, atomic connectivity | Definitive structural proof without a reference standard[14][15] | Lower sensitivity, requires more sample, complex data analysis |
Conclusion: An Integrated and Self-Validating Approach
Confirming the purity of synthetic this compound is a multi-faceted task that cannot be accomplished with a single analytical technique. This guide has demonstrated that a combination of orthogonal methods—RP-HPLC, LC-MS, Chiral HPLC, and NMR—is required for a complete and trustworthy assessment. By understanding the causality behind each method and implementing robust, self-validating protocols, researchers can ensure the quality of their materials, the integrity of their data, and the safety of their potential therapeutics. The validation of these analytical procedures should be performed in accordance with established guidelines, such as ICH Q2(R1), to ensure they are suitable for their intended purpose.[17][18][19]
References
- 1. Impurity profiling quality control testing of synthetic peptides using liquid chromatography-photodiode array-fluorescence and liquid chromatography-electrospray ionization-mass spectrometry: the obestatin case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. lcms.cz [lcms.cz]
- 4. almacgroup.com [almacgroup.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. Peptide Purity Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. Analytical method development for synthetic peptide for purity and impurities content by UHPLC - Almac [almacgroup.com]
- 8. researchgate.net [researchgate.net]
- 9. Analytical methods and Quality Control for peptide products [biosynth.com]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chiraltech.com [chiraltech.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 16. chem.uzh.ch [chem.uzh.ch]
- 17. database.ich.org [database.ich.org]
- 18. researchgate.net [researchgate.net]
- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Senior Application Scientist's Guide to Assessing the Impact of Aspartyl Isomerization on Protein Function
For researchers, scientists, and drug development professionals, understanding the subtle yet significant alterations in protein structure is paramount. Among the various non-enzymatic post-translational modifications, aspartyl (Asp) isomerization stands out for its potential to profoundly impact protein function, stability, and immunogenicity. This guide provides an in-depth comparison of the methodologies used to assess Asp isomerization, complete with the underlying scientific principles and actionable experimental protocols.
The Understated Threat: Understanding Aspartyl Isomerization
Aspartyl isomerization is a spontaneous, non-enzymatic modification where an L-aspartyl (Asp) or L-asparaginyl (Asn) residue is converted into a succinimide intermediate.[1][2] This intermediate can then hydrolyze to form a mixture of L-aspartyl and L-isoaspartyl (isoAsp) residues.[3][4] The key structural change in isoAsp is the insertion of a methylene group into the peptide backbone, which can introduce a "kink" and disrupt the protein's native three-dimensional structure.[1][5]
This seemingly minor alteration can have significant consequences:
-
Altered Protein Function: The structural change can impact binding affinities, enzymatic activity, and signaling pathways. For instance, isomerization of Asp121 in Ribonuclease A (RNase A) can render the enzyme inactive by disrupting the hydrogen bond network essential for its catalytic activity.[6][7]
-
Decreased Stability and Increased Aggregation: The disruption of the native protein structure can lead to decreased stability and an increased propensity for aggregation.[8][9] This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where isoAsp formation in amyloid-beta peptide is thought to facilitate its aggregation.[9][10]
-
Immunogenicity: The presence of isoAsp can be recognized as foreign by the immune system, potentially triggering an immunogenic response to therapeutic proteins.[1][8]
Given these potential impacts, the accurate detection and quantification of isoAsp are critical for the development and quality control of therapeutic proteins and for understanding the mechanisms of aging and disease.[1][11]
A Comparative Analysis of Analytical Techniques for Isoaspartate Detection
Several analytical methods are available to detect and quantify isoAsp formation. The choice of technique depends on factors such as the required sensitivity, the need for site-specific information, and sample throughput.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Enzymatic Assay (e.g., ISOQUANT® Kit) | Utilizes the enzyme Protein L-isoaspartyl O-methyltransferase (PIMT) which specifically recognizes and methylates isoAsp residues. The amount of S-adenosyl-L-homocysteine (SAH) produced is quantified by HPLC.[12][13][14] | High specificity for isoAsp. Quantitative results. Can be used for complex protein mixtures. | Provides global isoAsp content, not site-specific information. Requires specialized reagents. | Screening for overall isoAsp levels in protein formulations and stability studies. |
| Ion-Exchange Chromatography (IEX) | Separates proteins based on differences in surface charge. The formation of isoAsp from Asn introduces a negative charge, allowing for separation.[15][16] | Can separate intact protein isoforms. Relatively simple and robust. | May not resolve all isoforms, especially at low levels. Does not provide site-specific information. | Monitoring charge heterogeneity and degradation in monoclonal antibodies. |
| Hydrophobic Interaction Chromatography (HIC) | Separates proteins based on hydrophobicity. Isomerization can alter the protein's conformation and expose hydrophobic regions.[17][18] | Can separate intact protein isoforms. Orthogonal to IEX. | Separation can be difficult to predict. Does not provide site-specific information. | Characterizing conformational changes and degradation in therapeutic proteins. |
| Peptide Mapping with LC-MS/MS | Proteins are enzymatically digested, and the resulting peptides are separated by liquid chromatography and analyzed by mass spectrometry.[3][17] | Provides site-specific identification and quantification of isoAsp. High sensitivity and specificity. | Time-consuming sample preparation. Can introduce artifacts during sample handling.[17] | Gold standard for detailed characterization of PTMs, including isoAsp, in therapeutic proteins. |
Deep Dive: Mass Spectrometry-Based Approaches
Mass spectrometry (MS) coupled with liquid chromatography (LC) is the most powerful tool for the site-specific identification and quantification of isoAsp.[3][19]
Identifying Isoaspartate-Containing Peptides
Since Asp and isoAsp are isobaric (have the same mass), their differentiation relies on subtle differences in their properties:
-
Chromatographic Separation: Peptides containing isoAsp often exhibit different retention times on reversed-phase HPLC columns compared to their unmodified counterparts, typically eluting earlier.[3][17]
-
Tandem Mass Spectrometry (MS/MS): Fragmentation patterns of peptides can differ depending on the presence of Asp or isoAsp. Techniques like Electron Transfer Dissociation (ETD) and Higher-Energy Collisional Dissociation (HCD) can generate unique fragment ions that allow for unambiguous identification.[17][19] Recent advancements in MS3-level analysis further enhance the ability to localize the exact isomerization site.[20]
Isotope Labeling for Unambiguous Identification
A clever strategy to definitively identify the site of isomerization involves hydrolyzing the succinimide intermediate in the presence of heavy water (H₂¹⁸O).[21][22] The incorporation of an ¹⁸O atom results in a 2 Da mass shift in the peptide containing the isomerization site, which can be easily detected by MS.[21][22] This method is particularly useful for distinguishing isomerization in Asp-Asp motifs.[21][22]
Experimental Protocols
Protocol: Peptide Mapping for Isoaspartate Identification and Quantification
This protocol outlines a general workflow for identifying and quantifying isoAsp in a protein sample using LC-MS/MS.
1. Protein Denaturation, Reduction, and Alkylation: a. Resuspend the protein sample in a denaturation buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0). b. Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds. c. Add iodoacetamide to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.
2. Enzymatic Digestion: a. Dilute the sample with 50 mM Tris-HCl, pH 8.0 to reduce the urea concentration to less than 1 M. b. Add a protease (e.g., trypsin) at a 1:50 (w/w) enzyme-to-protein ratio. c. Incubate at 37°C for 16-18 hours.
3. Sample Cleanup: a. Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion. b. Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
4. LC-MS/MS Analysis: a. Inject the desalted peptide mixture onto a reversed-phase HPLC column (e.g., C18). b. Elute the peptides using a gradient of acetonitrile in 0.1% formic acid. c. Analyze the eluting peptides using a high-resolution mass spectrometer capable of MS/MS fragmentation (e.g., Orbitrap with ETD or HCD).
5. Data Analysis: a. Use a database search engine (e.g., Mascot, Sequest) to identify peptides from the MS/MS spectra. b. Manually inspect the spectra of peptides containing potential isomerization sites to confirm the presence of isoAsp-specific fragment ions. c. Quantify the relative abundance of the isomerized and non-isomerized peptides by comparing the peak areas of their respective extracted ion chromatograms.
Protocol: ISOQUANT® Isoaspartate Detection Kit
This protocol provides a summary of the steps for the global quantification of isoAsp using the ISOQUANT® kit.[12][13]
1. Reaction Setup: a. Prepare a master mix containing the reaction buffer, S-adenosyl-L-methionine (SAM), and Protein Isoaspartyl Methyltransferase (PIMT). b. Add the protein sample or a reference standard (Isoasp-DSIP) to separate reaction tubes.
2. Enzymatic Reaction: a. Add the master mix to each tube and incubate at 30°C for 30 minutes.
3. Reaction Termination: a. Stop the reaction by adding the provided stop solution.
4. HPLC Analysis: a. Inject the reaction mixture onto a reversed-phase HPLC column. b. Quantify the amount of S-adenosyl-L-homocysteine (SAH) produced by measuring the peak area at 260 nm.
5. Quantification: a. Generate a standard curve using the SAH standard. b. Determine the amount of isoAsp in the sample by comparing its SAH production to the standard curve.
Concluding Remarks
The isomerization of aspartyl residues is a critical post-translational modification that can significantly impact the function, stability, and safety of proteins. For researchers and drug developers, a thorough understanding of the analytical techniques available to detect and quantify this modification is essential. While enzymatic assays provide a rapid assessment of global isoAsp levels, LC-MS/MS-based peptide mapping remains the gold standard for site-specific identification and quantification. By carefully selecting and implementing the appropriate analytical strategy, scientists can gain valuable insights into the role of Asp isomerization in protein biology and ensure the quality and efficacy of therapeutic proteins.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Deamidation and isoaspartate formation in proteins: unwanted alterations or surreptitious signals? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Unusually Rapid Isomerization of Aspartic Acid in Tau - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Theoretical Studies on the Effect of Isomerized Aspartic Acid Residues on the Three-Dimensional Structures of Bovine Pancreatic Ribonucleases A [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. aging-us.com [aging-us.com]
- 10. Aspartate-bond isomerization affects the major conformations of synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deciphering deamidation and isomerization in therapeutic proteins: Effect of neighboring residue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ISOQUANT® Isoaspartate Detection Kit Protocol [worldwide.promega.com]
- 13. promega.com [promega.com]
- 14. ISOQUANT® Isoaspartate Detection Kit [worldwide.promega.com]
- 15. Deamidation & Isomerization Analysis - Creative Biolabs [creative-biolabs.com]
- 16. Deamidation Analysis - Creative Proteomics [creative-proteomics.com]
- 17. Frontiers | Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies [frontiersin.org]
- 18. Detecting aspartate isomerization and backbone cleavage after aspartate in intact proteins by NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mass Spectrometry-Based Techniques for Studying Isomerization and Protein Structure [escholarship.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Identification of Asp Isomerization in Proteins by 18O Labeling and Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 22. Identification of Asp isomerization in proteins by ¹⁸O labeling and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers in neuroscience and drug development, a precise understanding of N-Methyl-D-aspartate (NMDA) receptor agonists is fundamental. The NMDA receptor, a ligand-gated ion channel, is a cornerstone of excitatory neurotransmission and synaptic plasticity in the central nervous system.[1] Its unique activation mechanism, requiring both a primary agonist like glutamate and a co-agonist such as glycine or D-serine, makes it a complex and compelling target for therapeutic intervention.[1][2]
This guide provides an in-depth comparison of the efficacy of N-methyl-DL-aspartic acid (NMDLA), a racemic mixture, and its constituent enantiomers and related endogenous amino acids. We will delve into their potencies, supported by experimental data, and provide detailed protocols for assessing their activity. This document is designed to equip researchers with the necessary knowledge to make informed decisions in their experimental designs.
Understanding the Compounds
The compounds under review are all structurally related to the endogenous neurotransmitter L-glutamate and interact with the glutamate-binding site on the GluN2 subunit of the NMDA receptor.[1][3]
-
N-Methyl-D-aspartic acid (NMDA): The prototypical agonist for which the receptor is named.[4] It is a synthetic amino acid derivative that selectively binds to and regulates the NMDA receptor with no significant effect on other glutamate receptors like AMPA or kainate.[4]
-
N-Methyl-DL-aspartic acid (NMDLA): A racemic mixture containing both N-methyl-D-aspartic acid and N-methyl-L-aspartic acid. The biological activity of this mixture is primarily attributed to the D-enantiomer.[5][6]
-
D-Aspartic acid (D-Aspartate): An endogenous amino acid that acts as an agonist at the glutamate-binding site of the NMDA receptor.[1][7]
-
L-Aspartic acid (L-Aspartate): The L-enantiomer of aspartic acid, which is also an endogenous agonist at the NMDA receptor, though its potency and physiological role are debated and generally considered less significant than L-glutamate.[7][8]
Comparative Efficacy: A Data-Driven Analysis
The efficacy of an agonist is most commonly quantified by its half-maximal effective concentration (EC50), which represents the concentration required to elicit 50% of the maximum response. A lower EC50 value signifies higher potency.[1]
| Agonist | Binding Site | Potency (EC50) | Notes |
| L-Glutamate | GluN2 | ~2.3 µM[1][9] | The primary endogenous full agonist.[1] |
| N-Methyl-D-aspartic acid (NMDA) | GluN2 | ~11 µM[8] | The prototypical synthetic agonist, several-fold weaker than L-glutamate.[10] |
| D-Aspartic acid | GluN2 | ~28 µM[1] | An endogenous agonist, about an order of magnitude less potent than L-glutamate.[1] |
| L-Aspartic acid | GluN2 | Lower potency than L-Glutamate[8] | An endogenous agonist, but detailed dose-response data is less consistently reported.[8] |
| N-Methyl-DL-aspartic acid | GluN2 | Not directly reported, activity is due to the D-isomer. | Expected to have roughly half the potency of pure NMDA.[6] |
Expert Interpretation: The data clearly indicates that L-glutamate is the most potent endogenous agonist at the NMDA receptor.[1] N-Methyl-D-aspartic acid, while being the compound that named the receptor, is less potent than the primary neurotransmitter it mimics.[8][10] D-aspartic acid also demonstrates significant, albeit lower, potency.[1] The efficacy of N-methyl-DL-aspartic acid will be approximately 50% that of a pure NMDA solution of the same concentration, as the L-enantiomer is largely inactive at the NMDA receptor.[6] It is crucial to remember that the activation of the NMDA receptor by any of these agonists is absolutely dependent on the presence of a co-agonist, like glycine or D-serine, at the GluN1 subunit.[11][12]
Experimental Protocols for Efficacy Assessment
To ensure scientific rigor, the protocols described below are standard, validated methods for quantifying NMDA receptor activation.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion currents flowing through NMDA receptors upon agonist application, offering high-resolution data on receptor activation.[8][13]
Causality Behind Experimental Choices: The choice of voltage-clamping at a negative potential (e.g., -60 mV) is to measure the inward flow of positive ions (Na+ and Ca2+) that characterizes an excitatory postsynaptic current. The inclusion of antagonists for other receptors (AMPA, kainate, GABA) is a critical step to isolate the NMDA receptor-specific currents, ensuring the measured response is not contaminated by off-target effects. A saturating concentration of a co-agonist like glycine is essential, as NMDA receptor activation is contingent on the binding of both the primary agonist and the co-agonist.[1][12]
Step-by-Step Methodology:
-
Cell Preparation: Utilize primary hippocampal or cortical neurons cultured for 7-14 days to ensure mature expression of NMDA receptors.[8]
-
Recording Setup: Transfer a coverslip with adherent neurons to a recording chamber on an inverted microscope. Perfuse with an extracellular solution containing a co-agonist (e.g., 10 µM glycine) and antagonists for non-NMDA ionotropic glutamate receptors (e.g., CNQX) and GABA-A receptors (e.g., picrotoxin).[1][8]
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp recording from a target neuron. Clamp the neuron's membrane potential at -60 mV.[1]
-
Agonist Application: Perfuse the chamber with solutions containing varying concentrations of the test agonist (e.g., NMDA, D-aspartic acid).
-
Data Acquisition: Record the inward currents elicited at each agonist concentration.
-
Data Analysis: Plot the normalized current response against the agonist concentration to generate a dose-response curve. Fit the data using the Hill equation to determine the EC50 and Hill slope.[8]
Experimental Workflow: Patch-Clamp Electrophysiology
Caption: Workflow for determining agonist potency using patch-clamp electrophysiology.
Calcium Imaging Assay
This high-throughput method indirectly measures NMDA receptor activation by detecting the influx of calcium, a key second messenger that passes through the receptor's ion channel.[14][15][16]
Causality Behind Experimental Choices: NMDA receptors are highly permeable to Ca2+.[17] By loading cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-8), we can visualize and quantify the increase in intracellular calcium that occurs upon receptor activation.[15][16] This method is particularly well-suited for screening multiple compounds or concentrations simultaneously.
Step-by-Step Methodology:
-
Cell Preparation and Dye Loading: Culture primary neurons or a cell line expressing NMDA receptors (e.g., HEK293 cells) in a multi-well plate.[14] Load the cells with a calcium indicator dye (e.g., Fluo-8) according to the manufacturer's protocol.[16][18]
-
Assay Setup: Place the plate into a fluorescence plate reader or a microscope equipped for live-cell imaging. Perfuse with an extracellular solution containing a co-agonist.[19]
-
Baseline Measurement: Record the baseline fluorescence intensity for a short period before agonist application.[19]
-
Agonist Application: Add varying concentrations of the test agonist to the wells.
-
Data Acquisition: Record the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is measured.[15]
-
Data Analysis: Calculate the change in fluorescence (or fluorescence ratio) from baseline for each agonist concentration. Plot these values to generate a dose-response curve and calculate the EC50.
Downstream Signaling Pathways
Activation of the NMDA receptor and the subsequent influx of Ca2+ initiates a cascade of intracellular signaling events that are crucial for synaptic plasticity, learning, and memory.[17][20] However, excessive activation can lead to excitotoxicity and neuronal death, a process implicated in various neurodegenerative diseases.[17][20]
Key downstream signaling pathways include:
-
Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII): A critical enzyme activated by the influx of calcium through NMDA receptors, playing a central role in long-term potentiation (LTP).[21]
-
Extracellular Signal-Regulated Kinase (ERK): Synaptic NMDA receptor activation can lead to the phosphorylation and activation of ERK, which in turn can activate transcription factors like CREB.[22]
-
cAMP Response Element-Binding Protein (CREB): A transcription factor that, once phosphorylated, promotes the expression of genes involved in neuronal survival and synaptic plasticity.[22]
-
Neuronal Nitric Oxide Synthase (nNOS): Overactivation of NMDA receptors can lead to excessive nitric oxide production via nNOS, contributing to excitotoxicity.[21]
NMDA Receptor Downstream Signaling
Caption: Simplified signaling cascade following NMDA receptor activation.
Conclusion
The comparative analysis reveals a clear hierarchy of potency among the tested NMDA receptor agonists, with the endogenous neurotransmitter L-glutamate being the most effective. While N-methyl-D-aspartic acid is a selective and widely used experimental tool, its potency is lower than that of L-glutamate. D-aspartic acid serves as a less potent endogenous agonist. The racemic mixture, N-methyl-DL-aspartic acid, offers a cost-effective alternative to pure NMDA for certain applications, but researchers must account for its reduced potency due to the inactive L-isomer.[6]
The selection of an appropriate agonist and experimental methodology is paramount for obtaining reliable and reproducible data. The protocols and comparative data presented in this guide provide a solid foundation for researchers to design and execute rigorous studies on the multifaceted roles of the NMDA receptor in health and disease.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Glycine - Wikipedia [en.wikipedia.org]
- 3. Structure, function, and allosteric modulation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Methyl-D-aspartic acid - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scribd.com [scribd.com]
- 7. D-aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Glycine plays a crucial role as a co-agonist of NMDA receptors in the neuronal circuit generating body movements in rat fetuses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]
- 14. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 16. Intracellular calcium imaging for agonist screening [biophysics-reports.org]
- 17. NMDA receptor - Wikipedia [en.wikipedia.org]
- 18. m.youtube.com [m.youtube.com]
- 19. NMDA-receptor Study Protocol - JoVE Journal [jove.com]
- 20. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Role of NMDA Receptor-Mediated Glutamatergic Signaling in Chronic and Acute Neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Glycyl-dl-aspartic Acid
In the dynamic environment of scientific research and pharmaceutical development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical laboratory practice. This guide provides an in-depth, procedural framework for the proper disposal of Glycyl-dl-aspartic acid, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to excellence extends beyond providing high-quality reagents to empowering our partners with the knowledge to handle them responsibly.
Understanding the Hazard Profile of this compound
Before initiating any disposal protocol, it is imperative to have a thorough understanding of the chemical's properties and associated hazards. This compound, a dipeptide, is generally not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200).[1] However, this does not absolve researchers from exercising caution.
Based on available Safety Data Sheets (SDS), this compound is a white, crystalline powder that is soluble in water.[1][2] While it is not considered flammable, corrosive, or reactive under normal conditions, it may cause eye, skin, and respiratory tract irritation.[3][4] The toxicological properties have not been fully investigated, underscoring the importance of treating it with due diligence.[4]
Key Safety Considerations:
| Parameter | Information | Source |
| Physical State | Powder Solid | [1] |
| Appearance | White | [1] |
| Odor | Odorless | [1] |
| Solubility | Soluble in water | [1][2] |
| Primary Hazards | May cause eye, skin, and respiratory tract irritation. | [3][4] |
| Hazard Classification | Not considered hazardous by US OSHA 29 CFR 1910.1200. | [1] |
It is crucial to recognize that while the pure substance may be non-hazardous, any contamination or mixture with hazardous materials will alter the disposal requirements.[5] Always perform a hazardous waste determination for any waste stream.[6]
The Disposal Decision Workflow: A Step-by-Step Approach
The appropriate disposal route for this compound depends on several factors, including its physical state (solid or aqueous solution), the quantity of waste, and, most importantly, local, state, and federal regulations.[2] The following workflow provides a logical progression for making an informed disposal decision.
Caption: Decision workflow for this compound disposal.
Uncontaminated this compound Waste
For waste streams containing only this compound, either in its solid form or dissolved in water, the disposal process is straightforward, provided institutional and local guidelines are followed.
2.1.1. Aqueous Solutions (Non-Hazardous)
Small quantities of aqueous solutions of this compound can typically be disposed of down the sanitary sewer.[7][8] This method is permissible because the substance is readily biodegradable and does not pose a significant threat to aquatic life in dilute concentrations.[9][10]
Protocol for Sanitary Sewer Disposal:
-
Confirm Local Regulations: Before proceeding, always verify that your local wastewater treatment facility and institutional Environmental Health & Safety (EH&S) department permit the drain disposal of non-hazardous amino acid solutions.[8]
-
Dilution is Key: Dilute the this compound solution with at least 20 parts water.[11] For example, for every 100 mL of waste solution, use at least 2000 mL of water.
-
Controlled Discharge: Pour the diluted solution slowly down the drain, followed by a copious amount of cold running water to ensure it is thoroughly flushed through the plumbing system.[11]
-
Avoid Mixing: Do not pour other chemical wastes down the drain simultaneously.
2.1.2. Solid Waste (Non-Hazardous)
Uncontaminated solid this compound can often be disposed of in the regular trash.[7][8]
Protocol for Solid Waste Trash Disposal:
-
Institutional Approval: Confirm with your institution's EH&S department that this practice is acceptable. Some institutions may require all chemical waste, regardless of hazard classification, to be collected.[12]
-
Secure Containment: Place the solid this compound in a sealed, non-leaking container.[6][8] This prevents the release of dust and potential exposure to custodial staff.
-
Clear Labeling: Label the container clearly as "Non-Hazardous Waste: this compound" and indicate that it is safe for trash disposal.
-
Proper Placement: Dispose of the sealed container in the designated laboratory solid waste stream.
Contaminated this compound Waste
If this compound has been mixed with or is contaminated by any substance classified as hazardous (e.g., flammable solvents, toxic reagents, heavy metals), the entire waste mixture must be treated as hazardous waste.[5][13]
Protocol for Hazardous Waste Disposal:
-
Waste Determination: The primary responsibility for identifying the waste as hazardous lies with the generator (the laboratory producing the waste).[14] Consult the SDS of all components in the waste mixture.
-
Proper Containment: Use a chemically compatible, leak-proof container with a secure screw-top cap.[5][15] Do not overfill the container; leave at least one inch of headspace to allow for expansion.[5]
-
Accurate Labeling: Affix a hazardous waste tag to the container immediately upon starting waste accumulation. The label must include:
-
The words "Hazardous Waste"
-
The full chemical names of all components, including percentages.[5]
-
The specific hazard characteristics (e.g., flammable, toxic).
-
-
Segregated Storage: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][13] Ensure that it is stored separately from incompatible chemicals. For instance, acids should be stored separately from bases.[5]
-
Arrange for Pickup: Contact your institution's EH&S department to schedule a pickup of the hazardous waste.[13] Do not transport hazardous waste yourself.[16]
Decontamination and Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.
Spill Cleanup Protocol:
-
Personnel Safety First: Ensure all personnel in the immediate area are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. For large spills of the solid, a dust respirator may be necessary.[2][17]
-
Contain the Spill: For liquid spills, use an absorbent material to contain the spill. For solid spills, avoid generating dust.[2]
-
Cleanup:
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Waste Disposal: Dispose of all cleanup materials (absorbents, contaminated PPE) as hazardous waste, as they are now contaminated.
Empty Container Disposal
Empty containers that held this compound should be managed responsibly.
-
Non-Hazardous Residue: If the container held pure this compound, it can be disposed of in the regular trash after ensuring it is completely empty.[12] It is good practice to deface the label to prevent confusion.[12][16]
-
Hazardous Residue: If the container held a hazardous mixture containing this compound, it must be treated as hazardous waste. For containers that held acutely toxic waste (P-listed), they must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be disposed of as non-hazardous.[16]
Conclusion: Fostering a Culture of Safety
The proper disposal of this compound, while seemingly a routine task, is a critical component of a robust laboratory safety program. By adhering to these guidelines, which are grounded in established safety protocols and regulatory standards, researchers can ensure they are protecting themselves, their colleagues, and the environment. We encourage all laboratory personnel to remain vigilant, consult their institution's specific policies, and never hesitate to contact their Environmental Health & Safety department with any questions.
References
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. uww.edu [uww.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 7. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. acs.org [acs.org]
- 9. carlroth.com [carlroth.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 12. sfasu.edu [sfasu.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 15. danielshealth.com [danielshealth.com]
- 16. vumc.org [vumc.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling Glycyl-dl-aspartic acid
An Expert Guide to the Safe Handling of Glycyl-dl-aspartic Acid: Personal Protective Equipment and Disposal Protocols
For researchers, scientists, and drug development professionals, the integrity of scientific data and the safety of laboratory personnel are inextricably linked. While peptides are fundamental to many biological processes, those synthesized for research are potent materials that demand strict adherence to safety protocols.[1] This guide provides a comprehensive operational plan for handling this compound, focusing on the essential personal protective equipment (PPE) and disposal procedures to foster a secure and compliant laboratory environment.
Risk Assessment and Hazard Identification: A Cautious Approach
This compound is a dipeptide. While many safety data sheets for its constituent amino acid, aspartic acid, do not classify it as a hazardous substance, the toxicological properties of many research peptides and novel compounds have not been thoroughly investigated.[2][3][4][5][6] Therefore, a cautious approach is essential.[7][8] Before beginning any work, a thorough risk assessment must be conducted, considering the following potential hazards:
-
Respiratory Sensitization : Fine lyophilized powders can easily become airborne during transfer and weighing, and inhalation can cause allergic reactions or respiratory tract irritation.[1][5][7]
-
Skin and Eye Irritation : Direct contact with the powder or solutions may lead to irritation.[7][9][10] The potential for eye irritation is a significant concern.[10]
-
Unknown Biological Activity : As a research peptide, its full biological effects may not be completely characterized.[7][9]
All personnel must review the Safety Data Sheet (SDS) before handling the compound to understand its specific hazards and safety information.[1]
Core Directive: Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against accidental exposure and is non-negotiable when handling research chemicals.[1] The following equipment is mandatory for handling this compound.
| Protection Type | Specific Requirement | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from accidental splashes of solutions or airborne powder, which can cause irritation.[1][7][10] |
| Hand Protection | Chemical-resistant nitrile gloves | Serves as a primary barrier to prevent direct skin contact. Gloves should be changed immediately if they become contaminated.[1][7][9] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from spills and contamination.[1][7][9] |
| Respiratory Protection | Work in a chemical fume hood or use a suitable dust respirator (e.g., N95) | Essential when handling the lyophilized powder, which can be easily aerosolized, to prevent inhalation.[1][2][7][10] |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for both safety and experimental consistency. This plan outlines the key steps for handling this compound in a laboratory setting.
Step-by-Step Handling Protocol
-
Preparation and Sanitization :
-
Confine all peptide handling to a designated, clean, and organized laboratory area.[1]
-
Ensure a chemical fume hood is available and functioning correctly.[1][9]
-
Thoroughly wash hands and don the required PPE (lab coat, gloves, and safety goggles).[7]
-
Locate the nearest eyewash station and safety shower before beginning work.
-
-
Reconstitution of Lyophilized Powder :
-
Perform all weighing and reconstitution steps within a certified chemical fume hood to contain any airborne powder.[1][7]
-
Use a spatula to carefully transfer the solid material to a vial. Avoid creating dust.[11]
-
Slowly add the appropriate sterile solvent (e.g., sterile water or a specific buffer) to the vial.
-
If a high risk of splashing exists, the use of a face shield is recommended in addition to safety goggles.[7]
-
-
Experimental Use :
-
Post-Handling Cleanup :
-
Decontaminate the work area according to your institution's protocols.
-
Properly remove and dispose of gloves and any other contaminated consumables.
-
Wash hands thoroughly with soap and water after the procedure is complete.[6]
-
Handling Workflow Diagram
Logical flow for handling this compound.
Emergency Action Plan
Preparation is crucial in the event of an accident.[1]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][5] Seek medical attention.[5][11]
-
Skin Contact : Remove contaminated clothing and wash the affected area immediately with soap and copious amounts of water for at least 15 minutes.[1][5] Seek medical attention if irritation develops or persists.[5][9]
-
Inhalation : Move the affected individual to fresh air immediately.[5][11] If the person is not breathing, give artificial respiration. If breathing is difficult, provide oxygen and seek medical attention.[5][10]
-
Ingestion : Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[2][5] Seek immediate medical attention.[10][11]
-
Spill Response : Evacuate and restrict access to the area.[7] Wearing appropriate PPE, cover the spill with absorbent materials.[7] Sweep up solid spills carefully to avoid raising dust.[11] Collect all contaminated materials in a designated hazardous waste container for disposal.[7][11]
Waste Disposal and Environmental Safety
Proper waste disposal is essential for safety and regulatory compliance.[7] Never dispose of peptides down the drain or in the regular trash.[9]
-
Solid Waste : All consumables that have come into contact with this compound (e.g., gloves, pipette tips, vials, weighing papers) must be collected in a designated and clearly labeled hazardous or chemical waste container.[7][9]
-
Liquid Waste : Collect all solutions containing the peptide in a separate, labeled container for aqueous chemical waste.[9]
-
Compliance : Always follow your institution's specific chemical waste disposal protocols.[9] Offer surplus and non-recyclable solutions to a licensed disposal company.[6]
By implementing these comprehensive safety and handling protocols, research professionals can mitigate risks, ensure a safe laboratory environment, and uphold the integrity of their scientific work.
References
- 1. peptide24.store [peptide24.store]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. uww.edu [uww.edu]
- 6. geneseo.edu [geneseo.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biovera.com.au [biovera.com.au]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 11. peptide.co.jp [peptide.co.jp]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
